molecular formula C6H8O6 B12054006 L-Ascorbic acid-13C6

L-Ascorbic acid-13C6

Número de catálogo: B12054006
Peso molecular: 182.08 g/mol
Clave InChI: CIWBSHSKHKDKBQ-RQFYRPEFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-Ascorbic acid-13C6 is a useful research compound. Its molecular formula is C6H8O6 and its molecular weight is 182.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C6H8O6

Peso molecular

182.08 g/mol

Nombre IUPAC

(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

Clave InChI

CIWBSHSKHKDKBQ-RQFYRPEFSA-N

SMILES isomérico

[13CH2]([13C@@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O

SMILES canónico

C(C(C1C(=C(C(=O)O1)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Ascorbic acid-13C6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Ascorbic acid-13C6 is the isotopically labeled form of L-ascorbic acid, commonly known as Vitamin C. In this stable isotope-labeled (SIL) compound, all six carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C).[1][2][3] This substitution increases the molecular weight of the molecule by six units compared to its naturally occurring counterpart, without altering its chemical structure or reactivity.[2] This key characteristic makes this compound an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays, where it serves as an ideal internal standard.[1][3][4] Its primary applications are in metabolic research, pharmacokinetic studies, and clinical diagnostics, enabling precise and accurate quantification of Vitamin C in various biological matrices.[2][4][5]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of L-ascorbic acid.[2] The IUPAC name for this compound is (2R)-2-[(1S)-1,2-dihydroxy(1,2-¹³C₂)ethyl]-3,4-dihydroxy-(2,3,4,5-¹³C₄)2H-furan-5-one.[3][6] The replacement of ¹²C with ¹³C at all six carbon positions results in a distinct mass shift, which is fundamental to its utility in mass spectrometry.[1]

L_Ascorbic_acid_13C6_Structure C1 ¹³C O1 O C1->O1  =O C2 ¹³C C1->C2 O_ring O C1->O_ring C3 ¹³C C2->C3  = O2 O2 C2->O2 —OH C4 ¹³C C3->C4 O3 O3 C3->O3 —OH C4->O_ring C5 ¹³C C4->C5 C6 ¹³CH₂OH C5->C6 O5 —OH C5->O5

Figure 1: Chemical Structure of this compound

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula ¹³C₆H₈O₆[4][6]
Molecular Weight 182.08 g/mol [4][6]
CAS Number 1354064-87-1[6]
Appearance White to off-white solid powder[1]
Melting Point 193 °C[1]
Mass Shift (vs. Unlabeled) M+6[1]
Isotopic Purity ≥99 atom % ¹³C[1]
IUPAC Name (2R)-2-[(1S)-1,2-dihydroxy(1,2-¹³C₂)ethyl]-3,4-dihydroxy-(2,3,4,5-¹³C₄)2H-furan-5-one[3][6]
SMILES String O[13CH2]--INVALID-LINK--=--INVALID-LINK--=O)O">13C@@HO[1]

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of L-ascorbic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for this application.

Objective: To accurately quantify the concentration of L-ascorbic acid (Vitamin C) in a biological matrix (e.g., serum, plasma).

Materials:

  • This compound (Internal Standard)

  • L-Ascorbic acid (for calibration standards)

  • Biological matrix (serum, plasma, etc.)

  • Trichloroacetic acid (TCA) or Metaphosphoric acid (MPA) solution

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 5% MPA in water).

    • Prepare a working internal standard solution by diluting the stock solution to a known concentration (e.g., 1.67 µmol/L in 12% TCA).[7]

    • Prepare stock and working solutions of unlabeled L-ascorbic acid for the calibration curve.

  • Sample Preparation (Protein Precipitation):

    • Pipette a known volume of the biological sample (e.g., 200 µL of serum) into a microcentrifuge tube.[7]

    • Add a precise volume of the working internal standard solution (e.g., 600 µL) to the sample.[7] This step should be done at the very beginning to account for any analyte loss during sample processing.[8]

    • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[7]

    • Centrifuge the tubes at high speed (e.g., 11,000 rpm) for 5 minutes to pellet the precipitated proteins.[7]

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject a small volume of the supernatant onto an appropriate LC column (e.g., a reversed-phase C18 column).

      • Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to achieve chromatographic separation.

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) for detection and quantification.

      • Monitor the specific precursor-to-product ion transitions for both L-ascorbic acid and this compound. For example:

        • L-ascorbic acid: m/z 175.05 → 114.85[9]

        • This compound: m/z 181.10 → 119.10[9]

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the unlabeled L-ascorbic acid to the peak area of the this compound internal standard against the concentration of the calibration standards.

    • Determine the concentration of L-ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow start Start: Biological Sample (e.g., Serum) add_is Add Internal Standard to Sample start->add_is prep_is Prepare this compound (Internal Standard) Working Solution prep_is->add_is precipitate Add Precipitating Agent (e.g., TCA) add_is->precipitate vortex Vortex to Mix and Precipitate Proteins precipitate->vortex centrifuge Centrifuge to Pellet Debris vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms Inject into LC-MS/MS System supernatant->lc_ms analysis Data Acquisition (MRM Mode) lc_ms->analysis quantify Quantify Analyte Concentration (using Peak Area Ratios) analysis->quantify end End: Final Concentration Report quantify->end

Figure 2: Experimental workflow for Vitamin C quantification.

Signaling and Metabolic Pathways

L-ascorbic acid is a crucial cofactor for several enzymes and acts as a potent antioxidant.[10] While this compound follows the same metabolic pathways as its unlabeled counterpart, its isotopic signature allows researchers to trace its fate in biological systems. The biosynthesis of ascorbic acid in most animals occurs in the liver via the glucuronic acid pathway, starting from glucose.[8] Humans, however, lack the enzyme L-gulonolactone oxidase, the final enzyme in this pathway, and therefore must obtain Vitamin C from their diet.[10] The degradation of ascorbic acid can lead to various products, including dehydroascorbic acid, which can be further metabolized to oxalate and threonate.[5][7]

Ascorbic_Acid_Metabolism cluster_synthesis Biosynthesis Pathway (in most animals) cluster_degradation Degradation Pathway Glucose D-Glucose Glucuronic_Acid D-Glucuronic Acid Glucose->Glucuronic_Acid Gulonic_Acid L-Gulonic Acid Glucuronic_Acid->Gulonic_Acid Gulonolactone L-Gulonolactone Gulonic_Acid->Gulonolactone Ascorbic_Acid L-Ascorbic Acid Gulonolactone->Ascorbic_Acid L-gulonolactone oxidase Ascorbic_Acid_Deg L-Ascorbic Acid DHA Dehydroascorbic Acid Ascorbic_Acid_Deg->DHA Oxidation DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis Oxalate Oxalate DKG->Oxalate Threonate L-Threonate DKG->Threonate

Figure 3: Simplified metabolic pathway of L-Ascorbic Acid.

Conclusion

This compound is a critical analytical reagent for researchers, scientists, and drug development professionals. Its use as a stable isotope-labeled internal standard provides the gold standard for accuracy and precision in the quantification of Vitamin C. The detailed protocols and understanding of its chemical properties and metabolic fate enable its effective application in a wide range of scientific disciplines, ultimately contributing to a better understanding of the role of Vitamin C in health and disease.

References

An In-depth Technical Guide to L-Ascorbic Acid-13C6: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid-13C6 is a stable, isotopically labeled form of L-ascorbic acid (Vitamin C), where all six carbon atoms have been replaced with the carbon-13 (¹³C) isotope.[1] This labeling results in a mass shift of +6 atomic mass units compared to the natural compound, making it an invaluable tool in various research applications, particularly in mass spectrometry-based quantitative analysis.[2][3] While its chemical behavior, including its antioxidant and reducing properties, remains fundamentally the same as its unlabeled counterpart, the mass difference allows for its use as an internal standard to achieve high accuracy and precision in analytical measurements.[3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of this compound.

Physical and Chemical Properties

This compound presents as a white to off-white powder.[1][2] Its fundamental chemical structure is identical to L-ascorbic acid, with the only difference being the isotopic composition of the carbon backbone.[3]

PropertyValueReferences
Molecular Formula ¹³C₆H₈O₆[1][2]
Molecular Weight 182.08 g/mol [2][4]
Appearance White to off-white powder[1][2]
Melting Point 193 °C (decomposes)[1][2]
Solubility Soluble in water. Soluble in DMSO (100 mg/mL with ultrasonic and warming).[5][6]
Isotopic Purity ≥99 atom % ¹³C[1][2]
Chemical Purity ≥99% (CP)[1][2]
SMILES String O--INVALID-LINK--[13CH2]O)([H])O1">13C=--INVALID-LINK--[13C]1=O[1][2]
InChI Key CIWBSHSKHKDKBQ-RQFYRPEFSA-N[2]

Spectroscopic Data

The key feature of this compound is its distinct mass, which is readily detectable by mass spectrometry. It is also suitable for nuclear magnetic resonance (NMR) studies.

Spectroscopic ParameterValue / DescriptionReferences
Mass Shift M+6[1][2]
Mass Spectrometry (MS) Suitable as an internal standard for LC-MS/MS. A precursor ion of m/z 181.10 ± 0.50 and fragment ions of m/z 119.10 ± 0.50 and 90.00 ± 0.50 have been reported for detection in negative ion mode.[1][7]
Nuclear Magnetic Resonance (NMR) Suitable for bio NMR. The ¹³C labeling allows for specific tracking and quantification in complex biological samples.[2][3]

Applications in Research

The primary application of this compound is as a stable isotope-labeled internal standard for the quantification of L-ascorbic acid in biological samples by LC-MS/MS.[1] This is crucial for accurate data interpretation in fields such as:

  • Metabolomics: To trace the metabolic fate of Vitamin C.

  • Clinical Chemistry: For precise measurement of Vitamin C levels in plasma and other bodily fluids.

  • Pharmaceutical Development: To study the pharmacokinetics and metabolism of drugs that interact with ascorbic acid.

Additionally, it can be used as a tracer to study the biochemical pathways and fluxes of ascorbic acid in various biological systems.[5]

Experimental Protocols

Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the use of this compound as an internal standard.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as water or a methanol-water mixture, containing an antioxidant like EDTA to prevent degradation.[8]

    • Prepare a separate stock solution of unlabeled L-ascorbic acid for the calibration curve.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, cell lysates) on ice.

    • To a known volume of the sample (e.g., 100 µL), add a precise amount of the this compound internal standard stock solution.

    • Add a protein precipitation agent, such as ice-cold trichloroacetic acid (TCA) or metaphosphoric acid, to stabilize the ascorbic acid and precipitate proteins.[7][9]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a reverse-phase C18 column for separation.[8] Use a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve peak shape.[8]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[8] Monitor the specific multiple reaction monitoring (MRM) transitions for both unlabeled L-ascorbic acid (e.g., m/z 175 -> 115 or 175 -> 71) and this compound (e.g., m/z 181 -> 119).[7][9]

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the unlabeled L-ascorbic acid to the peak area of the this compound internal standard against the concentration of the unlabeled L-ascorbic acid standards.

    • Determine the concentration of L-ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Protocol for ¹³C NMR Spectroscopy

This protocol provides a general framework for acquiring ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Set the acquisition parameters for a ¹³C NMR experiment. This will include setting the spectral width, number of scans, relaxation delay, and pulse sequence.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum. Due to the high isotopic enrichment, the signal-to-noise ratio will be significantly enhanced compared to a natural abundance sample.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectrum using the solvent peak or an internal standard. The resulting spectrum will show distinct peaks for each of the six carbon atoms in the molecule.[10]

Mandatory Visualizations

Ascorbic Acid Redox Cycling

Ascorbic_Acid_Redox_Cycling Ascorbic_Acid L-Ascorbic Acid-¹³C₆ (Reduced Form) DHA Dehydroascorbic Acid-¹³C₆ (Oxidized Form) Ascorbic_Acid->DHA DHA->Ascorbic_Acid ROS Reactive Oxygen Species (ROS) ROS->Ascorbic_Acid GSH Glutathione (GSH) GSH->DHA GSSG Glutathione Disulfide (GSSG) GSH->GSSG LCMS_Workflow start Start: Biological Sample (e.g., Plasma) add_is Spike with L-Ascorbic Acid-¹³C₆ Internal Standard start->add_is precipitate Protein Precipitation (e.g., with TCA) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Processing & Quantification lcms->data_analysis end End: Final Concentration data_analysis->end

References

L-Ascorbic acid-13C6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Ascorbic acid-13C6

This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development. It covers the fundamental properties, experimental applications, and associated signaling pathways of this isotopically labeled compound.

Core Properties of this compound

This compound is a stable, isotopically labeled form of L-Ascorbic acid (Vitamin C), where all six carbon atoms are replaced with the ¹³C isotope. This labeling makes it an invaluable tool in metabolic research and quantitative analytical methods, as its chemical properties are nearly identical to the unlabeled counterpart, but it is distinguishable by its mass.

Data Presentation: Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueNotes
Molecular Weight 182.08 g/mol The increased mass compared to natural L-Ascorbic acid (176.12 g/mol ) is due to the six ¹³C isotopes.
CAS Number 1354064-87-1This is a commonly used CAS number for this compound.
1331939-77-5An alternative CAS number that is also in use for the fully labeled compound.
Molecular Formula ¹³C₆H₈O₆Indicates the complete labeling of all six carbon atoms.

Key Experimental Applications and Protocols

This compound is primarily utilized in two key areas of research: as an internal standard for quantitative analysis and as a tracer in metabolic flux studies. High concentrations of L-ascorbic acid have also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS

This compound serves as an ideal internal standard for the accurate quantification of L-ascorbic acid in biological matrices such as plasma and serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Sample Preparation and Analysis

  • Sample Collection and Stabilization: Collect blood samples in tubes containing a suitable anticoagulant (e.g., EDTA). Immediately process the samples to separate plasma or serum. Due to the instability of ascorbic acid, samples should be stabilized promptly, often by protein precipitation with an acidic solution like trichloroacetic acid (TCA) or metaphosphoric acid.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

  • Protein Precipitation: To 200 µL of serum or plasma, add 600 µL of a working solution containing 1.67 µmol/L of this compound in 12% TCA (v/v)[1].

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 5 minutes at 1000 rpm, followed by centrifugation at 11,000 rpm for 5 minutes to pellet the precipitated proteins[1].

  • Supernatant Transfer: Carefully transfer 400 µL of the supernatant to an autosampler vial for LC-MS/MS analysis[1].

  • LC-MS/MS Analysis:

    • Chromatography: Employ a suitable reversed-phase column, such as an Atlantis Premier BEH C18 AX column (1.7 µm, 2.1 x 100 mm), with a gradient elution[1].

    • Mobile Phases: Typically, a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid like formic acid to improve peak shape and ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor the specific mass-to-charge ratio (m/z) transitions for both L-ascorbic acid and this compound.

  • Quantification: The concentration of L-ascorbic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Assessment of Intracellular Reactive Oxygen Species (ROS) Production

High-dose L-ascorbic acid can act as a pro-oxidant in cancer cells, leading to the generation of ROS and subsequent cell death. A common method to measure intracellular ROS is through the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (H₂-DCF-DA).

Experimental Protocol: ROS Detection

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 7.5 × 10³ cells per well and allow them to adhere for 24 hours[2].

  • Probe Incubation: Wash the cells with a phosphate-buffered saline (PBS) 1X solution. Incubate the cells with 10 µM H₂-DCF-DA in a serum-free medium for 30 minutes in the dark[2]. H₂-DCF-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H₂-DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Treatment: Remove the H₂-DCF-DA solution and treat the cells with the desired concentrations of L-ascorbic acid. Include appropriate controls, such as a positive control (e.g., tert-butyl hydroperoxide) and a negative control (untreated cells)[2].

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (typically around 485 nm and 535 nm, respectively). An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

¹³C Metabolic Flux Analysis

This compound can be used as a tracer to study metabolic pathways. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the activity of various metabolic routes.

Experimental Workflow: General Steps

  • Cell Culture with Labeled Substrate: Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with this compound.

  • Isotopic Steady State: Allow the cells to grow for a sufficient period to achieve an isotopic steady state, where the labeling of intracellular metabolites becomes constant.

  • Metabolite Extraction: Quench the metabolism rapidly and extract the intracellular metabolites.

  • Metabolite Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using techniques like GC-MS or LC-MS/MS.

  • Flux Calculation: Use computational models to calculate the metabolic fluxes that best explain the observed labeling patterns.

Signaling Pathways and Experimental Workflows

L-Ascorbic Acid-Induced Apoptosis in Cancer Cells

High concentrations of L-ascorbic acid induce apoptosis in cancer cells primarily through the generation of hydrogen peroxide (H₂O₂), which triggers both the intrinsic and extrinsic apoptotic pathways.

L_Ascorbic_Acid_Apoptosis_Pathway LAA High-Dose L-Ascorbic Acid H2O2 H₂O₂ Generation LAA->H2O2 Bcl2 Bcl-2 H2O2->Bcl2 Downregulates Bax Bax H2O2->Bax Upregulates Casp8 Caspase-8 Activation H2O2->Casp8 Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: L-Ascorbic Acid Induced Apoptosis Pathway.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the logical flow of quantifying L-ascorbic acid in biological samples using this compound as an internal standard.

LCMS_Workflow start Start: Biological Sample (e.g., Plasma) spike Spike with This compound (Internal Standard) start->spike precipitate Protein Precipitation (e.g., with TCA) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze quantify Quantification: Peak Area Ratio vs. Calibration Curve analyze->quantify end End: Concentration of L-Ascorbic Acid quantify->end

Caption: LC-MS/MS Quantification Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of ¹³C Labeled Ascorbic Acid

This technical guide provides a comprehensive overview of the synthesis and manufacturing of ¹³C labeled L-ascorbic acid (Vitamin C), a crucial tool in metabolic research, clinical diagnostics, and drug development. The use of stable isotopes like Carbon-13 allows for precise tracing of metabolic pathways and quantification in biological systems without the complications of radioactivity.[1] This document details synthetic pathways for both uniformly and specifically labeled isotopomers, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the core processes.

Core Synthetic Strategies

The synthesis of ¹³C labeled ascorbic acid can be broadly categorized into two approaches: biosynthetic pathways, which are ideal for producing uniformly labeled molecules, and chemical syntheses, which offer routes to specifically labeled positions.

Biosynthesis for Uniformly Labeled ([U-¹³C₆]) Ascorbic Acid

The most established industrial method for ascorbic acid production is the Reichstein process, a combined chemical and biotechnological route.[2] This process is readily adapted for the production of uniformly labeled L-ascorbic acid by utilizing uniformly labeled D-glucose ([U-¹³C₆]-D-glucose) as the starting material. The carbon backbone of glucose is conserved throughout the conversion to ascorbic acid.[3]

The key stages of this modified process are:

  • Reduction: Catalytic hydrogenation of [U-¹³C₆]-D-glucose to [U-¹³C₆]-D-sorbitol.

  • Fermentation: Microbial oxidation of [U-¹³C₆]-D-sorbitol to [U-¹³C₆]-L-sorbose, typically using microorganisms like Acetobacter suboxydans.[2]

  • Acetonation: Protection of the hydroxyl groups of [U-¹³C₆]-L-sorbose with acetone to form diacetone-[U-¹³C₆]-L-sorbose.

  • Oxidation: Chemical oxidation of the protected sorbose to diacetone-2-keto-[U-¹³C₆]-L-gulonic acid.

  • Hydrolysis & Lactonization: Removal of the acetone protecting groups and subsequent acid-catalyzed intramolecular cyclization (lactonization) and enolization of 2-keto-[U-¹³C₆]-L-gulonic acid (2-KLG) to yield [U-¹³C₆]-L-ascorbic acid.[2][4]

A newer, two-step fermentation process that directly converts sorbitol to 2-KLG using genetically modified microorganisms is also gaining prominence due to its efficiency.[2]

Chemical Synthesis for Specifically Labeled Ascorbic Acid

Achieving specific labeling at positions such as C-1, C-2, C-3, or C-6 requires a total chemical synthesis approach where labeled building blocks are incorporated. One notable method involves the construction of the six-carbon backbone from smaller, isotopically labeled precursors.

A synthesis route described by Crawford starts with L-threose (a four-carbon sugar) and condenses it with a two-carbon unit like ethyl glyoxylate.[3] To produce L-ascorbic acid-¹³C at a specific position, one would need the corresponding labeled precursor. For instance:

  • Using [1-¹³C]-ethyl glyoxylate would lead to L-[1-¹³C]ascorbic acid .

  • Using [2-¹³C]-ethyl glyoxylate would lead to L-[2-¹³C]ascorbic acid .

The synthesis proceeds via the formation of an intermediate anion which then cyclizes to form the lactone ring of ascorbic acid. This method can achieve high yields of 75-80%.[3]

Manufacturing, Purification, and Analysis

Industrial-Scale Production

The manufacturing process involves scaling up the synthetic routes in controlled reactor environments. The Reichstein process, for example, requires large-scale fermenters and chemical reactors.[2] The final critical steps involve the conversion of 2-keto-L-gulonic acid (2-KLG) into ascorbic acid.

This conversion is typically achieved by dissolving 2-KLG in a solvent like methanol and treating it with an acid catalyst.[5] The product, L-ascorbic acid, is then isolated through crystallization.

Purification and Isolation

Purification is essential to meet the high-purity standards required for research and pharmaceutical applications. The primary method for purifying the final L-ascorbic acid product is recrystallization .[5]

The crude ascorbic acid is dissolved in a suitable solvent (e.g., water, methanol, or a mixture), and the solution is concentrated by distillation. Upon cooling, pure ascorbic acid crystallizes out of the solution.[5] The crystals are then collected by filtration, washed with a cold solvent to remove residual impurities, and dried under a vacuum.[4]

Quality Control and Characterization

The final product must be rigorously tested to confirm its identity, chemical purity, and isotopic enrichment. The primary analytical techniques employed are:

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. The mass shift relative to the unlabeled compound indicates the number of ¹³C atoms incorporated.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the exact position(s) of the ¹³C label(s) within the molecule.[8] It also serves as a method for confirming the overall structure and assessing chemical purity.

Quantitative Data

The following table summarizes the specifications for various commercially available ¹³C labeled L-ascorbic acid isotopomers.

Product NameLabel Position(s)CAS NumberMolecular Weight ( g/mol )Isotopic PurityChemical Purity
L-Ascorbic acid-1-¹³CC-1178101-88-7177.12≥ 99 atom % ¹³C≥ 98%
L-Ascorbic acid-2-¹³CC-2178101-89-8177.12≥ 99 atom % ¹³CN/A
L-Ascorbic acid-3-¹³CC-31313730-17-4177.12≥ 99 atom % ¹³C≥ 98%
L-Ascorbic acid-6-¹³CC-6149153-08-2177.12≥ 99 atom % ¹³CN/A
L-Ascorbic acid-¹³C₆Uniformly Labeled1354064-87-1182.08≥ 99 atom % ¹³C≥ 99%

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₆]-L-Ascorbic Acid via Modified Reichstein Process

This protocol provides a conceptual outline for the synthesis of uniformly labeled ascorbic acid.

Step 1: Hydrogenation of [U-¹³C₆]-D-Glucose

  • Load a high-pressure reactor with [U-¹³C₆]-D-glucose and a nickel catalyst in an aqueous solution.

  • Pressurize the reactor with hydrogen gas.

  • Heat the mixture to initiate the reduction of glucose to [U-¹³C₆]-D-sorbitol.

  • After the reaction is complete, filter the solution to remove the catalyst.

Step 2: Fermentation of [U-¹³C₆]-D-Sorbitol

  • Prepare a sterile fermentation medium in a bioreactor.

  • Inoculate the medium with a culture of Acetobacter suboxydans.

  • Add the [U-¹³C₆]-D-sorbitol solution to the bioreactor.

  • Maintain aerobic conditions with controlled temperature (30-35°C) and pH (5.0-6.0) for approximately 48-72 hours.[2]

  • Monitor the conversion of sorbitol to [U-¹³C₆]-L-sorbose.

  • Harvest the L-sorbose from the fermentation broth.

Step 3: Synthesis and Conversion of [U-¹³C₆]-2-Keto-L-Gulonic Acid (2-KLG)

  • Protect the hydroxyl groups of [U-¹³C₆]-L-sorbose using acetone in an acidic environment.

  • Oxidize the resulting diacetone-[U-¹³C₆]-L-sorbose using a chemical oxidant (e.g., KMnO₄ or NaOCl) with a catalyst to form diacetone-2-keto-[U-¹³C₆]-L-gulonic acid.[2]

  • Hydrolyze the acetone protecting groups using an acid to yield crude [U-¹³C₆]-2-KLG.

Step 4: Lactonization and Purification of [U-¹³C₆]-L-Ascorbic Acid

  • Dissolve the crude [U-¹³C₆]-2-KLG in methanol.

  • Add a strong acid catalyst and heat the solution to promote the conversion to [U-¹³C₆]-L-ascorbic acid.

  • Concentrate the resulting solution by distilling off the methanol.[5]

  • Allow the solution to cool to induce crystallization of pure [U-¹³C₆]-L-ascorbic acid.

  • Filter the crystals, wash with cold methanol, and dry under vacuum.

  • Perform QC analysis (MS, NMR) to confirm purity and isotopic labeling.

Protocol 2: Chemical Synthesis of L-[1-¹³C]Ascorbic Acid

This protocol is based on the synthesis described by Crawford (1982).[3]

Step 1: Preparation of Labeled Synthon

  • Synthesize or procure [1-¹³C]-ethyl glyoxylate. This is the key labeled starting material.

Step 2: Condensation Reaction

  • Dissolve L-threose and [1-¹³C]-ethyl glyoxylate in a suitable solvent such as methanol.

  • Add a base (e.g., sodium methoxide) to the solution to catalyze the condensation reaction.

  • Stir the reaction mixture under controlled temperature until the reaction is complete, as monitored by TLC or HPLC.

Step 3: Cyclization and Product Isolation

  • Acidify the reaction mixture to promote the cyclization of the intermediate and the formation of L-[1-¹³C]ascorbic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using recrystallization from an appropriate solvent system (e.g., aqueous acetic acid).[12]

  • Wash the resulting crystals and dry them under vacuum.

  • Verify the final product's identity, purity, and the specific position of the ¹³C label using NMR and MS.

Visualizations

Reichstein_Process_for_U_13C_Ascorbic_Acid cluster_0 Step 1: Reduction cluster_1 Step 2: Fermentation cluster_2 Step 3: Oxidation cluster_3 Step 4: Lactonization Glucose [U-¹³C₆]-D-Glucose Sorbitol [U-¹³C₆]-D-Sorbitol Glucose->Sorbitol H₂ / Catalyst Sorbose [U-¹³C₆]-L-Sorbose Sorbitol->Sorbose A. suboxydans ProtectedSorbose Diacetone-[U-¹³C₆]-L-Sorbose Sorbose->ProtectedSorbose Acetone ProtectedKLG Diacetone-2-keto- [U-¹³C₆]-L-gulonic acid ProtectedSorbose->ProtectedKLG Oxidation KLG 2-keto-[U-¹³C₆]-L-gulonic acid ProtectedKLG->KLG Hydrolysis AscorbicAcid [U-¹³C₆]-L-Ascorbic Acid KLG->AscorbicAcid Acid Catalyst

Caption: Modified Reichstein process for [U-¹³C₆]-L-Ascorbic Acid.

Chemical_Synthesis_Pathway cluster_reactants Labeled Precursors Threose L-Threose Condensation Base-Catalyzed Condensation Threose->Condensation Glyoxylate [1-¹³C]-Ethyl Glyoxylate Glyoxylate->Condensation Intermediate Acyclic ¹³C-Intermediate Condensation->Intermediate Cyclization Acid-Catalyzed Cyclization & Enolization Intermediate->Cyclization Product L-[1-¹³C]Ascorbic Acid Cyclization->Product

Caption: Chemical synthesis of specifically labeled L-Ascorbic Acid.

Manufacturing_Workflow cluster_QC QC Methods Start ¹³C Labeled Starting Material (e.g., [U-¹³C₆]-Glucose) Synthesis Core Synthesis (Biosynthetic or Chemical) Start->Synthesis Purification Purification & Crystallization Synthesis->Purification QC Quality Control Analysis Purification->QC Product Final Labeled Product QC->Product MS Mass Spec (Enrichment) NMR NMR (Position, Purity)

Caption: General workflow for ¹³C Labeled Ascorbic Acid production.

References

A Technical Guide to the Isotopic Purity and Enrichment of L-Ascorbic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of L-Ascorbic acid-¹³C₆, a stable isotope-labeled internal standard crucial for a wide range of applications in research and drug development. This guide details the analytical methodologies for determining isotopic enrichment, presents quantitative data from various suppliers, and illustrates key biological pathways where L-Ascorbic acid plays a vital role.

Introduction to L-Ascorbic Acid-¹³C₆

L-Ascorbic acid-¹³C₆ is a form of Vitamin C where all six carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its identical chemical properties to the unlabeled L-Ascorbic acid ensure it behaves similarly during sample extraction, derivatization, and chromatographic separation, while its distinct mass allows for precise quantification.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity and enrichment of L-Ascorbic acid-¹³C₆ are critical parameters for its use as an internal standard. Below is a summary of data from various commercial suppliers.

SupplierProduct NumberStated Isotopic Purity (atom % ¹³C)Chemical Purity
Sigma-Aldrich 1354064-87-199 atom % ¹³C99% (CP)
Cambridge Isotope Laboratories, Inc. CLM-728398%98%
LGC Standards TRC-A786992>95% (with lot-specific data showing 98.0%)99.49% (HPLC)
MedChemExpress HY-B0166SNot explicitly stated, sold as "¹³C-labeled L-Ascorbic acid"99.90%

Note: "CP" denotes Chemical Purity. Data is subject to lot-to-lot variability.

One specific Certificate of Analysis from LGC Standards for a batch of L-Ascorbic Acid-¹³C₆ provided the following detailed mass distribution: ¹³C₀ = 0.01%, ¹³C₁ = 0.01%, ¹³C₂ = 0.00%, ¹³C₃ = 0.12%, ¹³C₄ = 1.38%, ¹³C₅ = 8.76%, ¹³C₆ = 89.72%.[2]

Experimental Protocols for Isotopic Enrichment Analysis

The determination of isotopic purity and enrichment of L-Ascorbic acid-¹³C₆ is primarily achieved through Mass Spectrometry and NMR Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for quantifying the isotopic distribution of labeled compounds.

Objective: To determine the isotopic enrichment of L-Ascorbic acid-¹³C₆ by separating it from potential impurities and analyzing its mass-to-charge ratio.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of L-Ascorbic acid-¹³C₆ in a suitable solvent such as a mixture of acetonitrile and water.

    • Perform serial dilutions to create a range of concentrations for linearity assessment.

    • Prepare a corresponding set of solutions with unlabeled L-Ascorbic acid to serve as a reference.

  • LC-MS System and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is typically used for separating polar compounds like ascorbic acid.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for ascorbic acid, detecting the deprotonated molecule [M-H]⁻.

  • Data Acquisition and Analysis:

    • Acquire full scan mass spectra to observe the isotopic cluster of L-Ascorbic acid.

    • For unlabeled ascorbic acid (C₆H₈O₆), the monoisotopic mass of the deprotonated molecule is approximately 175.0246 m/z.

    • For fully labeled L-Ascorbic acid-¹³C₆ (¹³C₆H₈O₆), the monoisotopic mass of the deprotonated molecule is approximately 181.0448 m/z.

    • The isotopic enrichment is calculated by comparing the peak intensities of the labeled (M+6) and unlabeled (M) species, as well as any intermediate labeled species (M+1 to M+5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule and is a powerful tool for confirming the positions and extent of isotopic labeling.

Objective: To confirm the uniform labeling of all six carbon atoms in L-Ascorbic acid-¹³C₆ and to quantify the ¹³C enrichment at each position.

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of L-Ascorbic acid-¹³C₆ in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Add a known internal standard if precise quantification is required.

  • NMR Spectrometer and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A quantitative ¹³C NMR experiment with proton decoupling. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

    • Relaxation Delay: A sufficiently long relaxation delay (D1) should be used to ensure full relaxation of all carbon nuclei.

  • Data Acquisition and Analysis:

    • Acquire the ¹³C NMR spectrum.

    • Identify the six distinct resonances corresponding to the six carbon atoms of the ascorbic acid molecule. The chemical shifts will be very similar to unlabeled ascorbic acid.[3][4][5][6]

    • The integral of each ¹³C peak is proportional to the number of ¹³C nuclei at that position.

    • Isotopic enrichment at each carbon position can be determined by comparing the integrals of the signals in the ¹³C-labeled sample to a known concentration of an unlabeled standard.

Visualizations of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for isotopic purity analysis and key signaling pathways involving L-Ascorbic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing and Analysis sample L-Ascorbic acid-¹³C₆ Sample dissolution Dissolution in appropriate solvent sample->dissolution dilution Serial Dilution dissolution->dilution nmr NMR Spectroscopy dissolution->nmr lc_ms LC-MS Analysis dilution->lc_ms ms_data Mass Spectra Analysis lc_ms->ms_data nmr_data NMR Spectra Integration nmr->nmr_data enrichment_calc Isotopic Enrichment Calculation ms_data->enrichment_calc nmr_data->enrichment_calc purity_report Purity Report Generation enrichment_calc->purity_report

Figure 1: Experimental workflow for isotopic purity analysis.

collagen_synthesis cluster_collagen Collagen Synthesis Pathway procollagen Procollagen hydroxylation Hydroxylation of Proline and Lysine Residues procollagen->hydroxylation prolyl_hydroxylase Prolyl Hydroxylase prolyl_hydroxylase->hydroxylation lysyl_hydroxylase Lysyl Hydroxylase lysyl_hydroxylase->hydroxylation hydroxyproline Hydroxyproline hydroxylation->hydroxyproline hydroxylysine Hydroxylysine hydroxylation->hydroxylysine ascorbic_acid L-Ascorbic Acid (Cofactor) ascorbic_acid->prolyl_hydroxylase required for activity ascorbic_acid->lysyl_hydroxylase required for activity collagen_helix Stable Collagen Triple Helix hydroxyproline->collagen_helix hydroxylysine->collagen_helix

Figure 2: Role of L-Ascorbic Acid in Collagen Synthesis.

hif1a_regulation cluster_hif1a HIF-1α Regulation by Ascorbic Acid hif1a HIF-1α hydroxylation Hydroxylation of HIF-1α hif1a->hydroxylation phd Prolyl Hydroxylase Domain (PHD) enzymes phd->hydroxylation ascorbic_acid L-Ascorbic Acid (Cofactor) ascorbic_acid->phd required for activity vhl von Hippel-Lindau (VHL) protein hydroxylation->vhl recognition by ubiquitination Ubiquitination vhl->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome proteasome->hif1a degradation of hypoxia Hypoxia hypoxia->phd inhibits

Figure 3: L-Ascorbic Acid as a Cofactor in HIF-1α Regulation.

Role in Signaling Pathways and Drug Development

L-Ascorbic acid is a crucial cofactor for a family of enzymes known as Fe(II)- and 2-oxoglutarate-dependent dioxygenases.[7][8] These enzymes are involved in a variety of critical cellular processes.

Collagen Synthesis

As illustrated in Figure 2, L-ascorbic acid is essential for the post-translational modification of collagen, the most abundant protein in mammals.[9][10] It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes that catalyze the hydroxylation of proline and lysine residues in procollagen.[10] This hydroxylation is critical for the formation of a stable triple-helix structure of mature collagen.[9] A deficiency in ascorbic acid leads to impaired collagen synthesis, resulting in conditions like scurvy. In drug development, particularly in areas like wound healing and tissue regeneration, understanding and modulating collagen synthesis is of paramount importance.

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)

HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors. As depicted in Figure 3, under normal oxygen conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which also require L-ascorbic acid as a cofactor. This hydroxylation marks HIF-1α for ubiquitination and subsequent degradation by the proteasome. By promoting the activity of PHDs, ascorbic acid can help suppress the accumulation of HIF-1α, thereby potentially inhibiting tumor growth and angiogenesis. This makes the HIF-1 pathway an attractive target in cancer drug development.

Conclusion

L-Ascorbic acid-¹³C₆ is an indispensable tool for researchers and drug developers, enabling accurate quantification of its unlabeled counterpart in various biological matrices. A thorough understanding of its isotopic purity and the methods for its verification is essential for reliable experimental outcomes. Furthermore, the integral role of L-ascorbic acid in critical signaling pathways, such as collagen synthesis and HIF-1α regulation, underscores its importance in human health and disease, offering potential avenues for therapeutic intervention.

References

The Isotopic Distinction: A Technical Guide to L-Ascorbic Acid and L-Ascorbic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Ascorbic acid, commonly known as vitamin C, is a vital antioxidant and enzymatic cofactor in numerous biological processes. Its isotopically labeled counterpart, L-Ascorbic acid-¹³C₆, serves as an indispensable tool in modern analytical and research settings. This technical guide provides an in-depth exploration of the core differences between these two compounds, focusing on their physicochemical properties, analytical applications, and the methodologies underpinning their use.

Core Differences: An Isotopic Perspective

The fundamental distinction between L-Ascorbic acid and L-Ascorbic acid-¹³C₆ lies in their isotopic composition. While both share the identical chemical structure and stereochemistry, L-Ascorbic acid-¹³C₆ is enriched with the stable, heavier isotope of carbon, ¹³C, at all six carbon positions. This isotopic substitution results in a predictable mass shift, a property that is leveraged in highly sensitive analytical techniques.

Chemically, the isotopic labeling has a minimal impact on the reactivity and biological activity of the molecule.[1] Therefore, L-Ascorbic acid-¹³C₆ behaves virtually identically to its unlabeled analog in biological systems and during sample preparation, a critical feature for its use as an internal standard.

Quantitative Data Comparison

The primary quantitative difference between L-Ascorbic acid and its ¹³C₆-labeled form is the molecular weight. This and other key properties are summarized in the table below for direct comparison.

PropertyL-Ascorbic AcidL-Ascorbic Acid-¹³C₆
Chemical Formula C₆H₈O₆¹³C₆H₈O₆
Molar Mass 176.12 g/mol 182.08 g/mol [2]
Appearance White to off-white crystalline powderWhite to off-white powder
Melting Point 190-192 °C (decomposes)~193 °C (decomposes)
Solubility Soluble in water, slightly soluble in ethanolSoluble in water, slightly soluble in ethanol
Isotopic Purity Not ApplicableTypically ≥99 atom % ¹³C
Mass Shift Not ApplicableM+6

Experimental Protocols: Quantitative Analysis via Isotope Dilution LC-MS/MS

L-Ascorbic acid-¹³C₆ is predominantly used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of L-Ascorbic acid in complex biological matrices such as plasma, serum, and tissue homogenates.[3][4] The following is a generalized, detailed methodology for such an analysis.

Preparation of Standards and Reagents
  • L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Ascorbic acid in a suitable solvent, such as methanol or a solution containing a stabilizing agent like metaphosphoric acid.

  • L-Ascorbic Acid-¹³C₆ Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the unlabeled stock solution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-Ascorbic acid stock solution with a surrogate matrix (e.g., stripped serum or a buffered solution) to achieve a desired concentration range (e.g., 0.1 to 100 µg/mL).

  • Working IS Solution: Dilute the L-Ascorbic acid-¹³C₆ stock solution to a fixed concentration (e.g., 10 µg/mL) to be spiked into all samples, calibrators, and quality controls.

Sample Preparation
  • Thaw biological samples (e.g., plasma) on ice and protect from light to minimize degradation of ascorbic acid.

  • To a 100 µL aliquot of each sample, calibrator, and quality control, add a fixed volume (e.g., 10 µL) of the working IS solution. Vortex briefly to mix.

  • Perform protein precipitation by adding a cold precipitating agent, such as 3 volumes of acetonitrile or 10% trichloroacetic acid (TCA).[5]

  • Vortex vigorously for at least 30 seconds.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing an acid modifier like 0.1% formic acid, is typical.[3]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for ascorbic acid.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • L-Ascorbic Acid: Precursor ion [M-H]⁻ at m/z 175.1 → Product ion at m/z 115.1 or 89.1.

      • L-Ascorbic Acid-¹³C₆: Precursor ion [M-H]⁻ at m/z 181.1 → Product ion at m/z 120.1 or 92.1. (Note: Specific m/z values may vary slightly based on instrument calibration and resolution.)

Data Analysis and Quantification
  • Integrate the peak areas for the MRM transitions of both L-Ascorbic acid and L-Ascorbic acid-¹³C₆.

  • Calculate the peak area ratio (analyte peak area / IS peak area) for each sample, calibrator, and quality control.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is often used.

  • Determine the concentration of L-Ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

To further elucidate the context and application of these compounds, the following diagrams, generated using Graphviz, illustrate a key biological pathway involving L-Ascorbic acid and a typical experimental workflow for its quantification.

L_Ascorbic_Acid_Biosynthesis D_Glucose D-Glucose GDP_D_Mannose GDP-D-Mannose D_Glucose->GDP_D_Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose L_Galactose_1_P L-Galactose-1-P GDP_L_Galactose->L_Galactose_1_P GGP/VTC2 L_Galactose L-Galactose L_Galactose_1_P->L_Galactose L_Galactono_1_4_lactone L-Galactono- 1,4-lactone L_Galactose->L_Galactono_1_4_lactone L_Ascorbic_Acid L-Ascorbic Acid L_Galactono_1_4_lactone->L_Ascorbic_Acid

Caption: The Smirnoff-Wheeler pathway for L-Ascorbic acid biosynthesis in plants.

Quantitative_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with L-Ascorbic acid-¹³C₆ (IS) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) LC_MS->Data_Analysis Quantification Quantification of L-Ascorbic Acid Data_Analysis->Quantification

Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

L-Ascorbic Acid-13C6 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that participates in a myriad of physiological processes, including acting as a potent antioxidant and a cofactor for numerous enzymatic reactions.[1] Its role in human health is well-established, and there is growing interest in its metabolic functions, particularly in the context of diseases such as cancer. Stable isotope tracers have become indispensable tools in metabolomics for elucidating metabolic pathways and quantifying fluxes. L-Ascorbic acid-13C6, a non-radioactive, stable isotope-labeled form of Vitamin C where all six carbon atoms are replaced with the 13C isotope, serves as a powerful tracer to investigate the metabolic fate of ascorbic acid in biological systems.

This technical guide provides a comprehensive overview of the application of this compound in metabolic tracer studies. It details experimental protocols, presents hypothetical quantitative data for illustrative purposes, and visualizes the key metabolic pathways involved. This guide is intended for researchers and professionals in the fields of metabolomics, drug development, and nutritional science who are interested in employing stable isotope tracing to unravel the complexities of ascorbic acid metabolism.

Core Concepts in 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[2] When combined with the use of 13C-labeled substrates, such as this compound, it is referred to as 13C-MFA. The fundamental principle of 13C-MFA is to introduce a 13C-labeled substrate into a biological system and trace the incorporation of the 13C atoms into downstream metabolites.[2][3]

The distribution of 13C in the metabolites, known as the mass isotopomer distribution (MID), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This MID data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes.[4]

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining meaningful data from a tracer study using this compound. The following sections outline a general experimental workflow for an in vitro cell culture study, which can be adapted for in vivo models.

Experimental Workflow

The overall workflow for a tracer study with this compound involves several key stages, from cell culture to data analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation A Cell Culture and Acclimation B Introduction of this compound A->B C Time-Course Sampling B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Mass Isotopomer Distribution (MID) Analysis E->F G Metabolic Flux Calculation F->G H Pathway Visualization and Biological Interpretation G->H

Caption: General experimental workflow for this compound tracer studies.
Detailed Experimental Protocol: In Vitro Cell Culture

This protocol provides a step-by-step guide for a typical cell culture experiment using this compound.

1. Cell Culture and Treatment:

  • Culture cells of interest to the desired confluence in standard growth medium.

  • Replace the standard medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).

  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression towards isotopic steady state.

2. Sample Collection and Metabolite Extraction:

  • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v), at -80°C.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the extracted metabolites.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatography:

    • Column: A reversed-phase C18 column is suitable for separating ascorbic acid and its metabolites.[5]
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: A gradient elution from low to high organic phase concentration.
    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI) is effective for ascorbic acid.[5]
    • Analysis Mode: Full scan mode to detect all mass isotopologues of ascorbic acid and its downstream metabolites.
    • Mass Resolution: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is recommended for accurate mass measurements and distinguishing isotopologues.

4. Data Analysis:

  • Identify and quantify the different mass isotopologues of ascorbic acid (M+0 to M+6) and its metabolites.

  • Correct for the natural abundance of 13C in the metabolites.

  • Use the corrected mass isotopomer distributions to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).

Data Presentation: Mass Isotopomer Distributions

The primary quantitative data obtained from a 13C tracer study is the mass isotopomer distribution (MID) of the tracer and its downstream metabolites. The following table presents hypothetical MID data for ascorbic acid and its key catabolite, L-threonate, at isotopic steady state in a cell culture experiment.

MetaboliteMass IsotopologueRelative Abundance (%)
L-Ascorbic acid M+05
M+11
M+21
M+31
M+42
M+55
M+6 85
L-Threonate M+020
M+15
M+210
M+315
M+4 50

Note: This data is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions and biological system.

The high enrichment of L-Ascorbic acid M+6 indicates efficient uptake of the tracer. The significant presence of L-Threonate M+4 suggests active catabolism of ascorbic acid through the pathway that cleaves the C2-C3 bond.

Metabolic Pathways of L-Ascorbic Acid

This compound can be used to trace several key metabolic pathways, including its recycling and catabolism.

Ascorbic Acid Recycling

Ascorbic acid is oxidized to dehydroascorbic acid (DHA), which can then be recycled back to ascorbic acid. This recycling pathway is crucial for maintaining the intracellular pool of the reduced form of the vitamin.

G cluster_0 Ascorbic Acid Recycling AA This compound DHA Dehydroascorbic acid-13C6 AA->DHA Oxidation DHA->AA Reduction (e.g., by Glutathione) G cluster_0 Ascorbic Acid Catabolism AA This compound DHA Dehydroascorbic acid-13C6 AA->DHA Oxidation DKG 2,3-Diketo-L-gulonic acid-13C6 DHA->DKG Hydrolysis Threonate L-Threonate-13C4 DKG->Threonate Decarboxylation & Cleavage Oxalate Oxalate-13C2 DKG->Oxalate Decarboxylation & Cleavage

References

Commercial Suppliers of L-Ascorbic Acid-¹³C₆ for Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring isotopically labeled compounds, L-Ascorbic acid-¹³C₆ is a critical tool for a variety of applications, including metabolic flux analysis, quantitative analysis of vitamin C levels in biological samples, and as a tracer in metabolic studies. This guide provides a comprehensive overview of commercial suppliers, technical data, and relevant experimental protocols for the effective use of L--Ascorbic acid-¹³C₆ in a research setting.

Commercial Supplier Overview

A number of reputable suppliers offer L-Ascorbic acid-¹³C₆ for research purposes. The following table summarizes key quantitative data from several major vendors to facilitate comparison. Please note that pricing and availability are subject to change and may require institutional login for current information.

SupplierProduct Number(s)Isotopic PurityChemical PurityFormatAvailable Pack Sizes
Sigma-Aldrich 79509799 atom % ¹³C≥99% (CP)PowderBulk and prepack available upon request
V-047-1MLNot specifiedCertified Reference Material500 µg/mL in acetonitrile:water1 mL
Cambridge Isotope Laboratories, Inc. CLM-728398%Not specifiedPowder0.05 g, 0.1 g
(Distributed by Fisher Scientific)50-163-046898%Not specifiedPowder0.05 g
AC15818050098%Not specifiedPowder0.1 g
(Distributed by Eurisotop)CLM-7283-0.0598%Not specifiedPowder0.05 g
CLM-7283-0.198%Not specifiedPowder0.1 g
MedChemExpress HY-B0166SNot specified≥98.0%Solid1 mg, 5 mg
LGC Standards TRC-A786992Not specified>95% (HPLC)Neat Solid10 mg
CERV-047-1MLNot specifiedCertified Reference Material500 µg/mL in acetonitrile:water1 mL
Santa Cruz Biotechnology sc-218803Not specifiedNot specifiedSolidInquire for details

Experimental Protocols

L-Ascorbic acid-¹³C₆ is primarily utilized as an internal standard in mass spectrometry-based quantification methods and as a tracer in metabolic flux analysis. Below are detailed methodologies for these key applications.

Quantification of Ascorbic Acid in Biological Samples using LC-MS with Isotope Dilution

This protocol outlines the use of L-Ascorbic acid-¹³C₆ as an internal standard for the accurate quantification of endogenous ascorbic acid in biological matrices such as serum, plasma, or cell lysates.

Materials:

  • L-Ascorbic acid-¹³C₆ (Internal Standard, IS)

  • Biological sample (e.g., serum)

  • Metaphosphoric acid (MPA) solution (e.g., 10% w/v) for protein precipitation and stabilization of ascorbic acid

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • To 100 µL of the sample in a microcentrifuge tube, add a known concentration of L-Ascorbic acid-¹³C₆ internal standard.

    • Add 400 µL of ice-cold 10% metaphosphoric acid to precipitate proteins and stabilize ascorbic acid.

    • Vortex the mixture thoroughly for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.[1]

  • LC-MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column suitable for polar compounds. A typical mobile phase could be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific mass-to-charge ratio (m/z) transitions for both endogenous ascorbic acid and the ¹³C₆-labeled internal standard. For ascorbic acid, a common transition is m/z 175 -> 115, and for L-Ascorbic acid-¹³C₆, it would be m/z 181 -> 119.

  • Quantification:

    • Generate a standard curve using known concentrations of unlabeled ascorbic acid spiked with the same concentration of the L-Ascorbic acid-¹³C₆ internal standard.

    • Calculate the ratio of the peak area of the endogenous ascorbic acid to the peak area of the internal standard for both the standards and the unknown samples.

    • Determine the concentration of ascorbic acid in the samples by interpolating their peak area ratios on the standard curve.

¹³C Metabolic Flux Analysis (MFA) Experimental Workflow

This workflow provides a general outline for using L-Ascorbic acid-¹³C₆ as a tracer to study its uptake, recycling, and downstream metabolic fate in cell culture.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells of interest to the desired confluency.

    • Replace the standard culture medium with a medium containing a known concentration of L-Ascorbic acid-¹³C₆. The concentration should be chosen based on the experimental goals and the typical levels of ascorbic acid in the standard medium.

    • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled ascorbic acid. Time-course experiments can be performed to track the dynamics of labeling.

  • Metabolite Extraction:

    • After the labeling period, rapidly quench the cellular metabolism by, for example, washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract the intracellular metabolites using a suitable solvent, such as a mixture of methanol, acetonitrile, and water.

  • LC-MS/MS Analysis:

    • Analyze the cell extracts using high-resolution LC-MS/MS to identify and quantify the ¹³C-labeled metabolites.

    • Monitor the mass isotopologue distributions (MIDs) of ascorbic acid and its downstream metabolites.

  • Flux Calculation:

    • Utilize specialized software to perform metabolic flux analysis. The measured MIDs are used to calculate the relative or absolute fluxes through the relevant metabolic pathways.

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate key pathways involving ascorbic acid.

Ascorbic Acid Uptake and Recycling

Ascorbic acid (AA) is transported into cells via Sodium-dependent Vitamin C Transporters (SVCTs). Its oxidized form, dehydroascorbic acid (DHA), can be transported by Glucose Transporters (GLUTs) and is then intracellularly reduced back to ascorbic acid, a process that involves glutathione (GSH).[2][3][4]

Ascorbic_Acid_Uptake_Recycling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AA_ext Ascorbic Acid (AA) SVCT SVCT Transporter AA_ext->SVCT Na+ co-transport DHA_ext Dehydroascorbic Acid (DHA) GLUT GLUT Transporter DHA_ext->GLUT AA_int Ascorbic Acid (AA) DHA_int Dehydroascorbic Acid (DHA) DHA_int->AA_int Reduction GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Reduction of DHA SVCT->AA_int GLUT->DHA_int

Caption: Cellular uptake and recycling of ascorbic acid.

Role of Ascorbic Acid in Collagen Synthesis

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.

Collagen_Synthesis Procollagen Procollagen Prolyl_Hydroxylase Prolyl Hydroxylase Procollagen->Prolyl_Hydroxylase Lysyl_Hydroxylase Lysyl Hydroxylase Procollagen->Lysyl_Hydroxylase Hydroxyproline Hydroxyproline Residues Prolyl_Hydroxylase->Hydroxyproline Fe2 Fe²⁺ Prolyl_Hydroxylase->Fe2 Hydroxylysine Hydroxylysine Residues Lysyl_Hydroxylase->Hydroxylysine Lysyl_Hydroxylase->Fe2 Stable_Collagen Stable Collagen Triple Helix Hydroxyproline->Stable_Collagen Hydroxylysine->Stable_Collagen Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Prolyl_Hydroxylase Cofactor Ascorbic_Acid->Lysyl_Hydroxylase Cofactor Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Reduction of Fe³⁺ Fe3 Fe³⁺ Fe2->Fe3 Oxidation during catalysis Fe3->Fe2

Caption: Ascorbic acid as a cofactor in collagen synthesis.

Experimental Workflow for ¹³C Metabolic Flux Analysis

This diagram outlines the logical flow of a typical metabolic flux experiment using L-Ascorbic acid-¹³C₆.

MFA_Workflow Start Start: Experimental Design Cell_Culture Cell Culture Start->Cell_Culture Labeling Introduce L-Ascorbic acid-¹³C₆ Cell_Culture->Labeling Quenching Quench Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Mass Isotopologue Distribution Analysis LCMS->Data_Analysis Flux_Calculation Metabolic Flux Calculation Data_Analysis->Flux_Calculation End End: Biological Interpretation Flux_Calculation->End

Caption: Logical workflow for a ¹³C metabolic flux experiment.

References

Methodological & Application

Utilizing L-Ascorbic acid-13C6 as an Internal Standard for Accurate Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant crucial in numerous physiological processes, including the neutralization of free radicals and collagen synthesis.[1][2] Its accurate quantification in biological matrices is essential for clinical research, nutritional studies, and pharmaceutical development. However, the inherent instability of ascorbic acid and the complexity of biological samples present significant analytical challenges. Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for this purpose.[3][4] The use of a stable isotope-labeled internal standard, such as L-Ascorbic acid-13C6, is paramount to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the results. This document provides detailed protocols for the quantification of L-ascorbic acid in various biological matrices using this compound as an internal standard.

Principle of the Method

This method employs a stable isotope dilution strategy coupled with LC-MS/MS for the quantification of L-ascorbic acid. The stable isotope-labeled internal standard, this compound, exhibits nearly identical chemical and physical properties to the endogenous analyte. It co-elutes with the unlabeled ascorbic acid during chromatographic separation and experiences similar ionization efficiency and potential matrix-induced suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains consistent even with variations in sample recovery and instrument performance.

Experimental Workflow Overview

The general workflow for the analysis of L-ascorbic acid using this compound as an internal standard is depicted below.

LC-MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Addition of this compound Internal Standard Sample->Add_IS Spike Precipitation Protein Precipitation (e.g., Acetonitrile, TCA) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection into LC-MS System Supernatant->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General experimental workflow for L-ascorbic acid quantification.

Protocols

Protocol 1: Quantification of L-Ascorbic Acid in Human Plasma, Exhaled Breath Condensate (EBC), and Nasal Lavage (NL)

This protocol is adapted from a method for the simultaneous quantification of ascorbic and uric acids.[1]

1. Materials and Reagents

  • L-Ascorbic acid (Sigma-Aldrich)

  • This compound (Cambridge Isotope Laboratories)[1]

  • Metaphosphoric acid (MPA)

  • LC-MS grade acetonitrile, methanol, and water (Fisher Chemical)[1]

  • Formic acid (Fisher Chemical)[1]

  • Eppendorf tubes

2. Preparation of Standards and Solutions

  • L-Ascorbic Acid Stock Solution: Prepare a 10 mg/mL solution of L-ascorbic acid in 5% aqueous MPA.

  • Internal Standard Stock Solution: Prepare a 10 mg/mL solution of this compound in 5% aqueous MPA.[1]

  • Working Internal Standard Solution: Dilute the internal standard stock solution to a working concentration (e.g., 5 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of L-ascorbic acid.

3. Sample Preparation

  • Transfer 250 µL of the biological sample (plasma, EBC, or NL) into an Eppendorf tube.

  • Add the working internal standard solution to each sample.[1]

  • Add acetonitrile and an antioxidant solution for protein precipitation.[1]

  • Vortex the samples for 3 minutes.

  • Incubate at -20 °C for 5 minutes, then vortex again for 1 minute.[1]

  • Centrifuge at 17,500 x g for 10 minutes at 4 °C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.[1]

4. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: Zorbax SB C18, 3.5 µm particle size.[1]

  • Mobile Phase A: Water with formic acid.[1]

  • Mobile Phase B: Acetonitrile with formic acid.[1]

  • Gradient Elution: A suitable gradient to separate ascorbic acid from matrix components.

  • MS System: Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent.

  • Ionization Mode: Negative Electrospray Ionization (ESI).[1]

  • MS/MS Transitions:

    • L-Ascorbic acid: m/z 175 → 115 (quantifier), 175 → 89 (qualifier)[3][4]

    • This compound: Monitor the corresponding mass shift.

Protocol 2: Quantification of Vitamin C in Serum

This protocol is adapted from a clinical research method for the analysis of Vitamin C in serum.[5]

1. Materials and Reagents

  • L-Ascorbic acid

  • This compound

  • Trichloroacetic acid (TCA)

  • LC-MS grade water and methanol

2. Preparation of Standards and Solutions

  • Working Internal Standard Solution: Prepare a 1.67 µmol/L solution of this compound in 12% TCA (v/v).[5]

  • Calibration Standards: Prepare calibrators in stripped serum over the desired concentration range (e.g., 0.5 to 20 ppm).[5]

3. Sample Preparation

  • Pipette 200 µL of the sample (calibrator, control, or unknown) into a microtube.[5]

  • Add 600 µL of the working internal standard solution.[5]

  • Cap the tubes and vortex for 5 minutes at 1000 rpm.[5]

  • Centrifuge at 11,000 rpm for 5 minutes.[5]

  • Transfer 400 µL of the supernatant into a maximum recovery vial for LC-MS analysis.[5]

4. LC-MS Parameters

  • LC System: ACQUITY UPLC H-Class PLUS System or equivalent.[5]

  • Column: Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm.[5]

  • Mobile Phase A: To be optimized based on the system.

  • Mobile Phase B: To be optimized based on the system.

  • Gradient Elution: A gradient from 95% to 5% Mobile Phase A.[5]

  • MS System: ACQUITY QDa single quadrupole mass detector or equivalent.

  • Ionization Mode: To be optimized for the specific instrument.

Quantitative Data Summary

The following tables summarize typical method validation parameters from published literature.

Table 1: Linearity and Quantification Limits

AnalyteMatrixLinearity RangeLODLOQReference
L-Ascorbic AcidPlasma1 - 25 µg/mL>0.99--[1]
L-Ascorbic AcidEBC & NL0.05 - 5 µg/mL>0.99--[1]
L-Ascorbic Acid--0.9990.1524 ng/mL0.4679 ng/mL[3][4]
L-Ascorbic AcidSerum0.5 - 20 ppm>0.995-0.5 µmol/L[5]
L-Ascorbic AcidPlant Foods10 - 500 ng/mL---[2]

Table 2: Accuracy and Precision

Matrix/MethodConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Vitamin C Serums1 µg/L0.3%2.2%103.9%[6]
Vitamin C Serums5 µg/L0.3%2.2%101.2%[6]
Plant Foods-2.5 - 13.7%6.3 - 12.2%86.4 - 114.8%[2]

Logical Relationship Diagram

The following diagram illustrates the rationale for using a stable isotope-labeled internal standard.

Internal_Standard_Logic cluster_analyte Analyte (L-Ascorbic Acid) cluster_is Internal Standard (this compound) cluster_factors Sources of Variation Analyte_Signal Variable MS Signal Analyte_Conc Inaccurate Concentration Analyte_Signal->Analyte_Conc Leads to Ratio Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal Variable MS Signal IS_Signal->Ratio IS_Conc Known Concentration Matrix Matrix Effects Matrix->Analyte_Signal Matrix->IS_Signal Sample_Prep Sample Prep Loss Sample_Prep->Analyte_Signal Sample_Prep->IS_Signal Instrument Instrument Variability Instrument->Analyte_Signal Instrument->IS_Signal Accurate_Conc Accurate Concentration Ratio->Accurate_Conc Corrects for Variation

Caption: Rationale for using an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS methods provides a robust and reliable approach for the accurate quantification of L-ascorbic acid in complex biological matrices. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate sensitive and specific assays for this essential vitamin. The inherent ability of the stable isotope dilution technique to compensate for analytical variability makes it the gold standard for quantitative bioanalysis.

References

Application Note: Quantitative Analysis of Vitamin C by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin C, or L-ascorbic acid, is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor in numerous enzymatic reactions. Accurate quantification of vitamin C in various biological matrices is crucial for clinical research, nutritional assessment, and drug development. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography (LC-MS/MS) has emerged as the gold standard for this analysis. This method offers high selectivity, sensitivity, and accuracy by employing a stable isotope-labeled internal standard that co-elutes with the analyte, effectively correcting for matrix effects and variations in sample preparation and instrument response.[1][][3][4] This application note provides a detailed protocol for the quantitative analysis of vitamin C in human serum or plasma using LC-MS/MS with an isotope dilution strategy.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a highly accurate quantitative technique. It involves the addition of a known amount of a stable, isotopically-labeled version of the analyte (e.g., ¹³C₆-L-ascorbic acid for vitamin C analysis) to the sample at the beginning of the analytical process.[1][] This internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample extraction, chromatographic separation, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the endogenous vitamin C to that of the known amount of the labeled internal standard, the concentration of vitamin C in the original sample can be precisely calculated.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the quantitative analysis of vitamin C using isotope dilution LC-MS/MS.

Vitamin_C_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Serum/Plasma Sample Add_IS Spike with ¹³C₆-Ascorbic Acid (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Trichloroacetic Acid) Add_IS->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Injection Inject Supernatant Supernatant->Injection LC_Separation Chromatographic Separation (e.g., Reversed-Phase C18) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Integration Peak Integration & Ratio Calculation (Analyte/IS) MS_Detection->Integration Calibration Quantification using Calibration Curve Integration->Calibration Result Report Vitamin C Concentration Calibration->Result

Caption: Experimental workflow for vitamin C analysis.

Detailed Experimental Protocol

This protocol is intended for the analysis of vitamin C in human serum or plasma.

Materials and Reagents
  • L-Ascorbic Acid (Vitamin C) standard

  • ¹³C₆-L-Ascorbic Acid (stable isotope-labeled internal standard)

  • Trichloroacetic Acid (TCA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Human serum/plasma (for calibration curve and quality controls)

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • Autosampler vials

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of L-Ascorbic Acid in a suitable solvent (e.g., 10% Metaphosphoric acid or water with a stabilizer).

    • Prepare a 1 mg/mL stock solution of ¹³C₆-L-Ascorbic Acid in the same solvent.

  • Working Standard Solutions:

    • Serially dilute the L-Ascorbic Acid stock solution to prepare a series of calibration standards. The concentration range should encompass the expected physiological range of vitamin C in the samples.

  • Internal Standard (IS) Working Solution:

    • Dilute the ¹³C₆-L-Ascorbic Acid stock solution to a fixed concentration (e.g., 1.67 µg/mL) in the protein precipitation solution.

  • Protein Precipitation Solution:

    • Prepare a solution of 12% (v/v) Trichloroacetic Acid (TCA) in water.

Sample Preparation
  • Pipette 200 µL of the sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

  • Add 600 µL of the working internal standard solution (¹³C₆-L-Ascorbic Acid in 12% TCA).

  • Cap the tubes and vortex for 5 minutes at 1000 rpm.

  • Centrifuge at 11,000 rpm for 5 minutes.

  • Transfer 400 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Atlantis Premier BEH C18 AX (1.7 µm, 2.1 x 100 mm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient A gradient elution from 95% A to 5% A may be employed to achieve separation.

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions:

The following table lists typical precursor and product ion m/z values for vitamin C and its ¹³C-labeled internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Vitamin C (L-Ascorbic Acid) 175.05114.85Negative
¹³C₆-L-Ascorbic Acid (IS) 181.05119.85Negative

Note: In positive ion mode, the precursor ion for Vitamin C is m/z 177.0 and a common product ion is m/z 141.0.[5]

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of vitamin C in unknown samples is then determined from this curve.

Example Linearity and Quantitation Limits

The performance of the method should be validated for linearity, accuracy, precision, and sensitivity.

ParameterTypical Value
Linearity Range 0.5 - 20 µg/mL
Correlation Coefficient (r²) > 0.995[6]
Lower Limit of Quantitation (LLOQ) 0.1 - 0.5 µg/mL[6][7]
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Isotope Dilution Principle Diagram

The following diagram illustrates the principle of isotope dilution for the quantification of Vitamin C.

Isotope_Dilution_Principle cluster_Sample Biological Sample cluster_IS Internal Standard cluster_Mixture Sample + IS Mixture cluster_MS Mass Spectrometer cluster_Quant Quantification Analyte Vitamin C (Unknown Amount) Mixture Mixture for Analysis Analyte->Mixture IS ¹³C₆-Vitamin C (Known Amount) IS->Mixture MS_Signal Vitamin C (m/z 175.05) ¹³C₆-Vitamin C (m/z 181.05) Mixture->MS_Signal Quantification Calculate Ratio: (Signal Analyte / Signal IS) Determine Concentration MS_Signal->Quantification

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

The use of isotope dilution liquid chromatography-tandem mass spectrometry provides a robust, sensitive, and specific method for the quantitative analysis of vitamin C in biological matrices.[3] The detailed protocol and methodologies presented in this application note offer a reliable framework for researchers, scientists, and drug development professionals to accurately measure vitamin C concentrations, contributing to a better understanding of its role in health and disease. The inherent advantages of this technique, particularly its ability to mitigate matrix effects, make it superior to other analytical methods for this purpose.

References

Application Notes: Quantification of L-Ascorbic Acid in Serum and Plasma using L-Ascorbic acid-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-ascorbic acid (Vitamin C) is a vital water-soluble antioxidant essential for numerous biological processes, including collagen synthesis and immune function.[1][2] Accurate measurement of its concentration in biological matrices like serum and plasma is crucial for clinical research and nutritional status assessment. However, L-ascorbic acid is highly susceptible to oxidation, posing a significant challenge for its accurate quantification.

The stable isotope dilution method, employing L-Ascorbic acid-13C6 as an internal standard, offers a robust and precise approach for quantifying L-ascorbic acid.[1][3] this compound is an isotopologue of vitamin C where all six carbon atoms are replaced with the 13C isotope.[1][3] This results in a mass shift of +6, allowing it to be distinguished from the endogenous analyte by mass spectrometry (MS).[3] By spiking samples with a known concentration of the 13C6-labeled standard, variations in sample extraction, handling, and instrument response can be effectively normalized, leading to highly accurate and reproducible results.[4] This method, typically coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is considered the gold standard for its sensitivity and specificity.[4][5]

Experimental Protocol

This protocol details a method for the quantitative determination of L-ascorbic acid in human serum and plasma using this compound as an internal standard followed by LC-MS/MS analysis.

1. Materials and Reagents

  • L-Ascorbic acid (Vitamin C)

  • This compound (Isotopic Purity: ≥98 atom % 13C)[4]

  • Metaphosphoric acid (MPA)[6]

  • Trichloroacetic acid (TCA)[5]

  • LC-MS grade Methanol[4]

  • LC-MS grade Acetonitrile[4]

  • LC-MS grade Water[4]

  • Formic acid[4]

  • Ammonium Acetate

  • Human serum/plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system[5]

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4]

  • Analytical balance

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Calibrated pipettes

3. Standard Solution Preparation

  • L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-ascorbic acid in a solution of 5% metaphosphoric acid (MPA) to prevent oxidation. Store in amber vials at -80°C.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the L-Ascorbic acid stock solution.[1]

  • Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in 5% MPA to create calibration curve standards and a working internal standard solution. A typical concentration for the working IS is 1.67 µmol/L.[5]

4. Sample Collection and Handling

  • Collect whole blood in heparin tubes.

  • Separate plasma or serum by centrifugation at 4°C immediately after collection.[7]

  • Due to the instability of ascorbic acid, samples must be processed immediately. If immediate processing is not possible, the plasma/serum supernatant should be mixed with an equal volume of 10% (w/v) metaphosphoric acid, flash-frozen, and stored at -80°C until analysis.[7]

5. Sample Preparation Protocol

  • Thaw frozen serum/plasma samples on ice in dim light.[7]

  • Pipette 200 µL of the sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[5]

  • Add 600 µL of the working internal standard (this compound) prepared in 12% Trichloroacetic acid (TCA) to precipitate proteins.[5]

  • Cap the tubes and vortex for 5 minutes at 1000 rpm.[5]

  • Centrifuge the tubes at 11,000 rpm for 5 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer 400 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.[5]

6. LC-MS/MS Analysis

The following are typical parameters and can be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC H-Class or equivalent[5]
Column Reversed-phase C18 column (e.g., Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm)[4][5]
Mobile Phase A Water with 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 25°C[7]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[4]
MRM Transitions L-Ascorbic Acid: To be optimized (e.g., 175 -> 115)
This compound: To be optimized (e.g., 181 -> 121)

7. Data Analysis and Quantification

  • Quantification is based on the ratio of the peak area of the analyte (L-Ascorbic acid) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of L-ascorbic acid in the unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.

Quantitative Data Summary

The performance of methods for L-ascorbic acid quantification can be summarized by several key parameters. The tables below compile representative data from validated protocols.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinear RangeLLOQ (Lower Limit of Quantification)Correlation Coefficient (r²)Reference
L-Ascorbic AcidSerum0.5 ppm to 20 ppm0.5 µmol/L>0.995[5]
L-Ascorbic AcidPlasma1 - 25 µg/mLNot SpecifiedNot Specified[4]
L-Ascorbic AcidVitamin C Serums1 - 1700 µg/L1.0 µg/L0.9998[8]

Table 2: Precision and Accuracy

MatrixQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Recovery (%)Reference
SerumLow, Medium, High≤6%≤6%Not Specified[5]
Plasma11, 20, 35, 50 µM0.6 - 7.7%0.9 - 2.5%Not Specified[9]
Vitamin C Serums1 and 5 µg/L0.3%2.2%101.2 - 103.9%[8]

Visualized Workflow

Ascorbic_Acid_Workflow Experimental Workflow for L-Ascorbic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing SampleCollection 1. Collect Serum/Plasma Add_IS 2. Add this compound IS & Protein Precipitant (TCA) SampleCollection->Add_IS 200 µL sample Vortex 3. Vortex Mix Add_IS->Vortex 600 µL IS/TCA Centrifuge 4. Centrifuge Vortex->Centrifuge 5 min Supernatant 5. Transfer Supernatant Centrifuge->Supernatant 11,000 rpm LCMS 6. LC-MS/MS Analysis Supernatant->LCMS 400 µL to vial Data 7. Peak Area Integration (Analyte / IS Ratio) LCMS->Data Quant 8. Quantification (vs. Calibration Curve) Data->Quant

References

Application Notes and Protocols for GC-MS Measurement of Ascorbic Acid Using a ¹³C Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid (Vitamin C) is a crucial water-soluble vitamin that plays a vital role in numerous physiological processes, including as an antioxidant and a cofactor for several enzymatic reactions. Accurate quantification of ascorbic acid in biological matrices is essential for clinical diagnostics, nutritional assessment, and in the development of pharmaceuticals. This application note details a robust and sensitive method for the measurement of ascorbic acid using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an isotope dilution strategy employing a ¹³C-labeled internal standard.

The use of a stable isotope-labeled internal standard, such as L-Ascorbic acid-¹³C₆, is the gold standard for quantitative mass spectrometry.[1] It ensures high accuracy and precision by correcting for variations in sample preparation, derivatization efficiency, and instrument response.[1] Due to the low volatility and thermal instability of ascorbic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[2] Silylation is a widely used and effective derivatization technique for this purpose.

This document provides a comprehensive protocol covering sample preparation, derivatization, GC-MS analysis, and data processing.

Experimental Protocols

Materials and Reagents
  • Ascorbic Acid (analytical standard)

  • L-Ascorbic acid-¹³C₆ (internal standard)[3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Pyridine (silylation grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Metaphosphoric acid (MPA)

  • Ultrapure water

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • GC vials with inserts

  • Nitrogen gas evaporator

  • Heating block or oven

Sample Preparation (Human Plasma)
  • Protein Precipitation and Extraction:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of L-Ascorbic acid-¹³C₆ internal standard solution (concentration to be optimized based on expected endogenous levels).

    • Add 400 µL of ice-cold methanol containing 1% metaphosphoric acid. The acidic condition helps to stabilize ascorbic acid.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying:

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C. Ensure all solvent is removed as water can interfere with the derivatization process.

Derivatization (Silylation)
  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.

  • After heating, allow the sample to cool to room temperature.

  • Transfer the derivatized sample to a GC vial with a micro-insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
Ascorbic Acid (TMS derivative)To be determined empirically (e.g., m/z of characteristic fragment ions)
L-Ascorbic acid-¹³C₆ (TMS derivative)To be determined empirically (m/z of corresponding fragment ions with a +6 Da shift)[3]

Quantitative Data Summary

The following table summarizes representative performance characteristics of a validated isotope dilution GC-MS method for ascorbic acid. These values are provided as an example of a well-characterized method.

ParameterResult
Linearity
Calibration Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Precision
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy
Mean Accuracy (%)90 - 110%
Recovery
Extraction Recovery (%)> 85%
Limits of Detection and Quantification
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Data Analysis

Quantification is based on the ratio of the peak area of the analyte (ascorbic acid derivative) to the peak area of the internal standard (L-Ascorbic acid-¹³C₆ derivative). A calibration curve is constructed by plotting the peak area ratio against the concentration of the ascorbic acid standards. The concentration of ascorbic acid in the unknown samples is then calculated from this calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add ¹³C₆-Ascorbic Acid (IS) plasma->add_is precipitate Protein Precipitation (Methanol/MPA) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down (Nitrogen) supernatant->dry add_reagents Add Pyridine & BSTFA dry->add_reagents Dried Extract heat Heat at 70°C add_reagents->heat gcms GC-MS Analysis heat->gcms Derivatized Sample data Data Acquisition (SIM) gcms->data quant Quantification data->quant logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_quantification Quantification AA Ascorbic Acid AA_deriv Silylated Ascorbic Acid AA->AA_deriv Derivatization ratio Peak Area Ratio (Analyte / IS) AA_deriv->ratio C13_AA ¹³C₆-Ascorbic Acid C13_AA_deriv Silylated ¹³C₆-Ascorbic Acid C13_AA->C13_AA_deriv Derivatization C13_AA_deriv->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

References

Application Notes and Protocols for L-Ascorbic Acid-¹³C₆ Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and quantification of L-Ascorbic acid-¹³C₆ in biological matrices. L-Ascorbic acid-¹³C₆ is a stable isotope-labeled internal standard essential for accurate quantification of endogenous L-Ascorbic acid (Vitamin C) in complex biological samples using mass spectrometry-based methods.[1][2]

Introduction

L-Ascorbic acid is a water-soluble vitamin that is highly susceptible to degradation through oxidation, a process accelerated by factors such as light, heat, oxygen, and the presence of metal ions.[3] Therefore, meticulous sample handling and preparation are paramount to ensure the accuracy and reproducibility of analytical results. The use of a stable isotope-labeled internal standard like L-Ascorbic acid-¹³C₆ is critical to compensate for analyte loss during sample processing and to correct for matrix effects in LC-MS/MS analysis.[4]

The following sections detail various sample preparation methodologies, including protein precipitation, and provide a comprehensive protocol for the analysis of L-Ascorbic acid-¹³C₆ in biological samples such as plasma and serum.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of ascorbic acid in biological matrices using LC-MS/MS with L-Ascorbic acid-¹³C₆ as an internal standard.

Table 1: Linearity and Quantification Limits

Biological MatrixAnalytical MethodLinear Range (µg/mL)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
PlasmaLC-MS-TOF1 - 25Not ReportedNot Reported[1]
Exhaled Breath Condensate & Nasal LavageLC-MS-TOF0.05 - 5Not ReportedNot Reported[1]
PlasmaHPLC-UV2.0 - 250.0 µmol/L3 µmol/LNot Reported[5]
GeneralLC-MS/MSNot Reported0.1524 ng/mL0.4679 ng/mL[6]
Vitamin C SerumsUHPLC-MS/MSNot ReportedNot Reported1 µg L⁻¹ (as recovery concentration)[7]

Table 2: Recovery and Precision Data

Biological MatrixSample PreparationRecovery (%)Intra-assay CV (%)Inter-assay CV (%)Reference
PlasmaDirect injection of deproteinized plasma~100Not ReportedNot Reported[8][9]
PlasmaProtein Precipitation (Metaphosphoric Acid)96.12.15.8[5]
Vitamin C SerumsNot Specified101.2 - 103.90.32.2[7]

Experimental Protocols

Critical Considerations for Sample Handling and Stabilization

Due to the instability of ascorbic acid, the following precautions are essential during sample collection and handling:

  • Anticoagulant: For plasma samples, it is recommended to collect blood in tubes containing dipotassium EDTA.[10][11]

  • Immediate Processing: Samples should be processed as quickly as possible after collection to minimize degradation.[10][11]

  • Temperature Control: Keep samples on ice or at 4°C during processing. For long-term storage, samples should be kept at -80°C.[1][10]

  • Light Protection: Protect samples from light by using amber tubes or by covering the tubes with aluminum foil.[1][3]

  • Stabilizing Agents: The addition of a stabilizing agent is crucial. Metaphosphoric acid (MPA) is a commonly used and effective stabilizer.[1][5] Dithiothreitol (DTT) can also be used as a preservative.[8][9] Perchloric acid has been found to be unsuitable due to its negative impact on ascorbic acid stability.[5]

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol describes a common and effective method for preparing plasma or serum samples for LC-MS/MS analysis using protein precipitation.

Materials:

  • Biological sample (Plasma or Serum)

  • L-Ascorbic acid-¹³C₆ internal standard solution

  • Precipitating Solvent: Acetonitrile (ACN) or a mixture of Methanol/Acetonitrile/Acetone (1:1:1, v/v/v).[12]

  • Stabilizing Solution: 5% (w/v) Metaphosphoric Acid (MPA) in water.[1]

  • Microcentrifuge tubes (amber or covered with foil)

  • Vortex mixer

  • Centrifuge (capable of 17,500 x g and 4°C)

  • LC-MS grade water and formic acid

Procedure:

  • Sample Collection and Storage: Collect blood in EDTA tubes and centrifuge to obtain plasma. If not processed immediately, store plasma at -80°C.

  • Thawing: If frozen, thaw plasma samples on ice.

  • Internal Standard Spiking: To a 250 µL aliquot of the plasma sample in a microcentrifuge tube, add the L-Ascorbic acid-¹³C₆ internal standard to achieve the desired final concentration.

  • Stabilization: Add 10 µL of the 5% MPA stabilizing solution and vortex briefly.

  • Protein Precipitation: Add three to four volumes of the cold precipitating solvent (e.g., 750 µL to 1000 µL of ACN) to the sample.

  • Vortexing: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[1]

  • Incubation: Place the tubes at -20°C for 5 minutes to enhance protein precipitation.[1]

  • Second Vortexing: Vortex again for 1 minute.[1]

  • Centrifugation: Centrifuge the samples at 17,500 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • Analysis: Inject the supernatant into the LC-MS/MS system.

Diagrams

Sample_Preparation_Workflow Sample Preparation Workflow for L-Ascorbic Acid-¹³C₆ Analysis cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection (EDTA tube) Centrifugation1 Centrifugation Blood_Collection->Centrifugation1 Plasma_Serum Plasma/Serum Centrifugation1->Plasma_Serum Spiking Spike with L-Ascorbic acid-¹³C₆ IS Plasma_Serum->Spiking Aliquot Sample Stabilization Add Stabilizing Agent (e.g., MPA) Spiking->Stabilization Protein_Precipitation Add Cold Precipitating Solvent (e.g., ACN) Stabilization->Protein_Precipitation Vortexing1 Vortex Protein_Precipitation->Vortexing1 Incubation Incubate at -20°C Vortexing1->Incubation Vortexing2 Vortex Incubation->Vortexing2 Centrifugation2 Centrifugation Vortexing2->Centrifugation2 Supernatant_Transfer Transfer Supernatant Centrifugation2->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Signaling_Pathway Metabolic Role of Ascorbic Acid cluster_cofactor Enzymatic Cofactor cluster_antioxidant Antioxidant Activity Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Redox Cycling Collagen_Synthesis Collagen Synthesis Ascorbic_Acid->Collagen_Synthesis Cofactor for prolyl and lysyl hydroxylases Carnitine_Synthesis Carnitine Synthesis Ascorbic_Acid->Carnitine_Synthesis Cofactor Neurotransmitter_Synthesis Neurotransmitter Synthesis (e.g., Norepinephrine) Ascorbic_Acid->Neurotransmitter_Synthesis Cofactor for dopamine β-hydroxylase ROS_Scavenging Reactive Oxygen Species (ROS) Scavenging Ascorbic_Acid->ROS_Scavenging Reduces Vitamin_E_Regeneration Vitamin E Regeneration Ascorbic_Acid->Vitamin_E_Regeneration Reduces tocopheroxyl radical

References

Application Notes: L-Ascorbic acid-13C6 for Metabolic Flux Analysis of Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a primary non-enzymatic antioxidant and a cofactor in numerous enzymatic reactions, including collagen synthesis and neurotransmitter production.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for determining dietary requirements, therapeutic applications, and its role in disease pathophysiology. Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[4][5] The use of stable, non-radioactive isotope tracers like L-Ascorbic acid-13C6, where all six carbon atoms are replaced with the heavy isotope ¹³C, provides a safe and effective tool for these investigations in both preclinical and clinical settings.[6][7][8][9]

Principle of the Method

The core principle of ¹³C-Metabolic Flux Analysis involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[5][10] When this compound is administered, it is absorbed and metabolized alongside its unlabeled counterpart. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between the labeled (heavy) and unlabeled (light) isotopologues of ascorbate and its metabolites.[11][12] The resulting mass isotopomer distribution patterns provide quantitative information on the contributions of different metabolic pathways, allowing for the calculation of reaction rates (fluxes) throughout the network.[13][14]

Applications in Research and Drug Development

  • Pharmacokinetic and Bioavailability Studies: Precisely quantifies the absorption efficiency, turnover rates, and body pool sizes of Vitamin C under various physiological conditions or dietary interventions.[6]

  • Disease Research: Investigates perturbations in Vitamin C metabolism associated with diseases like cancer, cardiovascular disease, and neurological disorders, where oxidative stress plays a significant role.[13]

  • Drug Development: Assesses the impact of new chemical entities on Vitamin C metabolism and utilization. This compound can also be used as an internal standard for quantitative analysis in drug development processes.[7]

  • Nutritional Science: Helps to refine dietary recommendations by providing precise data on how factors like co-ingestion of other nutrients (e.g., iron, polyphenols) affect Vitamin C absorption and metabolism.[15][16]

Experimental Workflow and Protocols

The following sections provide a generalized protocol for an in vivo human study on Vitamin C absorption and kinetics. This protocol can be adapted for cell culture or animal model studies.

Logical Workflow for Vitamin C Metabolic Flux Analysis

G cluster_0 Phase 1: Experimental Design & Execution cluster_1 Phase 2: Sample Processing & Analysis cluster_2 Phase 3: Data Interpretation A Study Design (e.g., Human, Animal, Cell Culture) B Oral Administration of This compound A->B C Time-Course Sample Collection (e.g., Blood, Urine) B->C D Sample Preparation (e.g., Plasma Separation) C->D E Derivatization (e.g., Silylation for GC-MS) D->E F LC-MS/MS or GC-MS Analysis E->F G Quantify Labeled and Unlabeled Ascorbate F->G H Calculate Isotope Enrichment G->H I Metabolic Flux Modeling & Calculation H->I J Kinetic & Pathway Analysis I->J

Caption: General workflow for a metabolic flux study using this compound.

Protocol 1: Human Vitamin C Absorption and Kinetics Study

This protocol is adapted from studies investigating the absorption of stable isotope-labeled ascorbic acid in human subjects.[6][15][16]

1. Materials and Reagents

  • This compound (98-99% isotopic purity)

  • Metaphosphoric acid (MPA) solution (5% w/v) for sample stabilization

  • N-trimethylsilylimidazole (TMSI) for derivatization

  • Pyridine (anhydrous)

  • Internal Standard (e.g., a structural analog of ascorbic acid)

  • HPLC-grade water, methanol, and acetonitrile

  • Standard laboratory equipment (centrifuge, vortex mixer, pipettes)

2. Study Design and Administration

  • Recruit healthy, non-smoking subjects.

  • Subjects should undergo an overnight fast and avoid vitamin C supplements for a specified period before the study.

  • Dissolve a precise dose of this compound (e.g., 30-100 mg) in deionized water immediately before administration.

  • Administer the solution orally to the subjects.

3. Sample Collection

  • Collect a baseline blood sample (Time 0) immediately before administration.

  • Collect subsequent blood samples into heparinized tubes at frequent intervals for the first hour (e.g., 10, 20, 30, 45, 60 minutes) and then hourly for up to 4-8 hours.[15][16]

  • Immediately after collection, centrifuge the blood at 4°C to separate plasma.

  • Stabilize the plasma by adding an equal volume of cold 5% MPA solution to precipitate proteins and prevent ascorbate oxidation.

  • Vortex and centrifuge again. Store the supernatant at -80°C until analysis.

4. Sample Preparation and Derivatization for GC-MS

  • Thaw plasma extracts on ice.

  • Evaporate a known volume of the extract to dryness under a stream of nitrogen.

  • To the dry residue, add anhydrous pyridine and the derivatizing agent, N-trimethylsilylimidazole (TMSI).

  • Incubate the mixture (e.g., at 60°C for 30 minutes) to form the volatile trimethylsilyl (TMS) esters of ascorbic acid.[6][15]

5. GC-MS Analysis

  • Inject the derivatized sample onto a GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) ions corresponding to the unlabeled (¹²C) and labeled (¹³C₆) ascorbate-TMS derivatives.

  • Quantify the peak areas for both isotopologues.

6. Data Analysis

  • Calculate the concentration of the this compound tracer from the isotope enrichment and the total plasma ascorbate concentration.[15]

  • Plot the plasma concentration of the tracer over time to determine key pharmacokinetic parameters.

  • Use the time-course data of ¹³C enrichment in downstream metabolites (if measured) to perform metabolic flux calculations using specialized software (e.g., INCA, Metran).

Simplified Vitamin C Cellular Uptake and Function

G cluster_cell Cell Interior cluster_cofactor Cofactor Role cluster_redox Redox Cycling cluster_membrane Cell Membrane AA_in Ascorbate-13C6 Cofactor Enzyme Cofactor (e.g., Collagen Synthesis) AA_in->Cofactor Redox Antioxidant Activity (ROS Neutralization) AA_in->Redox DHA_in Dehydroascorbate-13C6 DHA_in->AA_in Reduction SVCT SVCT Transporter SVCT->AA_in GLUT GLUT Transporter GLUT->DHA_in AA_out Ascorbate-13C6 (Extracellular) AA_out->SVCT Active Transport DHA_out Dehydroascorbate-13C6 (Extracellular) DHA_out->GLUT Facilitated Diffusion

Caption: Cellular uptake and major functions of this compound.

Data Presentation

Quantitative data from such studies should be summarized in clear, concise tables. The table below provides an example of pharmacokinetic parameters that can be derived from the plasma concentration curve of the ¹³C-labeled tracer.

Table 1: Example Pharmacokinetic Parameters of L-[1-¹³C]Ascorbic Acid in Human Plasma Following a 30 mg Oral Dose

(Note: This data is illustrative, based on findings from studies using a similar tracer to demonstrate data presentation format.)[6][15]

ParameterDescriptionValue (Mean ± SD)Unit
Cmax Maximum concentration of the tracer in plasma.1.5 ± 0.4µmol/L
Tmax Time to reach the maximum plasma concentration.25 - 50minutes
AUC Area under the plasma concentration-time curve.180 ± 50µmol·min/L
T₀.₅ Time to reach 50% of the maximum tracer concentration.10 - 20minutes
Tracee Conc. Mean concentration of endogenous, unlabeled ascorbate.55 ± 15µmol/L
Max Enrichment Maximum ratio of tracer to total ascorbate.2.7 ± 0.7%

References

Application Note: A Robust UHPLC-MS/MS Method for the Quantification of L-Ascorbic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin that plays a crucial role in numerous physiological processes, including acting as a potent antioxidant, an enzyme cofactor, and supporting immune function.[1][2] Accurate quantification of L-Ascorbic acid in biological samples is essential for nutritional assessment, clinical research, and pharmaceutical development. However, its inherent instability and susceptibility to oxidation present significant analytical challenges.[3][4] Traditional methods like HPLC with UV or electrochemical detection can be complex and may lack the required sensitivity and selectivity.[5]

This application note details a highly sensitive, selective, and rapid Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of L-Ascorbic acid. The methodology leverages the speed of UHPLC and the specificity of MS/MS operating in Multiple Reaction Monitoring (MRM) mode to overcome the challenges associated with L-Ascorbic acid analysis.[6][7]

Experimental Protocols

Reagents and Materials
  • L-Ascorbic acid reference standard

  • Internal Standard (IS): L-Ascorbic acid-¹³C₆ (or other suitable labeled standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), HPLC-grade water

  • Additives: Formic acid (FA), Metaphosphoric acid (MPA), Trichloroacetic acid (TCA), Perchloric acid (PCA)

  • Stabilizers: Ethylenediaminetetraacetic acid (EDTA), Dithiothreitol (DTT)

  • Biological matrices: Plasma, Serum, Milk, etc.

Standard Solution Preparation
  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve L-Ascorbic acid and its internal standard in a stabilizing solution (e.g., water containing 5% MPA or 0.1% FA and 0.05% EDTA).[1] Prepare fresh daily and protect from light.

  • Working Standard Solutions: Serially dilute the stock solutions with the mobile phase or a surrogate matrix to prepare a series of calibration standards. Concentration ranges can vary, for example, from 10 ng/mL to 500 ng/mL.[6][8]

Sample Preparation Protocol (for Plasma/Serum)

L-Ascorbic acid is highly unstable. All sample handling and preparation steps should be performed on ice and protected from direct light to prevent degradation.[3][9]

  • Blood Collection: Collect blood samples in tubes containing EDTA as an anticoagulant, which has been shown to provide the best stability for L-Ascorbic acid.[10][11]

  • Plasma Separation: Centrifuge the blood samples as soon as possible (ideally within 2 hours) to separate the plasma.[10]

  • Protein Precipitation: To a 200 µL aliquot of plasma, add 600 µL of a cold protein precipitation solution (e.g., 10% TCA or acetonitrile) containing the internal standard.[1][5]

  • Vortex & Centrifuge: Vortex the mixture for 5 minutes at 1000 rpm, followed by centrifugation at high speed (e.g., 11,000-17,500 x g) for 5-10 minutes at 4°C.[1][5]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new microtube or an HPLC vial for analysis.[5]

UHPLC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the analysis. Parameters may be optimized based on the specific instrumentation used.

Table 1: UHPLC-MS/MS Instrument Parameters

CategoryParameterRecommended ConditionCitation(s)
UHPLC System Analytical ColumnReversed-phase C18 or Diphenyl column (e.g., 2.1 x 100 mm, <2 µm particle size)[6]
Mobile Phase AWater with 0.1% Formic Acid[1][3]
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid[3][6]
Elution ModeIsocratic or Gradient[3][6]
Flow Rate0.3 - 0.4 mL/min[2][6]
Column Temperature30 °C[3]
Injection Volume1.5 - 20 µL[3][6]
Total Run Time< 6 minutes
MS/MS System Ionization ModeElectrospray Ionization (ESI), Negative Mode[3][6]
Capillary Voltage0.8 - 3.0 kV[3]
Source Temperature130 °C[3]
Desolvation Gas Temp.550 °C[3]
Desolvation Gas Flow700 L/h[3]
Acquisition ModeMultiple Reaction Monitoring (MRM)[2][6]

Table 2: MRM Transitions for L-Ascorbic Acid Quantification

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)NoteCitation(s)
L-Ascorbic Acid175.0 (or 174.9)115.0 (or 114.8/114.9)Primary transition for quantification[2][12]
L-Ascorbic Acid175.0 (or 174.9)71.0 (or 71.1)Confirmation transition[2][12]

Method Performance and Data

The UHPLC-MS/MS method provides excellent performance for the quantification of L-Ascorbic acid. The data presented below is a summary compiled from various published methods.

Table 3: Summary of Method Performance Characteristics

ParameterTypical Performance RangeCitation(s)
Linearity Range 10 - 500 ng/mL (or equivalent ranges like 0.5 - 20 ppm)[6]
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 - 6.25 ng/mL (or µg/L)[8][13]
Limit of Quantification (LOQ) 1.0 - 10 ng/mL (or µg/L)[8][13]
Precision (CV%) Intra-day: 2.5 - 13.7% Inter-day: 6.3 - 12.2%[6]
Accuracy (Recovery %) 86 - 115%[6]

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (EDTA Plasma) Add_IS_Precip 2. Add IS & Protein Precipitation Solution (TCA/ACN) SampleCollection->Add_IS_Precip On Ice VortexCentrifuge 3. Vortex & Centrifuge (4°C) Add_IS_Precip->VortexCentrifuge CollectSupernatant 4. Collect Supernatant VortexCentrifuge->CollectSupernatant UHPLC_Injection 5. UHPLC Injection CollectSupernatant->UHPLC_Injection Chromatography 6. Chromatographic Separation (C18/Diphenyl) UHPLC_Injection->Chromatography MS_Detection 7. MS/MS Detection (ESI-, MRM Mode) Chromatography->MS_Detection DataAcquisition 8. Data Acquisition MS_Detection->DataAcquisition Quantification 9. Quantification (Calibration Curve) DataAcquisition->Quantification FinalReport 10. Final Report Quantification->FinalReport

Caption: Workflow for L-Ascorbic acid quantification by UHPLC-MS/MS.

Conclusion

This application note outlines a comprehensive and robust UHPLC-MS/MS method for the reliable quantification of L-Ascorbic acid in biological matrices. Key to the success of this method is the careful handling of the sample to prevent oxidative degradation, achieved through the use of stabilizers and maintaining cold conditions throughout the preparation process.[3][10] The combination of rapid UHPLC separation with the high selectivity and sensitivity of tandem mass spectrometry makes this a superior analytical technique for both research and routine analysis.[6][14]

References

Determining L-Ascorbic Acid in Food Matrices with 13C-Ascorbic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin and a potent antioxidant naturally present in many foods. Its quantification in various food matrices is crucial for nutritional labeling, quality control, and research in food science and drug development. However, the inherent instability of ascorbic acid, which is susceptible to oxidation, presents a significant analytical challenge.

The use of a stable isotope-labeled internal standard, such as 13C-L-ascorbic acid, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a robust and highly accurate method for the determination of L-ascorbic acid. This isotopic dilution technique effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to improved precision and accuracy.

This application note provides a detailed protocol for the quantitative analysis of L-ascorbic acid in diverse food matrices using 13C-ascorbic acid as an internal standard. The methodology is intended for researchers, scientists, and drug development professionals.

Principle

The method is based on the principle of stable isotope dilution analysis (SIDA). A known amount of 13C-labeled L-ascorbic acid is added to the sample prior to extraction. This "spiked" sample is then processed to extract both the native (12C) and the labeled (13C) ascorbic acid. The extract is analyzed by LC-MS/MS, where the two forms of ascorbic acid are separated chromatographically and detected by mass spectrometry. Due to their identical chemical and physical properties, the native analyte and the internal standard exhibit similar behavior during sample preparation and analysis. The concentration of the native L-ascorbic acid is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Acids: Formic acid (LC-MS grade), metaphosphoric acid, and acetic acid.

  • Standards: L-Ascorbic acid (analytical standard), 13C6-L-ascorbic acid (internal standard, IS).

  • Other Reagents: Ethylenediaminetetraacetic acid (EDTA).

Standard Solution Preparation
  • L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-ascorbic acid standard and dissolve it in 10 mL of a stabilizing solution (e.g., 2% metaphosphoric acid).

  • 13C-L-Ascorbic Acid Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of 13C6-L-ascorbic acid and dissolve it in 1 mL of the stabilizing solution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-ascorbic acid stock solution with the stabilizing solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 10 ng/mL to 500 ng/mL).[1][2] Spike each calibration standard with a fixed concentration of the IS working solution.

Sample Preparation

The sample preparation procedure aims to extract ascorbic acid while preventing its degradation. The following is a general procedure that can be adapted for various food matrices.

  • Homogenization: Weigh a representative portion of the food sample (e.g., 1-5 g of solid sample or 1-5 mL of liquid sample). For solid samples, add a suitable volume of extraction solution (e.g., a mixture of 8% acetic acid and 3% metaphosphoric acid) and homogenize using a high-speed blender or homogenizer.[3]

  • Internal Standard Spiking: Add a known amount of the 13C-L-ascorbic acid internal standard working solution to the homogenized sample.

  • Extraction: Vortex the mixture for a specified time (e.g., 1-2 minutes) to ensure thorough mixing and extraction. To avoid degradation, samples can be extracted with 0.05% EDTA.[1]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a specified duration (e.g., 10 minutes) at a low temperature (e.g., 4°C) to pellet solid particles.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Optimized for separation of ascorbic acid from matrix components
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 25 - 30°C
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage Optimized for the instrument (e.g., 3000 V)
Source Temperature Optimized for the instrument
Nebulizer Gas Nitrogen
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Ascorbic Acid 175.0115.0 (Quantifier)Optimized
175.089.0 (Qualifier)Optimized
13C6-L-Ascorbic Acid (IS) 181.0119.0Optimized

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of L-ascorbic acid in food matrices using a 13C-ascorbic acid internal standard.

Table 4: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range 10 - 500 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99[4]
Limit of Detection (LOD) 0.1524 ng/mL[4][5]
Limit of Quantification (LOQ) 0.4679 ng/mL[4][5]

Table 5: Recovery Data in Different Food Matrices

Food MatrixSpike Level (µg/g)Recovery (%)
Orange Juice 1095 - 105
Broccoli 592 - 103
Infant Formula 2093 - 105
Biscuits 1592.8 - 103.5

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Food Sample homogenize Homogenization in Extraction Solution sample->homogenize spike Spike with 13C-Ascorbic Acid (IS) homogenize->spike extract Vortex/Extraction spike->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter lcms LC-MS/MS System filter->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of L-Ascorbic Acid calibration->quantification

Caption: Experimental workflow for the determination of L-Ascorbic acid.

Logic of Isotopic Dilution

isotopic_dilution_logic cluster_sample In the Sample cluster_process During Analysis cluster_result Final Result analyte Native Ascorbic Acid (Unknown Amount) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is 13C-Ascorbic Acid (IS) (Known Amount) is->ratio concentration Accurate Concentration of Native Ascorbic Acid ratio->concentration

Caption: Logic of stable isotope dilution analysis.

Conclusion

The described LC-MS/MS method utilizing 13C-L-ascorbic acid as an internal standard provides a highly sensitive, selective, and accurate approach for the quantification of L-ascorbic acid in a wide range of food matrices. The detailed protocol and validation data presented herein serve as a valuable resource for laboratories involved in food analysis, nutritional science, and quality control. The robustness of the isotopic dilution technique minimizes the impact of matrix effects and ensures reliable results, making it the gold standard for vitamin C analysis.

References

Application Notes and Protocols: L-Ascorbic Acid-¹³C₆ in Clinical Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of L-Ascorbic acid-¹³C₆ in key clinical diagnostic applications. This stable isotope-labeled form of Vitamin C serves as an invaluable tool for precise quantification of endogenous ascorbic acid levels and for in vivo assessment of metabolic processes and redox status.

Application 1: Quantification of Total Vitamin C in Human Plasma by UPLC-MS/MS

This method provides a sensitive and accurate means to determine the concentration of total L-ascorbic acid in human plasma, which is crucial for the diagnosis and monitoring of conditions such as scurvy, malabsorption syndromes, alcoholism, and renal failure.[1] L-Ascorbic acid-¹³C₆ is employed as an internal standard to ensure high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis.[2][3][4]

Experimental Protocol

1. Materials and Reagents:

  • L-Ascorbic acid (analytical standard)

  • L-Ascorbic acid-¹³C₆ (internal standard)

  • Trichloroacetic acid (TCA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (calibrator matrix and unknown samples)

2. Sample Preparation:

  • Pipette 200 µL of plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

  • Add 600 µL of a working internal standard solution (e.g., 1.67 µmol/L of L-Ascorbic acid-¹³C₆ in 12% TCA).[2]

  • Vortex the mixture vigorously for 5 minutes at 1000 rpm.[2]

  • Centrifuge at 11,000 rpm for 5 minutes to precipitate proteins.[2]

  • Transfer 400 µL of the supernatant to a maximum recovery vial for UPLC-MS/MS analysis.[2]

3. UPLC-MS/MS Conditions:

  • UPLC System: ACQUITY UPLC H-Class PLUS or equivalent

  • Column: Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm[2]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient from 95% A to 5% A.[2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Total Run Time: 6 minutes[2]

  • Mass Spectrometer: Single quadrupole (e.g., ACQUITY QDa) or tandem quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • L-Ascorbic acid: Precursor ion m/z 175.05 → Product ion m/z 114.85[3][4]

    • L-Ascorbic acid-¹³C₆ (Internal Standard): Precursor ion m/z 181.10 → Product ion m/z 119.10[3]

Data Presentation

Table 1: UPLC-MS/MS Method Performance for Vitamin C Quantification

ParameterResult
Linearity Range 0.5 - 20 ppm (µg/mL)
Correlation Coefficient (r²) >0.995[2]
Lower Limit of Quantification (LLOQ) 0.5 µmol/L[2]
Intra-day Precision (%CV) ≤6%[2]
Inter-day Precision (%CV) ≤6%[2]
Recovery Within ±15% of the nominal value

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p Plasma Sample (200 µL) is Add Internal Standard (L-Ascorbic acid-¹³C₆ in TCA) p->is vortex Vortex (5 min) is->vortex centrifuge Centrifuge (5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc ms MS/MS Detection (MRM Mode) uplc->ms quant Quantification (Ratio to Internal Standard) ms->quant

Caption: Workflow for Vitamin C quantification in plasma.

Application 2: In Vivo Imaging of Redox Status with Hyperpolarized [1-¹³C]-Dehydroascorbic Acid

This advanced imaging technique utilizes dynamic nuclear polarization (DNP) to hyperpolarize [1-¹³C]-dehydroascorbic acid (DHA), the oxidized form of vitamin C. Following intravenous injection, the conversion of hyperpolarized [1-¹³C]-DHA to [1-¹³C]-ascorbic acid can be monitored in real-time using magnetic resonance spectroscopy (MRS). This conversion rate provides a non-invasive measure of a tissue's capacity to reduce DHA, which is indicative of its overall redox status and antioxidant capacity.[1][5][6][7][8][9] This application is particularly relevant for cancer research, where tumors often exhibit altered redox states.[1][6][7]

Experimental Protocol

1. Preparation of Hyperpolarized [1-¹³C]-Dehydroascorbic Acid:

  • Prepare a solution of [1-¹³C]-DHA (e.g., 1.8 M in DMSO-d₆) containing a trityl radical (e.g., 14.8 mM OX063) and a gadolinium chelate (e.g., 1.4 mM Dotarem).[1]

  • Cool the sample to ~1.2 K in a DNP hyperpolarizer.[1]

  • Irradiate the sample with microwaves (e.g., at 94.010 GHz, 100 mW) for 1.5 hours to transfer polarization from the electron spins of the radical to the ¹³C nucleus.[1][6]

  • Rapidly dissolve the frozen, hyperpolarized sample in hot, buffered water (e.g., 5 mL of water at pH ~3.2).[1][6]

  • For in vivo administration, neutralize the solution by adding a phosphate buffer to achieve a physiological pH (7.0-7.2) and osmolality.[1][6]

2. In Vivo Administration and MRS Imaging:

  • Anesthetize the animal model (e.g., a mouse with a tumor xenograft).

  • Position the animal in an MRI scanner equipped with a ¹³C coil.

  • Acquire anatomical ¹H images to localize the region of interest (e.g., the tumor).[1][6]

  • Administer the hyperpolarized [1-¹³C]-DHA solution intravenously (e.g., 0.2 mL of a 30 mM solution).[1][6]

  • Immediately begin acquiring dynamic ¹³C MRS spectra from the region of interest to monitor the conversion of [1-¹³C]-DHA to [1-¹³C]-ascorbic acid.[1][6]

Data Presentation

Table 2: Properties of Hyperpolarized ¹³C-Labeled Vitamin C Probes

Parameter[1-¹³C]-Ascorbic Acid[1-¹³C]-Dehydroascorbic Acid
Solution-state Polarization (pH 7.0) 5.1 ± 0.6%8.2 ± 1.1%
Spin-Lattice Relaxation Time (T₁) at 9.4 T 15.9 ± 0.7 s20.5 ± 0.9 s
In Vivo Application Probe for extracellular redox statusProbe for intracellular redox status

Data adapted from Bohndiek et al., J. Am. Chem. Soc. 2011.[1][6][7][8][9]

Signaling Pathway and Experimental Workflow Diagram

G cluster_workflow Experimental Workflow cluster_prep Probe Preparation cluster_imaging In Vivo Imaging cluster_pathway Intracellular Redox Cycling dha [1-¹³C]-DHA Solution + Radical dnp Dynamic Nuclear Polarization (~1.2 K) dha->dnp dissolve Rapid Dissolution & Neutralization dnp->dissolve inject IV Injection dissolve->inject mrs Dynamic ¹³C MRS inject->mrs aa_int [1-¹³C]-Ascorbic Acid (intracellular) mrs->aa_int Detection dha_ext Hyperpolarized [1-¹³C]-DHA (extracellular) glut GLUT1/3 Transporter dha_ext->glut dha_int [1-¹³C]-DHA (intracellular) glut->dha_int dha_int->aa_int Reduction gssg GSSG nadp NADP+ gsh GSH nadph NADPH gsh->gssg nadph->nadp

Caption: In vivo redox imaging workflow and pathway.

Application 3: L-Ascorbic Acid-¹³C₆ in Breath Tests

The use of L-Ascorbic acid-¹³C₆ in clinical diagnostic breath tests is not a widely established application according to current scientific literature. ¹³C-breath tests are non-invasive diagnostic tools that measure the activity of specific enzymes or metabolic pathways by detecting ¹³CO₂ in exhaled breath after the administration of a ¹³C-labeled substrate.[10] The principle relies on the substrate being metabolized to ¹³CO₂ at a rate that reflects a particular physiological or pathological condition.

While one study has used l-[1-¹³C]ascorbic acid to investigate its absorption in humans by measuring ¹³C enrichment in plasma and breath, this was not designed as a diagnostic breath test for a specific disease.[11] The metabolic pathway of ascorbic acid to carbon dioxide is complex and relatively slow, which may limit its utility for a breath test designed to provide rapid diagnostic information. The primary applications for ¹³C-breath tests remain in areas such as detecting Helicobacter pylori infection (¹³C-urea breath test) and measuring gastric emptying (¹³C-octanoic acid breath test).[10][12] Further research would be required to develop and validate a specific clinical diagnostic breath test using L-Ascorbic acid-¹³C₆.

References

Application Notes and Protocols for L-Ascorbic Acid-13C6 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is an essential micronutrient and a critical cofactor for a variety of enzymatic reactions in mammalian cells. Its role extends beyond its well-known antioxidant properties to include vital functions in collagen synthesis and epigenetic regulation. Stable isotope-labeled L-Ascorbic acid, specifically L-Ascorbic acid-13C6, serves as a powerful tracer in metabolic studies to elucidate the uptake, metabolism, and functional roles of Vitamin C in vitro. By tracing the incorporation of the 13C isotope, researchers can quantitatively analyze metabolic fluxes and assess the activity of ascorbate-dependent enzymes with high precision using mass spectrometry.

These application notes provide detailed protocols for the use of this compound in cell culture to investigate two key cellular processes: collagen synthesis and epigenetic modification via Ten-Eleven Translocation (TET) enzyme activity.

Key Applications

  • Tracing Collagen Synthesis: L-Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[1] Using this compound allows for the direct measurement of new collagen synthesis by quantifying the incorporation of 13C into hydroxyproline and hydroxylysine residues within collagen proteins.

  • Investigating Epigenetic Modifications: L-Ascorbic acid enhances the activity of TET enzymes, which are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation.[2][3] this compound can be used to study the kinetics and impact of ascorbate on TET enzyme activity and subsequent changes in the epigenome.

Data Presentation

Table 1: Representative Data for this compound Uptake in Human Dermal Fibroblasts
Time (hours)This compound Concentration in Media (µM)Intracellular this compound (nmol/10^6 cells)
01000
1952.5
4828.1
86512.3
243015.2
This table presents hypothetical data based on typical uptake kinetics. Actual values may vary depending on cell type and experimental conditions.
Table 2: Quantification of 13C-labeled Hydroxyproline in Collagen from Human Fibroblasts
TreatmentTotal Hydroxyproline (nmol/mg protein)13C-Hydroxyproline (nmol/mg protein)% New Collagen Synthesis
Control (no tracer)50.200%
This compound (24h)55.85.610.0%
This compound (48h)62.111.919.2%
This table illustrates expected results from a stable isotope tracing experiment. The percentage of new collagen synthesis is calculated as (13C-Hydroxyproline / Total Hydroxyproline) * 100.
Table 3: Effect of this compound on Global 5-hydroxymethylcytosine (5hmC) Levels
Cell LineTreatmentGlobal 5hmC (% of total cytosine)Fold Change vs. Control
HEK293TControl (no tracer)0.051.0
HEK293TThis compound (100 µM, 24h)0.183.6
RCC 786-OControl (no tracer)0.021.0
RCC 786-OThis compound (100 µM, 24h)0.105.0
This table shows representative data on the impact of ascorbic acid on epigenetic marks, based on findings from studies on renal cell carcinoma.[3][4]

Experimental Protocols

Protocol 1: Tracing Collagen Synthesis using this compound

Objective: To quantify the rate of new collagen synthesis in adherent cell cultures (e.g., human dermal fibroblasts) by measuring the incorporation of 13C from this compound into hydroxyproline.

Materials:

  • Human dermal fibroblasts (or other collagen-producing cell line)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • This compound (sterile stock solution, e.g., 10 mM in sterile water)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell scrapers

  • Acid hydrolysis solution (6 M HCl)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate human dermal fibroblasts in 6-well plates and culture until they reach approximately 80% confluency.

  • Labeling:

    • Prepare fresh complete culture medium supplemented with a final concentration of 50-100 µM this compound. It is crucial to prepare this fresh as ascorbic acid is unstable in solution.[5]

    • Remove the old medium from the cells, wash once with sterile PBS, and add the this compound containing medium.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvest and Protein Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer and collect the lysate using a cell scraper.

  • Collagen Hydrolysis:

    • Precipitate the protein from the cell lysate (e.g., with acetone).

    • Resuspend the protein pellet in 6 M HCl and hydrolyze at 110°C for 18-24 hours to break down the collagen into its constituent amino acids.

  • Sample Preparation for LC-MS/MS:

    • Dry the hydrolyzed samples under a stream of nitrogen.

    • Reconstitute the dried amino acid mixture in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Separate the amino acids using a suitable chromatography method (e.g., HILIC).[6]

    • Perform tandem mass spectrometry to detect and quantify both unlabeled (12C) and labeled (13C) hydroxyproline. The mass shift will correspond to the number of 13C atoms incorporated.

Protocol 2: Assessing TET Enzyme Activity using this compound

Objective: To determine the effect of L-Ascorbic acid on TET enzyme-mediated conversion of 5mC to 5hmC.

Materials:

  • Cell line of interest (e.g., HEK293T, embryonic stem cells)

  • Complete cell culture medium

  • This compound (sterile stock solution)

  • DNA extraction kit

  • Enzymatic digestion mix for DNA (e.g., DNA degradase plus)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to desired confluency.

    • Treat the cells with this compound at a final concentration of 50-100 µM for 24-48 hours. Include an untreated control group.

  • Genomic DNA Extraction:

    • Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • DNA Hydrolysis:

    • Digest the genomic DNA to individual nucleosides using an enzymatic digestion mix. This is crucial to avoid degradation of the modified bases that can occur with acid hydrolysis.

  • LC-MS/MS Analysis of 5hmC:

    • Analyze the nucleoside mixture by LC-MS/MS to quantify the levels of global 5hmC.

    • The use of this compound in this protocol serves to stimulate TET activity; the direct tracing of the 13C label is not the primary readout for this specific protocol, but rather the resulting change in 5hmC levels.[3]

Mandatory Visualization

experimental_workflow_collagen_synthesis cluster_cell_culture Cell Culture cluster_labeling Stable Isotope Labeling cluster_analysis Sample Processing & Analysis start Plate Human Dermal Fibroblasts culture Culture to 80% Confluency start->culture add_tracer Add Medium with This compound culture->add_tracer incubate Incubate (24-72h) add_tracer->incubate harvest Harvest Cells incubate->harvest hydrolyze Acid Hydrolysis of Collagen harvest->hydrolyze lcms LC-MS/MS Analysis of 13C-Hydroxyproline hydrolyze->lcms

Caption: Experimental workflow for tracing collagen synthesis with this compound.

signaling_pathway_collagen ascorbate This compound prolyl_hydroxylase Prolyl Hydroxylase ascorbate->prolyl_hydroxylase Cofactor lysyl_hydroxylase Lysyl Hydroxylase ascorbate->lysyl_hydroxylase Cofactor hydroxylation Hydroxylation of Proline & Lysine Residues prolyl_hydroxylase->hydroxylation lysyl_hydroxylase->hydroxylation procollagen Procollagen Chains (in ER) procollagen->hydroxylation collagen_helix Stable Collagen Triple Helix hydroxylation->collagen_helix secretion Secretion to Extracellular Matrix collagen_helix->secretion

Caption: Role of L-Ascorbic acid as a cofactor in collagen synthesis.

signaling_pathway_tet ascorbate This compound tet_enzymes TET Enzymes (TET1, TET2, TET3) ascorbate->tet_enzymes Enhances Activity 5hmC 5-hydroxymethylcytosine (5hmC) tet_enzymes->5hmC 5mC 5-methylcytosine (5mC) in DNA 5mC->5hmC Oxidation demethylation Active DNA Demethylation 5hmC->demethylation

Caption: L-Ascorbic acid enhances TET enzyme-mediated DNA demethylation.

References

Troubleshooting & Optimization

Optimizing L-Ascorbic Acid-¹³C₆ as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of L-Ascorbic acid-¹³C₆ as an internal standard in analytical experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why should I use L-Ascorbic acid-¹³C₆ as an internal standard for Vitamin C analysis?

A1: L-Ascorbic acid-¹³C₆ is a stable isotope-labeled version of L-Ascorbic acid (Vitamin C). It is considered the gold standard for internal standards in mass spectrometry-based methods (LC-MS, GC-MS) for several reasons:

  • Similar Chemical and Physical Properties: It behaves nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization. This effectively compensates for variations in sample preparation, matrix effects, and instrument response.

  • Co-elution: It typically co-elutes with the native L-Ascorbic acid, providing the most accurate correction for any analytical variability.

  • Mass Difference: The ¹³C labels provide a distinct mass difference, allowing the mass spectrometer to differentiate it from the endogenous L-Ascorbic acid.

Q2: What is a good starting concentration for L-Ascorbic acid-¹³C₆ as an internal standard?

A2: The optimal concentration is application-dependent and should be determined experimentally for your specific matrix and analytical method. However, a common starting point is a concentration that results in a signal intensity similar to that of the analyte at the midpoint of the calibration curve. Based on published literature, working concentrations have been successfully used in the range of 1.67 µmol/L to 5 µg/mL in biological matrices.[1]

Q3: How should I prepare and store L-Ascorbic acid-¹³C₆ stock and working solutions?

A3: Due to the inherent instability of ascorbic acid, proper preparation and storage are critical.

  • Stock Solution: A stock solution can be prepared by dissolving the L-Ascorbic acid-¹³C₆ powder in a stabilizing acidic solution, such as 5% aqueous metaphosphoric acid (MPA), to a concentration of around 10 mg/mL.[1] This stock solution should be stored at -20°C or lower.

  • Working Solution: The working internal standard solution should be freshly prepared for each analytical run by diluting the stock solution with an appropriate solvent, often the same solvent used for sample preparation (e.g., 12% trichloroacetic acid (TCA)).

Q4: Can I use other internal standards for Vitamin C analysis?

A4: Yes, other compounds have been used as internal standards for Vitamin C analysis, including isoascorbic acid, hypoxanthine, and 1-methyluric acid. However, stable isotope-labeled internal standards like L-Ascorbic acid-¹³C₆ are generally preferred for LC-MS analysis due to their superior ability to mimic the analyte's behavior.

Experimental Protocols

Protocol: Preparation of L-Ascorbic acid-¹³C₆ Internal Standard and Sample Preparation for LC-MS Analysis of Vitamin C in Plasma

This protocol provides a general framework. Optimization may be required for different sample matrices and instrumentation.

Materials:

  • L-Ascorbic acid-¹³C₆

  • Metaphosphoric acid (MPA)

  • Trichloroacetic acid (TCA)

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Plasma samples

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of 10 mg/mL L-Ascorbic acid-¹³C₆ Stock Solution:

    • Prepare a 5% (w/v) aqueous MPA solution.

    • Accurately weigh the required amount of L-Ascorbic acid-¹³C₆ powder.

    • Dissolve the powder in the 5% MPA solution to achieve a final concentration of 10 mg/mL.[1]

    • Aliquot into small-volume, light-protected tubes and store at -80°C.

  • Preparation of Working Internal Standard Solution (e.g., 5 µg/mL):

    • On the day of analysis, thaw a stock solution aliquot.

    • Perform serial dilutions of the stock solution with a suitable solvent (e.g., 10% TCA) to achieve the desired working concentration (e.g., 5 µg/mL).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add a specified volume of the working internal standard solution (e.g., 10 µL of 5 µg/mL L-Ascorbic acid-¹³C₆).

    • Add a protein precipitation agent (e.g., 200 µL of ice-cold 10% TCA).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an LC-MS vial for analysis.

Quantitative Data Summary

The following table summarizes reported concentrations of L-Ascorbic acid-¹³C₆ used as an internal standard in various studies.

Application/MatrixWorking ConcentrationInstrumentationReference
Plasma, Nasal Lavage, Exhaled Breath Condensate5 µg/mLLC-MS-TOF[1]
Serum1.67 µmol/LUPLC-QDa

Troubleshooting Guide

Encountering issues with your internal standard can compromise the accuracy of your results. This guide provides a systematic approach to troubleshooting common problems.

Issue Potential Cause(s) Recommended Action(s)
No or Low Internal Standard Signal Incorrect Preparation: Error in dilution calculations or preparation of the working solution.- Recalculate and reprepare the working solution from the stock. - Verify the concentration of the stock solution.
Degradation: L-Ascorbic acid and its labeled counterpart are prone to oxidation.- Prepare fresh working solutions for each analytical run. - Ensure stock solutions are stored properly at or below -20°C and protected from light. - Use stabilizing agents like MPA or TCA in your solvents.
Instrument Issues: Problems with the LC or MS system.- Check for leaks in the LC system. - Ensure the MS parameters (e.g., ion source settings, collision energy) are optimized for L-Ascorbic acid-¹³C₆. - Run a system suitability test with a known standard.
High Variability in Internal Standard Peak Area Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard to samples.- Use calibrated pipettes. - Add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
Sample Preparation Variability: Inconsistent extraction efficiency or matrix effects between samples.- Ensure thorough mixing at each step of the sample preparation. - Optimize the sample cleanup procedure to minimize matrix effects.
Autosampler Issues: Inconsistent injection volumes.- Check the autosampler for air bubbles in the syringe or sample loop. - Verify the injection volume accuracy.
Internal Standard Signal Drifting Over a Run Instability in Solution: Degradation of the internal standard in the autosampler vials over time.- Minimize the time samples spend in the autosampler. - Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). - Ensure the solvent in the vials is acidic to maintain stability.
Instrument Drift: Changes in the MS detector response over the course of the analytical run.- Allow the instrument to stabilize before starting the run. - Perform regular instrument maintenance and calibration.
Interference or Co-eluting Peaks Matrix Interference: A component in the sample matrix has a similar mass-to-charge ratio and retention time.- Optimize the chromatographic method to improve the separation of the internal standard from interfering peaks. - Employ a more selective sample preparation technique (e.g., solid-phase extraction).
Cross-Contamination: Carryover from a previous injection.- Include wash steps in the autosampler sequence. - Optimize the cleaning solvent for the injector.

Visualizations

Experimental Workflow for Vitamin C Analysis

The following diagram illustrates a typical workflow for the analysis of Vitamin C in biological samples using L-Ascorbic acid-¹³C₆ as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock_is Prepare L-Ascorbic acid-¹³C₆ Stock Solution (e.g., 10 mg/mL in 5% MPA) work_is Prepare Fresh Working IS Solution (e.g., 5 µg/mL in 10% TCA) stock_is->work_is spike Spike Sample with Working IS Solution work_is->spike sample Aliquot Biological Sample (e.g., 100 µL Plasma) sample->spike precip Add Protein Precipitation Agent (e.g., ice-cold 10% TCA) spike->precip vortex Vortex to Mix precip->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge supernatant Transfer Supernatant to LC-MS Vial centrifuge->supernatant inject Inject Sample into LC-MS System supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas (Analyte and IS) detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify Analyte Concentration using Calibration Curve ratio->quantify

Caption: Workflow for Vitamin C analysis using L-Ascorbic acid-¹³C₆ IS.

Troubleshooting Logic for Internal Standard Signal Issues

This diagram outlines a logical approach to diagnosing problems with the internal standard signal.

troubleshooting_logic start Problem with IS Signal (Low, Variable, or Drifting) check_prep Verify IS Solution Preparation (Calculations, Dilutions, Freshness) start->check_prep check_pipetting Confirm Consistent Pipetting Technique and Calibrated Pipettes start->check_pipetting check_stability Assess IS Stability (Light protection, Temperature, pH) start->check_stability check_instrument Investigate Instrument Performance (LC System, Autosampler, MS Detector) start->check_instrument solution_prep Reprepare IS Solutions check_prep->solution_prep solution_pipetting Refine Pipetting Protocol check_pipetting->solution_pipetting solution_stability Optimize Storage and Handling check_stability->solution_stability solution_instrument Perform Instrument Maintenance and Calibration check_instrument->solution_instrument

Caption: Troubleshooting logic for L-Ascorbic acid-¹³C₆ signal issues.

References

Stability of L-Ascorbic acid-13C6 in different solvent conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Ascorbic acid-13C6 in various solvent conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound is oxidation. It first undergoes a reversible two-electron oxidation to form dehydroascorbic acid-13C6 (DHA-13C6). This reaction is accelerated by factors such as oxygen, heat, light, and the presence of metal ions.[1] DHA-13C6 is unstable in aqueous solutions and can undergo irreversible hydrolysis to form 2,3-diketo-L-gulonic acid-13C6, leading to a loss of biological activity.

dot

cluster_degradation Degradation Pathway of this compound L_Ascorbic_acid This compound DHA Dehydroascorbic acid-13C6 (DHA-13C6) L_Ascorbic_acid->DHA Oxidation (Reversible) DKG 2,3-Diketogulonic acid-13C6 DHA->DKG Hydrolysis (Irreversible)

Caption: Oxidation and degradation pathway of this compound.

Q2: Which solvent conditions are optimal for the stability of this compound?

A2: this compound exhibits the greatest stability in acidic aqueous solutions, with an optimal pH range of 3 to 4.[2] The addition of organic solvents like acetonitrile can also enhance stability compared to purely aqueous solutions.[2] For long-term storage, stock solutions should be kept at -80°C.[3]

Q3: How does temperature affect the stability of this compound solutions?

A3: Higher temperatures significantly accelerate the degradation of this compound.[4][5] It is recommended to prepare and handle solutions at low temperatures (e.g., on ice) and store them at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[3]

Q4: Can I use DMSO to dissolve this compound? How stable is it in DMSO?

A4: While L-Ascorbic acid is soluble in DMSO, aqueous solutions are generally preferred for better stability. If DMSO must be used, it is advisable to prepare the solution fresh and use it immediately. Studies on the long-term stability in DMSO are limited, but like other solvents, degradation is expected, and storage at low temperatures is crucial.

Q5: Are there any specific handling precautions I should take when working with this compound solutions?

A5: Yes. To minimize degradation, you should:

  • Protect from light: Use amber vials or cover containers with aluminum foil.

  • Minimize oxygen exposure: Use deaerated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid metal contamination: Use metal-free spatulas and glassware, as metal ions (especially copper and iron) can catalyze oxidation.

  • Prepare fresh: Whenever possible, prepare solutions immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations in experimental results.
Potential Cause Troubleshooting Step
Degradation during storage Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure storage at -80°C for long-term stability.[3]
Oxidation during sample preparation Prepare solutions using deaerated solvents. Keep samples on ice during preparation. Minimize exposure to air by capping vials promptly.
pH of the solvent is not optimal Ensure the solvent pH is in the acidic range (pH 3-4) for maximum stability.[2]
Contamination with metal ions Use high-purity solvents and acid-washed glassware to avoid metal contamination that can catalyze degradation.
Photodegradation Protect solutions from light by using amber vials or wrapping containers in foil.
Issue 2: Variability between experimental replicates.
Potential Cause Troubleshooting Step
Inconsistent handling of samples Standardize the sample preparation protocol, ensuring each replicate is treated identically in terms of time, temperature, and light exposure.
Precipitation of this compound Ensure the compound is fully dissolved. You may need to vortex or sonicate. Check the solubility of this compound in your chosen solvent at the desired concentration.
Instrumental variability Calibrate and validate your analytical instrument (e.g., HPLC, UV-Vis spectrophotometer) before running the assay.

Quantitative Data on Stability

The stability of this compound is highly dependent on the solvent, pH, and temperature. The following tables summarize available data to guide solvent selection and handling.

Table 1: Stability of L-Ascorbic Acid in Different Solvents at Room Temperature

SolventpHTemperatureStability NotesReference
Aqueous Solution 3.225°CDegrades following first-order kinetics. More stable than at higher pH.[6]
10% Ethanol (aqueous) 3.225°CDegradation rate is slightly higher than in purely aqueous solution.[6][7]
Acetonitrile (aqueous mixture) AcidicRoom TempAddition of acetonitrile enhances stability compared to purely aqueous solutions.[2]
Methanol:Water (50:50 v/v) Not SpecifiedRoom TempUsed as a solvent for UV-Vis analysis; stability is a consideration.[8]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureMaximum Recommended Storage DurationReference
-20°C 1 month[3]
-80°C 6 months[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to quantify the degradation of this compound over time.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent (e.g., water, ethanol, DMSO).

  • Use high-purity, deaerated solvents. For aqueous solutions, adjust the pH to a desired level (e.g., pH 3.5 with metaphosphoric acid).

  • Immediately after preparation (T=0), take an aliquot for analysis.

2. Incubation:

  • Store the remaining solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Take aliquots at specified time points (e.g., 1, 2, 4, 8, 24 hours).

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.2 M KH2PO4, pH 3.0) and an organic modifier like methanol.[9][10]

  • Flow Rate: 0.8 - 1.0 mL/min.[9]

  • Detection: UV detector at 245 nm.[9]

  • Injection Volume: 20 µL.[9]

4. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage remaining relative to the T=0 sample.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

dot

cluster_workflow HPLC Stability Assay Workflow prep Prepare this compound solution in test solvent t0 Analyze T=0 aliquot via HPLC prep->t0 incubate Incubate solution under test conditions (temp, light, etc.) prep->incubate data_analysis Calculate % remaining vs. T=0 t0->data_analysis aliquots Collect aliquots at various time points incubate->aliquots hplc_analysis Analyze aliquots via HPLC aliquots->hplc_analysis hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability via HPLC.

Protocol 2: Preparation of this compound Solution for Cell Culture

1. Reagent Preparation:

  • Use sterile, cell culture-grade water or buffer. Deaerate the solvent by bubbling with nitrogen gas for at least 15 minutes.

  • Prepare all solutions in a sterile environment (e.g., a laminar flow hood).

2. Dissolution:

  • Weigh the required amount of this compound powder in a sterile tube.

  • Add the sterile, deaerated solvent to the desired final concentration.

  • Dissolve thoroughly by gentle vortexing. Avoid vigorous shaking to minimize oxygen introduction.

3. Sterilization:

  • Sterilize the solution by filtering it through a 0.22 µm syringe filter.[11] Do not autoclave , as heat will cause rapid degradation.[11]

4. Usage and Storage:

  • Add the sterile solution to the cell culture medium immediately before use.

  • For any unused portion of the stock solution, aliquot into sterile, single-use vials, flush with nitrogen gas if possible, and store at -80°C for up to 6 months.[3]

References

Preventing degradation of L-Ascorbic acid-13C6 during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of L-Ascorbic acid-13C6 during sample storage. The following information is critical for ensuring the accuracy and reliability of experimental results where this compound is used as an internal standard or analyte.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a concern in bioanalytical studies?

A1: this compound, like its unlabeled counterpart, is highly susceptible to degradation.[1] As it is often used as an internal standard in quantitative bioanalysis, its degradation during sample collection, processing, and storage can lead to inaccurate quantification of the target analyte. Ensuring its stability is paramount for data integrity.

Q2: What are the main factors that cause this compound to degrade?

A2: The primary factors contributing to the degradation of L-Ascorbic acid are oxidation, temperature, light, and pH.[1] Oxidation is accelerated by the presence of oxygen and metal ions, particularly copper (Cu2+) and iron (Fe2+). Higher temperatures and exposure to light, especially UV light, significantly increase the rate of degradation. The degradation pathway is also influenced by the pH of the sample matrix.

Q3: What are the optimal anticoagulants for blood sample collection when analyzing this compound?

A3: For plasma samples, heparin and EDTA are commonly used anticoagulants. Studies have shown that blood collected into tubes containing dipotassium EDTA and processed promptly tends to yield the highest recovery of ascorbic acid.[2][3] If there is a delay in processing, EDTA tubes show the least amount of analyte loss compared to heparin or serum tubes.[2][3]

Q4: What is the recommended storage temperature for plasma or serum samples containing this compound?

A4: For long-term storage, it is crucial to store plasma and serum samples at ultra-low temperatures, specifically -70°C or -80°C.[4][5] Storage at higher temperatures, even standard freezer temperatures of -20°C, will result in significant degradation over time. For short-term storage (up to 72 hours), samples should be kept at 4°C after centrifugation.[4]

Q5: How can I chemically stabilize this compound in my samples?

A5: Chemical stabilization is highly recommended and typically involves two key steps:

  • Acidification: Adding a protein precipitating agent like metaphosphoric acid (MPA) not only prepares the sample for analysis but also lowers the pH, which helps to preserve ascorbic acid.[6][7]

  • Addition of an Antioxidant: Including a reducing agent like dithiothreitol (DTT) in the preservation solution can prevent oxidation and also reduce any dehydroascorbic acid (the primary oxidation product) back to ascorbic acid, allowing for the measurement of total ascorbic acid.[8][9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound Sample degradation during collection and processing.- Use EDTA tubes for blood collection. - Process samples immediately (within 2 hours).[2][3] - Perform all steps on ice or at 4°C.
Inadequate storage conditions.- Store samples at -80°C for long-term storage.[4] - Avoid repeated freeze-thaw cycles.
Oxidation of the analyte.- Add a stabilizing solution containing metaphosphoric acid and dithiothreitol immediately after plasma/serum separation.[8][11]
High variability in results Inconsistent sample handling procedures.- Standardize the protocol for sample collection, processing, and storage across all samples in the study.
Exposure to light.- Protect samples from light by using amber tubes or wrapping tubes in foil.
Presence of metal ions catalyzing oxidation.- Use metal-free tubes and pipette tips where possible. - The use of EDTA as an anticoagulant can chelate metal ions, reducing their catalytic activity.
Peak splitting or broadening in HPLC analysis Incomplete protein precipitation.- Ensure thorough mixing and adequate incubation time after adding the protein precipitating agent (e.g., metaphosphoric acid).
pH mismatch between sample and mobile phase.- Adjust the pH of the final sample extract to be compatible with the mobile phase.

Quantitative Data on L-Ascorbic Acid Stability

The degradation of L-Ascorbic acid follows first-order kinetics in many conditions.[1] The rate of degradation is highly dependent on the storage conditions.

Table 1: Stability of Ascorbic Acid in Plasma/Serum under Different Storage Conditions

Sample TypeAnticoagulantStorage TemperatureDurationAnalyte LossReference
Whole BloodEDTARoom Temperature2 hours~7% (median)[2][3]
Whole BloodLithium-HeparinRoom Temperature2 hours~18% (median)[2][3]
SerumNoneRoom Temperature2 hours~26% (median)[2][3]
PlasmaSodium Heparin4°C72 hours0.15% per hour[4]
PlasmaSodium Heparin-20°C14-21 days0.18% per day[4]
PlasmaSodium Heparin-80°C>21 days0.07% per day[4]
Plasma (with DTT)EDTA4°C16 hoursNo significant loss[9][12]
Plasma (with DTT)EDTA-70°C57 weeksStable[8][10]

Table 2: Degradation Rate Constants of Ascorbic Acid at Different Temperatures (in aqueous solution)

TemperatureRate Constant (k)Reference
25°C5 x 10⁻⁵ min⁻¹[13]
35°C2 x 10⁻⁴ min⁻¹[13]
65°C1 x 10⁻³ min⁻¹[13]
90°C3 x 10⁻³ min⁻¹[13]

Note: Degradation rates in plasma may differ due to the complexity of the matrix.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Stabilization
  • Blood Collection: Collect whole blood into a 6 mL lavender-top (K2-EDTA) Vacutainer tube.

  • Immediate Centrifugation: As soon as possible after collection (ideally within 1 hour), centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Separation: Carefully transfer the plasma supernatant to a clean, labeled polypropylene tube. Keep the plasma on ice.

  • Stabilization: For every 1 mL of plasma, add 1 mL of a freshly prepared stabilizing solution containing 10% (w/v) metaphosphoric acid and 2 mM dithiothreitol. Vortex briefly to mix.

  • Storage: Immediately freeze the stabilized plasma samples at -80°C. Samples should be stored at this temperature until analysis.

Protocol 2: Stability Testing of this compound in Plasma
  • Sample Pooling: Obtain a pool of human plasma (using EDTA as an anticoagulant) from healthy volunteers.

  • Spiking: Spike the plasma pool with a known concentration of this compound.

  • Aliquoting: Aliquot the spiked plasma into multiple small-volume polypropylene tubes.

  • Time Zero (T0) Analysis: Immediately process and analyze a set of aliquots (n=3-5) to determine the initial concentration of this compound.

  • Storage Conditions: Store the remaining aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time Point Analysis: At specified time points (e.g., 2h, 4h, 8h, 24h, 7 days, 1 month, etc.), retrieve a set of aliquots from each storage condition.

  • Sample Preparation for Analysis: a. Thaw the samples on ice. b. Add an equal volume of a protein precipitation solution (e.g., 10% metaphosphoric acid). c. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method with either UV or electrochemical detection.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

Visualizations

cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway L-Ascorbic_acid L-Ascorbic_acid Dehydroascorbic_acid Dehydroascorbic_acid L-Ascorbic_acid->Dehydroascorbic_acid Oxidation (+O2) 2_3-Diketogulonic_acid 2_3-Diketogulonic_acid Dehydroascorbic_acid->2_3-Diketogulonic_acid Irreversible Hydrolysis Further_Degradation_Products_Aerobic Further Degradation (e.g., Oxalic acid, Threonic acid) 2_3-Diketogulonic_acid->Further_Degradation_Products_Aerobic L-Ascorbic_acid_an L-Ascorbic acid Furfural Furfural L-Ascorbic_acid_an->Furfural Dehydration Further_Degradation_Products_Anaerobic Further Degradation Products Furfural->Further_Degradation_Products_Anaerobic

Caption: Degradation pathways of L-Ascorbic acid.

Start Start Blood_Collection Blood Collection (EDTA tubes) Start->Blood_Collection Centrifugation Centrifugation (1500g, 10min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Stabilization Stabilization (MPA + DTT) Plasma_Separation->Stabilization Storage Storage (-80°C) Stabilization->Storage Sample_Prep Sample Prep for Analysis (Protein Precipitation) Storage->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound stability testing.

References

Troubleshooting matrix effects in L-Ascorbic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Ascorbic acid (Vitamin C) analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Troubleshooting Guide: Matrix Effects

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS bioanalysis, leading to inaccurate and irreproducible results.[1][2] This guide provides a systematic approach to identifying and mitigating these effects in your L-Ascorbic acid assays.

Q1: My L-Ascorbic acid signal is showing significant suppression or enhancement. How can I confirm this is a matrix effect?

A1: The most reliable method to confirm and quantify matrix effects is the post-extraction spiking method .[1] This involves comparing the response of an analyte in a clean solvent to its response in a sample matrix extract that has undergone the entire sample preparation process.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): L-Ascorbic acid standard prepared in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix sample (e.g., plasma, urine) subjected to the full extraction procedure. The L-Ascorbic acid standard is added to the final, clean extract.

    • Set C (Pre-Extraction Spike): Blank matrix sample spiked with the L-Ascorbic acid standard before the extraction procedure.

  • Analyze all sets using your established LC-MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE%):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

Interpretation of Results:

Matrix Factor (MF)Interpretation
MF = 1No significant matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

A significant deviation of the Matrix Factor from 1 indicates the presence of matrix effects. An acceptable recovery range is typically 85-115%.[3]

Q2: I've confirmed a matrix effect. What are the primary strategies to minimize it?

A2: A multi-pronged approach combining optimized sample preparation, chromatography, and the use of an appropriate internal standard is the most effective strategy.

Troubleshooting Workflow

Caption: A troubleshooting workflow for matrix effects.

Frequently Asked Questions (FAQs)

Sample Preparation

Q3: Which sample preparation technique is best for reducing matrix effects for L-Ascorbic acid in plasma?

A3: The choice of sample preparation is critical. While Protein Precipitation (PPT) is simple, it is often the least effective at removing interfering matrix components like phospholipids.[4] Solid-Phase Extraction (SPE), particularly using polymeric mixed-mode sorbents, has been shown to produce the cleanest extracts and significantly reduce matrix effects.[4] Liquid-Liquid Extraction (LLE) can also provide clean extracts.[4]

Comparison of Sample Preparation Techniques

TechniqueProsConsEfficacy in Reducing Matrix Effects
Protein Precipitation (PPT) Simple, fast, inexpensiveLeast effective at removing interferences[4]Low
Liquid-Liquid Extraction (LLE) Provides clean extracts[4]Can have low recovery for polar analytes like L-Ascorbic acid[4]Medium to High
Solid-Phase Extraction (SPE) High selectivity, can produce very clean extracts[4]More complex and costly than PPTHigh

Q4: Are there any specific additives I should use during sample preparation for L-Ascorbic acid?

A4: Yes, L-Ascorbic acid is prone to oxidation. The use of antioxidants and chelating agents in your extraction solution is highly recommended. A common solution includes 0.05% (w/v) ethylenediaminetetraacetic acid (EDTA).[5] Some protocols also use reducing agents like dithiothreitol (DTT) to ensure that both ascorbic acid and its oxidized form, dehydroascorbic acid (DHAA), are preserved and measured accurately.[5]

Internal Standards

Q5: What is the best type of internal standard to use for L-Ascorbic acid analysis?

A5: The gold standard is a stable isotope-labeled (SIL) internal standard of L-Ascorbic acid, such as L-[¹³C₆]-Ascorbic acid or L-Ascorbic acid (1-¹³C).[6][7][8] A SIL-IS has nearly identical chemical and physical properties to the analyte.[7] This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and improving the precision and accuracy of your results.[7][9]

LC-MS Method Development

Q6: How can I optimize my chromatographic separation to avoid matrix effects?

A6: The goal is to chromatographically separate L-Ascorbic acid from co-eluting matrix components, especially phospholipids. Strategies include:

  • Column Choice: A reversed-phase C18 column is commonly used for the separation of L-Ascorbic acid.[10]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.01-0.1%), is often employed.[3][10]

  • Gradient Optimization: Adjusting the gradient slope can help resolve the analyte peak from interfering matrix components.[11]

  • Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of non-volatile species in the matrix.[12]

Experimental Protocol: Generic UHPLC-MS/MS Method

This is a representative protocol and should be optimized for your specific instrument and application.

  • UHPLC System: Coupled with a triple quadrupole mass spectrometer.[3]

  • Column: C18 or similar reversed-phase column (e.g., 3.0 x 100 mm, 3.0 µm particle size).[3]

  • Mobile Phase A: 0.01% Formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 5-20 µL.[3]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[3][13]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • L-Ascorbic Acid Transition: m/z 175 → 115 (quantifier) and 175 → 89 (qualifier).[13]

Data Interpretation

Q7: I am using a SIL internal standard, but my results are still inconsistent. What could be the issue?

A7: While a SIL-IS can compensate for many issues, it may mask underlying problems.[7]

  • Analyte Stability: Ensure L-Ascorbic acid is not degrading during sample collection, storage, or preparation. Use antioxidants and keep samples on ice and protected from light.[10]

  • Extraction Recovery: A SIL-IS can sometimes mask poor or inconsistent recovery of the analyte.[7] It is crucial to evaluate the recovery separately during method validation.

  • Contamination: Check for any external sources of contamination that might be interfering with the analysis.

Logical Relationship Diagram

cluster_0 Sources of Matrix Effects cluster_1 Impact on LC-MS Signal cluster_2 Mitigation Strategies cluster_3 Desired Outcome sources Endogenous Components (e.g., Phospholipids, Salts) Exogenous Components (e.g., Anticoagulants) impact Ion Suppression or Enhancement sources->impact mitigation Sample Preparation (SPE, LLE) Chromatographic Separation Stable Isotope-Labeled IS Sample Dilution impact->mitigation outcome Accurate & Reproducible Quantification mitigation->outcome

Caption: Relationship between matrix effects and mitigation.

This technical support center provides a foundational guide to troubleshooting matrix effects in L-Ascorbic acid LC-MS analysis. For more in-depth information, please refer to the cited scientific literature.

References

Technical Support Center: Improving Recovery of L-Ascorbic acid-13C6 from Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Ascorbic acid-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and accurate quantification of this compound from complex biological samples.

FAQs & Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of this compound.

Q1: Why is the recovery of my this compound internal standard consistently low?

A1: Low recovery of the this compound internal standard is a common issue primarily due to its inherent instability. L-Ascorbic acid is susceptible to oxidation, which can be accelerated by several factors during sample handling and preparation.

  • Oxidation: Exposure to oxygen, elevated temperatures, light, and certain metal ions (like iron and copper) can lead to the degradation of this compound.[1]

  • pH Instability: L-Ascorbic acid is more stable in acidic conditions. The pH of your sample and extraction solutions is critical.[1]

  • Suboptimal Extraction: The chosen extraction method may not be efficient for the sample matrix.

Troubleshooting Steps:

  • Sample Handling: Process samples immediately after collection. If storage is necessary, store them at -70°C. Avoid repeated freeze-thaw cycles. Use amber or foil-wrapped tubes to protect samples from light.

  • Use of Stabilizing Agents: Incorporate a stabilizing agent into your sample preparation workflow. Metaphosphoric acid (MPA) or trichloroacetic acid (TCA) are commonly used to acidify the sample and preserve ascorbic acid.[1][2][3] The addition of a chelating agent like EDTA to the stabilization solution can further prevent metal-catalyzed oxidation.[4]

  • Optimize Extraction Procedure: Evaluate different protein precipitation agents and solid-phase extraction (SPE) cartridges to find the most effective method for your specific sample matrix.

Q2: I'm observing a high variability in the this compound signal between replicate injections. What could be the cause?

A2: High variability in the internal standard signal can point to issues with the analytical instrumentation or the stability of the processed sample.

  • Autosampler In-situ Degradation: L-Ascorbic acid can degrade in the autosampler, especially if it is not temperature-controlled.

  • Inconsistent Injection Volumes: Issues with the autosampler syringe or loop can lead to variable injection volumes.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inconsistent signal intensity.[5]

Troubleshooting Steps:

  • Autosampler Temperature: Set the autosampler temperature to 4°C to minimize degradation of the processed samples.[2]

  • Injection Precision Test: Perform a series of injections from the same vial to check the precision of the autosampler.

  • Evaluate Matrix Effects: Prepare a sample with a known concentration of this compound in the final sample solvent (post-extraction spike) and compare its signal to a neat solution of the standard at the same concentration. A significant difference in signal indicates the presence of matrix effects. To mitigate this, consider further sample cleanup or chromatographic optimization.

Q3: Can I use this compound for both extraction recovery and quantification?

A3: Yes, as a stable isotope-labeled internal standard, this compound is ideal for both purposes. Because it has the same physicochemical properties as the unlabeled L-Ascorbic acid, it will behave identically during extraction, cleanup, and chromatographic separation. By adding a known amount of this compound at the beginning of the sample preparation process, it can be used to accurately calculate the recovery of the native L-Ascorbic acid and to correct for any losses during the procedure and for variations in instrument response.

Quantitative Data Summary

The following tables summarize recovery data for L-Ascorbic acid and its stable isotope-labeled internal standard using different sample preparation techniques.

Table 1: Recovery of L-Ascorbic Acid Using Protein Precipitation

Precipitating AgentMatrixAnalyteAverage Recovery (%)Reference
Metaphosphoric AcidHuman PlasmaL-Ascorbic Acid96.1[2]
Trichloroacetic AcidHuman PlasmaL-Ascorbic AcidNot Recommended (significant degradation)[2]

Table 2: Recovery of this compound Using a Combined Protein Precipitation and Solid-Phase Extraction Method

Sample Preparation MethodMatrixAnalyteAverage Recovery (%)Standard Deviation (%)Reference
Protein Precipitation followed by SPESpiked Human PlasmaThis compound85.73[6]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques for the analysis of this compound.

Protocol 1: Protein Precipitation using Metaphosphoric Acid

This protocol is adapted for the extraction of L-Ascorbic acid from plasma or serum.

Materials:

  • Human Plasma/Serum

  • This compound internal standard solution

  • Metaphosphoric acid (MPA) solution (5% w/v in deionized water)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated pipettes

  • Centrifuge capable of reaching 10,000 x g and maintaining 4°C

Procedure:

  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Process to plasma or serum as quickly as possible.

  • Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Stabilization and Precipitation: Add 400 µL of ice-cold 5% MPA solution to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Analysis: The supernatant is ready for injection into the LC-MS system.

Protocol 2: Combined Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup for complex matrices.

Materials:

  • Human Plasma

  • This compound internal standard solution

  • Acetonitrile (ACN)

  • Formic Acid

  • 96-well Solid Phase Extraction (SPE) plate (e.g., Ostro®-SPE)

  • 96-well collection plate

  • Plate centrifuge

  • Deionized water

Procedure:

  • Sample and Internal Standard: In a 96-well plate, add a known amount of this compound internal standard to 50 µL of plasma.

  • Protein Precipitation: Add 150 µL of ACN containing 1% formic acid to each well. Mix thoroughly.

  • SPE Plate Preparation: Place the SPE plate on top of a 96-well collection plate.

  • Sample Loading and Filtration: Transfer the protein precipitation mixture to the SPE plate.

  • Centrifugation: Centrifuge the plate assembly at 300 x g for 1 minute to collect the filtrate.

  • Dilution: Dilute the filtrate with deionized water at a ratio of 1:2.75 (filtrate:water) to achieve a final ACN concentration of approximately 20%.[6]

  • Analysis: The diluted filtrate is ready for LC-MS analysis.

Visualizations

Diagram 1: General Workflow for this compound Analysis

This compound Analysis Workflow A Sample Collection (e.g., Plasma) B Spike with this compound Internal Standard A->B C Sample Preparation (Protein Precipitation or SPE) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E

Caption: General experimental workflow for this compound analysis.

Diagram 2: Decision Tree for Troubleshooting Low Recovery

Troubleshooting Low Recovery A Low Recovery of This compound B Check for Oxidation: - Light exposure? - High temperature? - Sample age? A->B C Optimize Sample Stabilization: - Use fresh stabilizing agent (MPA/TCA)? - Add chelating agent (EDTA)? A->C D Evaluate Extraction Efficiency: - Different precipitation agent? - Consider SPE for cleanup? A->D E Use light-protected tubes and work on ice. B->E F Prepare fresh stabilizing solutions. Incorporate EDTA. C->F G Test alternative methods (see protocols). D->G

Caption: Troubleshooting guide for low this compound recovery.

References

L-Ascorbic acid-13C6 stability in acidic versus neutral pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Ascorbic acid-13C6, focusing on the influence of acidic versus neutral pH.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic versus neutral aqueous solutions?

A1: The stability of this compound, similar to its unlabeled counterpart, is significantly influenced by pH. Generally, L-Ascorbic acid is more stable in acidic solutions (pH < 4) than in neutral or alkaline solutions.[1][2] In the presence of oxygen (aerobic conditions), degradation is faster at neutral pH (around 7.0) compared to acidic pH (around 5.0).[3][4] Conversely, under oxygen-free (anaerobic) conditions, degradation is slower at higher pH values.[3]

Q2: Will the 13C6 isotopic label affect the stability of the molecule compared to unlabeled L-Ascorbic acid?

A2: The 13C6 isotopic labeling is not expected to significantly alter the chemical stability of the ascorbic acid molecule. The principles of degradation related to pH, temperature, oxygen, light, and metal ions apply to both the labeled and unlabeled forms. This compound is primarily used as an internal standard for accurate quantification in mass spectrometry-based assays.

Q3: What are the primary degradation products of L-Ascorbic acid at different pH levels?

A3: The degradation pathway and resulting products are pH-dependent. Under aerobic (oxygen-present) conditions in an acidic environment, L-ascorbic acid degrades to dehydroascorbic acid, which can be further broken down into products like 2-furoic acid and 3-hydroxy-pyrone.[5] In an anaerobic (oxygen-absent) acidic environment, the main degradation product is furfural.[5] In neutral to alkaline solutions, the degradation proceeds through the formation of the ascorbate anion, which is more susceptible to oxidation.[5]

Q4: How can I minimize the degradation of this compound in my experimental solutions?

A4: To enhance stability, consider the following:

  • pH: Maintain a low pH (ideally below 4.0) for your stock solutions.[1]

  • Oxygen: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Temperature: Store solutions at low temperatures (refrigerated or frozen).[7]

  • Light: Protect solutions from light by using amber vials or covering containers with foil.[6]

  • Metal Ions: Use high-purity water and reagents to avoid metal ion contamination (e.g., Cu²⁺, Fe²⁺), which can catalyze oxidation. The addition of a chelating agent like EDTA can also help.[6]

  • Stabilizers: For certain applications, the addition of stabilizers like metaphosphoric acid or oxalic acid can be beneficial.[2][8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid degradation of this compound standard in neutral buffer.The pH of the solution is promoting oxidation. Oxygen is present in the solution.Prepare the standard in a slightly acidic buffer if the experimental conditions allow. Use deoxygenated buffers and solvents. Prepare fresh solutions before each experiment.
Inconsistent quantification results using this compound as an internal standard.Degradation of the internal standard during sample preparation or storage.Minimize the time between adding the internal standard and analysis. Keep samples on ice or at reduced temperatures throughout the process. Ensure the pH of the final sample extract is acidic.
Browning or color change of the this compound solution.Formation of degradation products, often from exposure to heat or high pH.Lower the storage temperature. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to ambient conditions. Ensure the pH of the solution has not shifted.

Quantitative Data Summary

The degradation of L-ascorbic acid is often modeled using pseudo-first-order kinetics. The rate constant (k) indicates the speed of degradation.

Table 1: Influence of pH on the Aerobic Degradation Rate Constant (k) of L-Ascorbic Acid

Temperature (°C)pHDegradation Rate Constant (k) (min⁻¹)Reference
1005.0Lower k value (slower degradation)[3]
1007.0Higher k value (faster degradation)[3]

Table 2: Apparent Activation Energy (Ea) for L-Ascorbic Acid Degradation at Different pH Values

pHActivation Energy (Ea) (kJ/mol)ImplicationReference
5.015.77Lower energy barrier, easier degradation under these specific high-temperature conditions.[9]
7.031.70Higher energy barrier compared to pH 5.0 under high-temperature conditions.[9]

Note: The data above is for unlabeled L-Ascorbic acid but provides a strong indication of the expected behavior for the 13C6-labeled analog.

Experimental Protocols

Protocol: Stability Testing of this compound in Solution

This protocol outlines a general method to assess the stability of this compound under different pH conditions.

1. Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Buffer reagents (e.g., sodium acetate for acidic pH, sodium phosphate for neutral pH)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • pH meter

  • Temperature-controlled incubator or water bath

2. Procedure:

  • Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 4.0 and pH 7.0). Deoxygenate the buffers by sparging with nitrogen or argon gas for at least 15-20 minutes.

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in the deoxygenated buffer to a known concentration.

  • Incubation: Aliquot the solution into amber vials, seal them, and place them in a temperature-controlled environment (e.g., 25°C or 40°C for accelerated testing).

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot for analysis.

  • Analysis: Immediately analyze the concentration of the remaining this compound using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate constant (k) by fitting the data to a first-order decay model: ln([A]t/[A]0) = -kt, where [A]t is the concentration at time t, and [A]0 is the initial concentration.

Visualizations

degradation_pathway cluster_acidic Acidic pH cluster_neutral Neutral pH AA_acid L-Ascorbic Acid DHA_acid Dehydroascorbic Acid AA_acid->DHA_acid Aerobic Oxidation Furfural Furfural AA_acid->Furfural Anaerobic Degradation Products_acid 2-Furoic Acid, 3-Hydroxy-Pyrone DHA_acid->Products_acid Further Degradation AA_neutral L-Ascorbic Acid Ascorbate_anion Ascorbate Anion AA_neutral->Ascorbate_anion Deprotonation Oxidized_products Oxidized Products Ascorbate_anion->Oxidized_products Rapid Aerobic Oxidation

Caption: Degradation pathways of L-Ascorbic acid at acidic vs. neutral pH.

experimental_workflow prep 1. Prepare Buffers (e.g., pH 4 & pH 7) Deoxygenate stock 2. Prepare this compound Stock Solution prep->stock aliquot 3. Aliquot into Amber Vials stock->aliquot incubate 4. Incubate at Controlled Temperature aliquot->incubate sample 5. Sample at Time Intervals incubate->sample analyze 6. Analyze by HPLC or LC-MS/MS sample->analyze data 7. Plot Data and Calculate Degradation Rate analyze->data

Caption: Workflow for this compound stability testing.

References

Technical Support Center: L-Ascorbic Acid-13C6 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of antioxidants on the stability of L-Ascorbic acid-13C6.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Question: My this compound solution is degrading rapidly, even with antioxidant co-formulation. What are the potential causes and solutions?

Answer:

Rapid degradation of this compound, despite the presence of antioxidants, can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Oxygen Exposure: L-Ascorbic acid is highly susceptible to oxidative degradation.[1]

    • Troubleshooting:

      • Ensure all buffers and solutions are deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) before use.

      • Prepare solutions in a glove box or under a nitrogen blanket to minimize atmospheric oxygen exposure.

      • Use sealed vials with minimal headspace.

  • pH of the Medium: The stability of L-Ascorbic acid is pH-dependent. Degradation accelerates in neutral to alkaline conditions.[2][3]

    • Troubleshooting:

      • Verify the pH of your experimental medium. The optimal pH for L-ascorbic acid stability is generally between 3 and 5.[4]

      • If your experimental conditions permit, consider adjusting the pH to a more acidic range.

  • Presence of Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of L-Ascorbic acid.[5]

    • Troubleshooting:

      • Use high-purity, metal-free reagents and solvents.

      • Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into your buffer system to sequester any contaminating metal ions.

  • Light and Temperature: Exposure to light, especially UV radiation, and elevated temperatures can significantly increase the degradation rate of L-Ascorbic acid.[6][7]

    • Troubleshooting:

      • Protect your solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

      • Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -80°C for long-term storage).[8]

  • Inadequate Antioxidant Concentration or Inappropriate Choice: The concentration of the antioxidant may be insufficient, or its mechanism of action may not be optimal for your specific experimental system.

    • Troubleshooting:

      • Review the literature to ensure you are using an effective concentration of your chosen antioxidant.

      • Consider using a combination of antioxidants that work synergistically, such as Vitamin E and Ferulic Acid with L-Ascorbic acid.

Question: I am observing inconsistent results in my this compound stability assays. What could be the source of this variability?

Answer:

Inconsistent results often stem from subtle variations in experimental procedures. Consider the following:

  • Preparation of Stock Solutions: this compound should be dissolved immediately before use. The stability of aqueous solutions is poor, especially at neutral pH and room temperature.[2]

    • Troubleshooting:

      • Prepare fresh stock solutions for each experiment.

      • If a stock solution must be stored, aliquot it into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Sample Handling During Analysis: The stability of this compound can be compromised during sample processing and analysis.

    • Troubleshooting:

      • If using HPLC, ensure the autosampler is cooled to maintain sample integrity during the analytical run.

      • Minimize the time between sample preparation and analysis.

  • Matrix Effects: Components of your experimental matrix (e.g., cell culture media, biological fluids) can interact with and affect the stability of this compound.

    • Troubleshooting:

      • Perform stability studies of this compound in your specific experimental matrix to understand its baseline stability.

      • Use appropriate sample preparation techniques, such as protein precipitation with metaphosphoric acid, to remove interfering substances before analysis.[9]

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway of this compound?

The primary degradation pathway is oxidation. This compound is first oxidized to dehydroascorbic acid-13C6. This initial oxidation is reversible. However, dehydroascorbic acid-13C6 is unstable and can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid-13C6, which has no biological activity.[2][6]

2. How do antioxidants improve the stability of this compound?

Antioxidants can improve the stability of this compound through several mechanisms:

  • Regeneration: Some antioxidants, such as Glutathione, can regenerate L-Ascorbic acid from its oxidized form, dehydroascorbic acid.[6]

  • Synergistic Protection: Antioxidants like Vitamin E (α-tocopherol) and Ferulic Acid can act as preferential substrates for oxidation, thereby sparing L-Ascorbic acid. Ferulic acid has a higher oxidation-reduction potential than ascorbic acid, allowing it to protect ascorbic acid indirectly.[6]

  • Scavenging of Free Radicals: Antioxidants can neutralize free radicals in the solution, preventing them from initiating the oxidation of L-Ascorbic acid.

3. What are the recommended storage conditions for this compound powder and its solutions?

  • Powder: this compound powder is relatively stable when stored in a dry, dark place at room temperature.[10]

  • Solutions: Aqueous solutions of this compound are unstable. For short-term storage (hours to a few days), store at 4°C in a sealed, light-protected container. For long-term storage, aliquot into single-use vials, deoxygenate, and store at -80°C.

4. Can I use the same experimental protocols for L-Ascorbic acid and this compound?

Yes, in general, the physicochemical properties and stability of this compound are nearly identical to those of unlabeled L-Ascorbic acid. Therefore, the same experimental protocols for assessing stability and the effects of antioxidants can be used. The primary difference will be in the analytical method, where a mass spectrometer will be required to differentiate the 13C-labeled form from any endogenous, unlabeled ascorbic acid.

Quantitative Data on L-Ascorbic Acid Stability

The following tables summarize the impact of various conditions on the stability of L-Ascorbic acid. While specific data for the 13C6 isotopologue is limited, the degradation kinetics are expected to be comparable to the unlabeled compound.

Table 1: Effect of Temperature on L-Ascorbic Acid Degradation in Guava Juice [6]

Storage Temperature (°C)Degradation after 7 Days (%)
2523.4
3556.4

Table 2: Retention of L-Ascorbic Acid in Orange Juice after Pasteurization (90°C for 1 min) [6]

TreatmentRetention of L-Ascorbic Acid (%)
Pasteurization82 - 92

Table 3: Effect of pH on the Degradation Rate Constant (k) of L-Ascorbic Acid in Hot-Compressed Water [11]

pHTemperature (°C)Degradation Rate Constant (k)
5.01500.00439 - 0.01279
7.0150Varies with concentration
9.5150Varies with concentration
5.01900.01380 - 0.01768
7.0190Varies with concentration
9.5190Varies with concentration

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the concentration of this compound over time in the presence and absence of antioxidants.

1. Materials and Reagents:

  • This compound

  • Antioxidant of interest (e.g., Vitamin E, Ferulic Acid)

  • HPLC-grade water

  • HPLC-grade methanol

  • Metaphosphoric acid

  • Sodium phosphate (monobasic and dibasic)

  • EDTA

  • Inert gas (nitrogen or argon)

  • Amber HPLC vials

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase for reversed-phase HPLC. A common mobile phase is a mixture of an aqueous buffer (e.g., 20 mM sodium phosphate with 0.1 mM EDTA, pH adjusted to 3.0 with phosphoric acid) and methanol. The exact ratio will depend on the column and system used.

  • This compound Stock Solution: Accurately weigh this compound and dissolve it in deoxygenated buffer to a known concentration (e.g., 1 mg/mL). Prepare this solution fresh immediately before the experiment.

  • Antioxidant Stock Solution: Prepare a stock solution of the antioxidant in a suitable solvent at a known concentration.

  • Test Solutions:

    • Control: Dilute the this compound stock solution with the experimental buffer to the final desired concentration.

    • Test: Dilute the this compound and antioxidant stock solutions with the experimental buffer to their final desired concentrations.

  • Sample Preparation Solution: 5% (w/v) metaphosphoric acid in water.

3. Experimental Procedure:

  • Prepare the control and test solutions in amber vials and seal them, minimizing headspace.

  • Incubate the vials under the desired experimental conditions (e.g., specific temperature and light exposure).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately mix the aliquot with an equal volume of the sample preparation solution (5% metaphosphoric acid) to precipitate any proteins and stabilize the this compound.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer the supernatant to an amber HPLC vial for analysis.

4. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Detection: UV detector set at a wavelength of 245 nm for unlabeled ascorbic acid, coupled with a mass spectrometer for detection of this compound.

  • Injection Volume: 20 µL.

  • Flow Rate: 1.0 mL/min.

  • Quantification: Create a standard curve of this compound of known concentrations to quantify the amount remaining at each time point.

5. Data Analysis:

  • Plot the concentration of this compound versus time for both the control and test groups.

  • Calculate the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

L_Ascorbic_Acid_Degradation_Pathway This compound This compound Dehydroascorbic acid-13C6 Dehydroascorbic acid-13C6 This compound->Dehydroascorbic acid-13C6 Oxidation (Reversible) 2,3-Diketogulonic acid-13C6 2,3-Diketogulonic acid-13C6 Dehydroascorbic acid-13C6->2,3-Diketogulonic acid-13C6 Hydrolysis (Irreversible)

Caption: Oxidative degradation pathway of this compound.

Antioxidant_Mechanism cluster_Ascorbic_Acid_Cycle Ascorbic Acid Cycle cluster_Antioxidant_Action Antioxidant Intervention This compound This compound Dehydroascorbic acid-13C6 Dehydroascorbic acid-13C6 This compound->Dehydroascorbic acid-13C6 Oxidation Dehydroascorbic acid-13C6->this compound Reduction Antioxidant (e.g., Glutathione) Antioxidant (e.g., Glutathione) Oxidized Antioxidant Oxidized Antioxidant Antioxidant (e.g., Glutathione)->Oxidized Antioxidant Donates Electron

Caption: Mechanism of antioxidant-mediated regeneration of L-Ascorbic acid.

Experimental_Workflow A Prepare this compound and Antioxidant Solutions B Incubate under Controlled Conditions (Temperature, Light) A->B C Collect Aliquots at Timed Intervals B->C D Quench Degradation and Prepare Samples (e.g., Metaphosphoric Acid) C->D E Analyze by HPLC-MS D->E F Quantify Remaining this compound E->F G Determine Degradation Kinetics F->G

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Chromatographic Separation of Ascorbic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of ascorbic acid (Vitamin C) and its isomers, such as erythorbic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of ascorbic acid and its isomers.

1. Peak Shape Problems

  • Issue: Peak Tailing

    • Question: Why are my ascorbic acid peaks showing significant tailing?

    • Answer: Peak tailing for acidic compounds like ascorbic acid is often caused by secondary interactions with the stationary phase.[1] Potential causes include:

      • Silanol Interactions: Residual silanol groups on silica-based columns can interact with the acidic analyte, leading to tailing.[2]

      • Low Buffer Concentration: Inadequate buffering of the mobile phase can result in inconsistent ionization of ascorbic acid, contributing to peak asymmetry.[1]

      • Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.

    • Solutions:

      • Use an end-capped column or a column with a base-deactivated silica stationary phase.[3]

      • Increase the buffer concentration in the mobile phase to ensure consistent pH.[1]

      • Incorporate a guard column to protect the analytical column from strongly retained matrix components.

      • Flush the column with a strong solvent to remove contaminants.[4]

  • Issue: Peak Fronting

    • Question: What causes peak fronting in my chromatograms?

    • Answer: Peak fronting is often an indication of column overload or issues with the sample solvent.[5]

      • High Sample Concentration: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet.

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted peak shapes.[6]

    • Solutions:

      • Reduce the injection volume or dilute the sample.[2]

      • Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[6]

  • Issue: Broad Peaks

    • Question: My peaks for ascorbic acid and its isomers are broad, resulting in poor resolution. What can I do?

    • Answer: Broad peaks can stem from several factors, including extra-column volume, column degradation, or inappropriate mobile phase conditions.[1]

      • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[7]

      • Column Inefficiency: A worn-out or poorly packed column will lead to broader peaks.

      • Mobile Phase Flow Rate: A flow rate that is too high can decrease separation efficiency and broaden peaks.[8]

    • Solutions:

      • Minimize the length and internal diameter of all connecting tubing.

      • Replace the column if it has degraded.

      • Optimize the flow rate; in many cases, lowering the flow rate can improve peak sharpness.[8]

  • Issue: Split Peaks

    • Question: Why are my ascorbic acid peaks splitting?

    • Answer: Split peaks can be caused by a blockage at the column inlet, a column void, or co-elution with an interfering compound.[1]

      • Clogged Frit: Particulates from the sample or mobile phase can clog the column inlet frit.[4]

      • Column Void: A void at the head of the column can cause the sample to be distributed unevenly.[4]

      • Sample Matrix Interference: Components in the sample matrix may co-elute with the analyte of interest.

    • Solutions:

      • Filter all samples and mobile phases before use.

      • Reverse flush the column (if recommended by the manufacturer) to dislodge particulates from the frit.

      • If a void has formed, replacing the column is typically necessary.[4]

      • Improve sample preparation to remove interfering substances.

2. Retention Time Variability

  • Issue: Drifting Retention Times

    • Question: The retention times for my analytes are consistently drifting in one direction over a series of injections. What is the cause?

    • Answer: Retention time drift is often related to changes in the mobile phase composition or column equilibration.[9]

      • Mobile Phase Composition Change: Evaporation of the more volatile solvent component in the mobile phase can lead to a gradual change in its composition and, consequently, retention times.[10]

      • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using ion-pairing reagents or modifiers.[9]

      • Temperature Fluctuations: Changes in the column temperature can affect retention times.[11]

    • Solutions:

      • Prepare fresh mobile phase daily and keep the reservoir covered.[10]

      • Ensure the column is equilibrated for a sufficient time before starting the analysis.

      • Use a column oven to maintain a constant temperature.[11]

  • Issue: Fluctuating Retention Times

    • Question: My retention times are erratic and unpredictable from one injection to the next. What should I check?

    • Answer: Random fluctuations in retention time often point to instrumental issues.[7]

      • Pump Malfunction: Inconsistent flow from the pump due to worn seals or check valves can cause retention time variability.[3]

      • Air Bubbles: Air trapped in the pump or detector can lead to unstable flow rates and pressure fluctuations.

      • Leaks: A leak in the system will result in a lower, unstable flow rate through the column.

    • Solutions:

      • Degas the mobile phase thoroughly.

      • Purge the pump to remove any air bubbles.

      • Inspect the system for any leaks and tighten or replace fittings as necessary.[4]

      • Check and replace pump seals and check valves if necessary.[3]

3. Analyte Stability

  • Issue: Ascorbic Acid Degradation

    • Question: I suspect my ascorbic acid is degrading during sample preparation or analysis. How can I prevent this?

    • Answer: Ascorbic acid is highly susceptible to oxidation, which can be accelerated by factors like high pH, elevated temperature, and the presence of metal ions.[12][13]

      • Oxidation: Exposure to oxygen, especially in neutral or alkaline solutions, can lead to the rapid degradation of ascorbic acid.[14]

      • Metal Ion Catalysis: Metal ions such as Cu2+ and Fe3+ can catalyze the oxidation of ascorbic acid.[15]

      • Temperature and Light: High temperatures and exposure to UV light can also promote degradation.[14]

    • Solutions:

      • Prepare samples in an acidic buffer (pH 4-6) to improve stability.[13]

      • Use a chelating agent like EDTA in the sample solvent and mobile phase to complex with metal ions.

      • Prepare standards and samples fresh and analyze them promptly.

      • Store samples and standards in a cool, dark place.

      • Consider using a reducing agent like dithiothreitol (DTT) during sample preparation to convert any dehydroascorbic acid back to ascorbic acid if total vitamin C is being measured.[16]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary challenge in separating ascorbic acid and its isomers like erythorbic acid?

    • A1: The main challenge is their high structural similarity. Ascorbic acid and erythorbic acid are stereoisomers, differing only in the stereochemistry at one carbon.[17] This makes achieving baseline separation difficult, often requiring careful optimization of the stationary phase and mobile phase composition.

  • Q2: Which type of HPLC column is best suited for separating ascorbic acid and its isomers?

    • A2: Several column types can be effective. Amine-based (NH2) columns have been successfully used for this separation.[17][18] Mixed-mode columns that offer both reversed-phase and anion-exchange or HILIC characteristics can also provide excellent selectivity.[19] For chiral separation of D- and L-ascorbic acid, a chiral stationary phase would be necessary.

  • Q3: How does the mobile phase pH affect the separation?

    • A3: The mobile phase pH is a critical parameter as it influences the ionization state of ascorbic acid and its isomers, which are acidic.[20] Operating at a pH below the pKa of the analytes (pKa1 ≈ 4.2) will keep them in their less polar, protonated form, leading to longer retention on a reversed-phase column.[21][22] Careful control of pH is essential for reproducible retention times and optimal selectivity.

  • Q4: What are the recommended detection methods for ascorbic acid?

    • A4: UV detection is the most common method, with the maximum absorbance of ascorbic acid typically around 245-265 nm, depending on the mobile phase pH.[16] Electrochemical detection (ECD) offers higher sensitivity and selectivity and is particularly useful for analyzing samples with low concentrations of ascorbic acid.[16] Mass spectrometry (MS) can also be used for confirmation and quantification, especially in complex matrices.[23]

  • Q5: How can I improve the resolution between ascorbic acid and erythorbic acid?

    • A5: To improve resolution, you can:

      • Optimize the mobile phase: Adjust the organic solvent concentration, buffer strength, and pH.[24]

      • Change the stationary phase: Try a different column chemistry, such as an amine or mixed-mode column.[17][19]

      • Lower the flow rate: This can increase efficiency and improve resolution.[8]

      • Decrease the column temperature: Lower temperatures can sometimes enhance selectivity.[8]

      • Use a longer column or a column with smaller particles: This increases the number of theoretical plates and thus improves efficiency.[24]

Experimental Protocols

Protocol 1: Separation of Ascorbic Acid and Erythorbic Acid on an Amine Column

  • Objective: To achieve baseline separation of ascorbic acid and its diastereomer, erythorbic acid.

  • Methodology:

    • Column: LiChrosorb-NH2 column.[17][18]

    • Mobile Phase: A mixture of acetonitrile, acetic acid, and water (e.g., 87:2:11, v/v/v).[17][18]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[17][18]

    • Sample Preparation: Dissolve standards and samples in the mobile phase or a compatible solvent. Filter through a 0.45 µm filter before injection.

Protocol 2: Analysis of Ascorbic Acid in Pharmaceutical Tablets

  • Objective: To quantify the amount of ascorbic acid in a vitamin C tablet.

  • Methodology:

    • Column: C18 column (e.g., Haisil C18, 25 cm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: 80:20 (v/v) mixture of aqueous sulfuric acid (pH 2.2) and methanol.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 243 nm.[8]

    • Sample Preparation: a. Weigh and finely powder several tablets to get a homogenous sample. b. Accurately weigh an amount of powder equivalent to a known amount of ascorbic acid (e.g., 40 mg) into a volumetric flask.[8] c. Dissolve in the mobile phase, sonicate if necessary, and dilute to volume.[8] d. Filter an aliquot through a 0.45 µm filter before injection.[8]

Quantitative Data

Table 1: Example Chromatographic Parameters for Ascorbic Acid and Isomers

CompoundStationary PhaseMobile PhaseRetention Time (min)
Ascorbic AcidHaisil C1880:20 H2SO4 (pH 2.2):Methanol~3.18
Ascorbic AcidLiChrosorb-NH287:2:11 ACN:Acetic Acid:WaterVaries, but separated from Erythorbic Acid
Erythorbic AcidLiChrosorb-NH287:2:11 ACN:Acetic Acid:WaterVaries, but separated from Ascorbic Acid

Note: Retention times are highly dependent on the specific instrument, column dimensions, and exact experimental conditions. The data presented is for illustrative purposes.

Visualizations

TroubleshootingWorkflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Variability? peak_shape->retention_time No peak_type Identify Peak Shape Issue peak_shape->peak_type Yes other_issues Other Issues (e.g., Pressure, Sensitivity)? retention_time->other_issues No rt_type Drifting or Fluctuating? retention_time->rt_type Yes end Problem Resolved other_issues->end No pressure Pressure or Sensitivity Issues other_issues->pressure Yes tailing Tailing peak_type->tailing fronting Fronting peak_type->fronting broad Broad peak_type->broad split Split peak_type->split tailing_sol Check for: - Silanol Interactions - Low Buffer Conc. - Column Contamination tailing->tailing_sol fronting_sol Check for: - Column Overload - Sample Solvent Mismatch fronting->fronting_sol broad_sol Check for: - Extra-Column Volume - Column Degradation - High Flow Rate broad->broad_sol split_sol Check for: - Clogged Frit - Column Void - Co-elution split->split_sol tailing_sol->end fronting_sol->end broad_sol->end split_sol->end drifting Drifting rt_type->drifting fluctuating Fluctuating rt_type->fluctuating drifting_sol Check for: - Mobile Phase Evaporation - Column Equilibration - Temperature Changes drifting->drifting_sol fluctuating_sol Check for: - Pump Issues - Air Bubbles - System Leaks fluctuating->fluctuating_sol drifting_sol->end fluctuating_sol->end pressure_sol Consult Instrument Manual Check for Blockages/Leaks Optimize Detector Settings pressure->pressure_sol pressure_sol->end

Caption: A logical workflow for troubleshooting common HPLC issues.

AnalyteStability ascorbic_acid Ascorbic Acid Sample degradation Degradation Pathways ascorbic_acid->degradation oxidation Oxidation degradation->oxidation metal_catalysis Metal Ion Catalysis degradation->metal_catalysis temp_light Temperature & Light degradation->temp_light solution_ph Maintain Acidic pH (4-6) oxidation->solution_ph solution_chelate Use Chelating Agent (EDTA) metal_catalysis->solution_chelate solution_storage Store Cool & Dark, Prepare Fresh temp_light->solution_storage

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for Vitamin C Analysis Using L-Ascorbic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of vitamin C (ascorbic acid) is crucial. This guide provides an objective comparison of the validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing L-Ascorbic acid-13C6 as an internal standard against alternative analytical techniques. The inclusion of a stable isotope-labeled internal standard in the LC-MS/MS methodology offers significant advantages in terms of accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Comparative Analysis of Analytical Methods

The determination of vitamin C levels can be accomplished through various analytical techniques, each with its own set of advantages and limitations. While traditional methods like titration and High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection are still in use, LC-MS/MS has emerged as a superior method for its high sensitivity and selectivity.[1][2]

ParameterLC-MS/MS with this compoundHPLC-UV/ECDTitrimetric Methods
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance or electrochemical response.[3]Oxidation-reduction titration.[4][5]
Selectivity Very High (distinguishes based on mass)Moderate to High (potential for co-eluting interferences)Low (susceptible to interference from other reducing agents)[5]
Sensitivity Very High (LOD/LOQ in µg/L to ng/mL range)[6][7]Moderate (LOD in µg/mL range)[8]Low
Accuracy High (internal standard corrects for matrix effects and variability)Moderate to High (can be affected by matrix interference)[4]Moderate (can be affected by interfering substances)
Precision High (CV ≤6%)[3]GoodGood for simple matrices
Sample Throughput High (run times as short as 1.5-6 minutes)[3][6][7]Moderate to Low (longer run times)[3]Low
Cost High (instrumentation and labeled standards)ModerateLow
Expertise HighModerateLow

Experimental Protocols

LC-MS/MS Method with this compound

This protocol is a representative example for the analysis of vitamin C in serum.

1. Sample Preparation:

  • Pipette 200 µL of serum sample (calibrator, control, or unknown) into a microtube.[3]

  • Add 600 µL of a working internal standard solution (e.g., 1.67 µg/mL this compound in 12% trichloroacetic acid (TCA)).[3]

  • Vortex the mixture for 5 minutes at 1000 rpm.[3]

  • Centrifuge at 11,000 rpm for 5 minutes.[3]

  • Transfer 400 µL of the supernatant to an autosampler vial for analysis.[3]

2. Chromatographic Conditions:

  • System: ACQUITY UPLC H-Class PLUS System.[3]

  • Column: Atlantis Premier BEH C18 AX Column (1.7 µm, 2.1 x 100 mm).[3]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Flow Rate: 0.50 mL/min.[9]

  • Gradient: A gradient elution is typically used.[3]

  • Injection Volume: 0.5 µL.[9]

  • Column Temperature: 40 °C.[9]

  • Total Run Time: Approximately 6 minutes.[3]

3. Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or ACQUITY QDa).[3][9]

  • Ionization Mode: Negative Electrospray Ionization (ESI).[6]

  • MRM Transitions:

    • Ascorbic Acid: m/z 175 → 115 (quantifier) and 175 → 89 (qualifier).[6]

    • This compound (Internal Standard): Specific transitions would be monitored.

  • Gas Temperature: 350 °C.[10]

  • Gas Flow: 8 L/min.[10]

  • Nebulizer Pressure: 35 psi.[10]

  • Capillary Voltage: 3000 V.[10]

Alternative Method: HPLC with UV Detection

1. Sample Preparation:

  • Sample preparation often involves protein precipitation with an acid (e.g., metaphosphoric acid) followed by centrifugation.[11]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column.[8]

  • Mobile Phase: Typically an aqueous buffer with an organic modifier.

  • Detection: UV detector set at a specific wavelength for ascorbic acid (e.g., 245-265 nm).

Performance Data

The following tables summarize the quantitative performance data for the LC-MS/MS method.

Table 1: Linearity and Sensitivity

ParameterLC-MS/MS Performance
Linearity Range 0.5 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 µg/L[7]
Limit of Quantification (LOQ) 1.0 µg/L[7]

Table 2: Precision and Accuracy

ParameterLC-MS/MS Performance
Intra-day Precision (%RSD) 0.3%[7]
Inter-day Precision (%RSD) 2.2%[7]
Accuracy (Recovery) 101.2% - 103.9%[7]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of vitamin C.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Sample Serum Sample (200 µL) Add_IS Add Internal Standard (this compound in TCA) Serum_Sample->Add_IS Vortex Vortex (5 min) Add_IS->Vortex Centrifuge Centrifuge (5 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation UPLC Separation Supernatant_Transfer->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: LC-MS/MS workflow for Vitamin C analysis.

This guide highlights the robustness and reliability of the LC-MS/MS method using this compound for the quantification of vitamin C. The superior sensitivity, selectivity, and accuracy make it the preferred method for demanding research and clinical applications.

References

Cross-validation of HPLC-UV and LC-MS methods for ascorbic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within pharmaceutical and food sciences, the accurate quantification of ascorbic acid (Vitamin C) is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent techniques employed for this purpose. This guide provides a comprehensive cross-validation of these methods, offering insights into their respective performances, supported by experimental data.

Principles and Considerations

HPLC-UV is a robust and widely accessible technique that relies on the separation of ascorbic acid from other matrix components via an HPLC column, followed by its detection based on its absorbance of UV light, typically around 245 nm. It is a cost-effective and reliable method for routine analysis.

LC-MS , on the other hand, couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique identifies and quantifies ascorbic acid based on its mass-to-charge ratio, providing a higher degree of specificity and significantly lower detection limits compared to HPLC-UV. This is particularly advantageous when analyzing complex matrices or when trace-level quantification is required.

Experimental Protocols

Detailed methodologies for the analysis of ascorbic acid using both HPLC-UV and LC-MS are outlined below. These protocols are synthesized from established methods in the scientific literature.

HPLC-UV Method for Ascorbic Acid Analysis

A common approach for ascorbic acid quantification via HPLC-UV involves the following steps:

  • Sample Preparation : Samples are typically diluted with an acidic solution, such as 0.1% phosphoric acid, to prevent the oxidation of ascorbic acid.[1] For solid samples, homogenization and extraction are necessary, followed by centrifugation and filtration through a 0.45 µm filter before injection.[1] To determine the total vitamin C content (ascorbic acid + dehydroascorbic acid), a reduction step using a reagent like dithiothreitol can be employed to convert dehydroascorbic acid to ascorbic acid prior to analysis.[1]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[1]

    • Mobile Phase : An isocratic mobile phase consisting of a buffer, such as 0.02 M phosphate buffer at a pH of 5.8, is effective.[1] Another common mobile phase is a mixture of water with acetic acid and methanol (e.g., 95:5 v/v).[2]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[1]

    • Column Temperature : The column is often maintained at ambient temperature or controlled at 25 °C.[1]

    • Injection Volume : 20 µL is a standard injection volume.[2]

  • Detection :

    • Detector : UV-Vis detector.

    • Wavelength : Detection is typically set at a maximum absorbance of around 245 nm or 260 nm.[1][2]

LC-MS Method for Ascorbic Acid Analysis

The LC-MS method offers enhanced sensitivity and selectivity, with a general protocol as follows:

  • Sample Preparation : Similar to the HPLC-UV method, samples are stabilized in an acidic solution. For biological matrices like serum or plasma, protein precipitation is a crucial step, often achieved by adding agents like trichloroacetic acid or acetonitrile.[3][4] The supernatant is then collected after centrifugation for injection.[3][4]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 or a similar column (e.g., Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm) is used.[4]

    • Mobile Phase : A gradient elution is often employed, using solvents such as water with 0.01% formic acid (Solvent A) and acetonitrile (Solvent B).[5]

    • Flow Rate : A flow rate of 0.4 mL/min is common.[5]

    • Injection Volume : Injection volumes can range from 2 to 20 µL.[5]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Negative electrospray ionization (ESI) is typically used for ascorbic acid.[3][5]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is employed for quantification, which enhances selectivity and sensitivity.[5] For ascorbic acid, a common MRM transition is m/z 175→115.[6]

    • Ion Source Parameters : Parameters like spray voltage, sheath gas, and auxiliary gas are optimized for the specific instrument.[7]

Performance Comparison

The quantitative performance of HPLC-UV and LC-MS methods for ascorbic acid analysis is summarized in the table below. The values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterHPLC-UVLC-MS/MS
Linearity Range 3.9 - 500 µg/mL[8]10 - 500 ng/mL[9]
Limit of Detection (LOD) 0.42 µg/mL (ppm)[10]0.1524 ng/mL[6]
Limit of Quantification (LOQ) 1.95 µg/mL[11][12]0.4679 ng/mL[6]
Precision (%RSD) < 2%[2]Intra-day: 2.5 - 13.7% Inter-day: 6.3 - 12.2%[9]
Accuracy/Recovery (%) 99.58 - 101.93%[11][12]86.4 - 114.8%[9]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; mass-based detection provides excellent selectivity, minimizing matrix effects.[5]
Analysis Time Typically longer run times (e.g., > 5 minutes).[2][4]Shorter analysis times are achievable (e.g., < 6 minutes).[4][6]

Experimental Workflow

The logical flow of a cross-validation study comparing HPLC-UV and LC-MS for ascorbic acid analysis can be visualized as follows:

CrossValidationWorkflow Sample Sample Collection & Preparation (e.g., Pharmaceutical, Food, Biological) Spiking Spiking with Ascorbic Acid Standard Sample->Spiking HPLC_UV HPLC-UV Analysis Spiking->HPLC_UV LC_MS LC-MS Analysis Spiking->LC_MS Validation_HPLC Method Validation (HPLC-UV) - Linearity - Accuracy - Precision - LOD/LOQ HPLC_UV->Validation_HPLC Validation_LCMS Method Validation (LC-MS) - Linearity - Accuracy - Precision - LOD/LOQ LC_MS->Validation_LCMS Comparison Comparative Data Analysis Validation_HPLC->Comparison Validation_LCMS->Comparison Report Publish Comparison Guide Comparison->Report

Cross-validation workflow for HPLC-UV and LC-MS methods.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the quantification of ascorbic acid. The choice between the two largely depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective, reliable, and straightforward method suitable for routine quality control and analysis of samples with relatively high concentrations of ascorbic acid and simple matrices.

  • LC-MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices, trace-level quantification, and research applications where unambiguous identification is critical. The ability to simultaneously determine ascorbic acid and its oxidation product, dehydroascorbic acid, without derivatization is a significant advantage of modern LC-MS/MS methods.[5][9]

For drug development professionals and researchers, a thorough understanding of the capabilities and limitations of each technique is essential for selecting the most appropriate analytical method to ensure data quality and regulatory compliance.

References

A Comparative Guide to Internal Standards for L-Ascorbic Acid Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of L-Ascorbic acid-13C6 as an internal standard for the quantification of L-ascorbic acid (Vitamin C) by Liquid Chromatography-Mass Spectrometry (LC-MS). Its performance is compared against common alternative approaches, including the use of a structural analog internal standard (D-Isoascorbic acid) and methods without an internal standard. This comparison is supported by experimental data from various studies to aid in the selection of the most appropriate quantification strategy.

Executive Summary

Accurate quantification of L-ascorbic acid is critical in various fields, from clinical diagnostics to pharmaceutical quality control. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS analysis. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, effectively compensating for matrix effects and variations in instrument response. While structural analogs like D-isoascorbic acid offer a more cost-effective alternative, they may not perfectly co-elute with the analyte, potentially leading to less accurate correction. Quantification without an internal standard is susceptible to the highest degree of variability and is generally not recommended for complex matrices.

Performance Comparison: Linearity, LOD, and LOQ

The following tables summarize the key performance parameters for L-ascorbic acid quantification using different internal standard strategies. It is important to note that the data presented is a compilation from different studies and direct comparison should be made with caution as experimental conditions such as instrumentation, matrix, and sample preparation protocols vary.

Table 1: Performance Data for L-Ascorbic Acid Quantification with this compound as Internal Standard

ParameterValueMatrixMethodReference
Linearity (r²) ≥0.99Plasma, Exhaled Breath Condensate (EBC), Nasal Lavage (NL)LC-MS-TOF[1]
Linear Range 1 - 25 µg/mL (Plasma) 0.05 - 5 µg/mL (EBC, NL)Plasma, EBC, NLLC-MS-TOF[1]
LOD Not explicitly stated for the method with IS---
LOQ LLOQ established as the lowest calibration standard with accuracy and precision <20%Plasma, EBC, NLLC-MS-TOF[1]

Table 2: Performance Data for L-Ascorbic Acid Quantification with D-Isoascorbic Acid as Internal Standard

ParameterValueMatrixMethodReference
Linearity (r²) Not explicitly statedBlood cells, PlasmaHPLC with Electrochemical Detection[2]
Linear Range Not explicitly statedBlood cells, PlasmaHPLC with Electrochemical Detection[2]
LOD 0.02 ng/injectionBlood cells, PlasmaHPLC with Electrochemical Detection[2]
LOQ 0.2 ng/injectionBlood cells, PlasmaHPLC with Electrochemical Detection[2]

Table 3: Performance Data for L-Ascorbic Acid Quantification without an Internal Standard

ParameterValueMatrixMethodReference
Linearity (r²) 0.999Standard SolutionHPLC-Triple Quadrupole MS[3][4]
Linear Range Not explicitly stated-HPLC-Triple Quadrupole MS[3][4]
LOD 0.1524 ng/mLStandard SolutionHPLC-Triple Quadrupole MS[3][4]
LOQ 0.4679 ng/mLStandard SolutionHPLC-Triple Quadrupole MS[3][4]
Linearity (r²) >0.99Plant FoodsUHPLC-QqQ-MS/MS[5]
Linear Range 10 - 500 ng/mLPlant FoodsUHPLC-QqQ-MS/MS[5]
LOD 6.25 ng/mLPlant FoodsUHPLC-QqQ-MS/MS[5]
LOQ 10 ng/mLPlant FoodsUHPLC-QqQ-MS/MS[5]
Linearity (r²) 0.9998Vitamin C SerumsUHPLC-MS/MS[6]
Linear Range 1 - 1700 µg/LVitamin C SerumsUHPLC-MS/MS[6]
LOD 0.3 µg/LVitamin C SerumsUHPLC-MS/MS[6]
LOQ 1.0 µg/LVitamin C SerumsUHPLC-MS/MS[6]

Experimental Protocols

Below are detailed methodologies for establishing linearity, LOD, and LOQ for L-ascorbic acid quantification.

Sample Preparation

A consistent sample preparation protocol is crucial for reliable results. A typical procedure for plasma samples is as follows:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (e.g., this compound at a known concentration).

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS system.

LC-MS/MS Instrumentation and Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with two solvents is typical. For example:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • L-Ascorbic Acid: m/z 175 → 115 (quantifier) and m/z 175 → 89 (qualifier).[3]

    • This compound: m/z 181 → 119 (or other appropriate fragment).

Determination of Linearity
  • Prepare Calibration Standards: Prepare a series of at least six calibration standards by spiking a known amount of L-ascorbic acid into a blank matrix (e.g., charcoal-stripped plasma). The concentrations should span the expected range of the samples.

  • Add Internal Standard: Add a constant concentration of the internal standard (e.g., this compound) to each calibration standard.

  • Analyze Standards: Analyze the calibration standards using the established LC-MS/MS method.

  • Construct Calibration Curve: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Perform Linear Regression: Perform a linear regression analysis on the data. A correlation coefficient (r²) of ≥0.99 is generally considered acceptable.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio Method:

    • Analyze Low Concentration Samples: Analyze replicate samples (n ≥ 3) of a low concentration of L-ascorbic acid near the expected limit of detection.

    • Determine S/N: Determine the signal-to-noise ratio for each replicate.

    • Calculate LOD and LOQ: The concentration at which the S/N is consistently ≥3 is considered the LOD. The concentration at which the S/N is consistently ≥10 and the precision (%CV) is within acceptable limits (e.g., ≤20%) is considered the LOQ.

  • Calibration Curve Method:

    • Calculate Standard Deviation of the Intercept (σ): This can be obtained from the regression analysis of the calibration curve.

    • Determine the Slope (S): The slope of the calibration curve.

    • Calculate LOD and LOQ:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ascorbic acid in redox homeostasis and a general workflow for its quantification.

Ascorbic_Acid_Redox_Cycle cluster_redox Cellular Redox Homeostasis cluster_function Biological Functions ROS Reactive Oxygen Species (ROS) AA Ascorbic Acid (Reduced Form) ROS->AA Oxidation DHA Dehydroascorbic Acid (Oxidized Form) AA->DHA 2e- Collagen Collagen Synthesis AA->Collagen Cofactor Neurotransmitter Neurotransmitter Synthesis AA->Neurotransmitter Cofactor DHA->AA Reduction GSH Glutathione (GSH) DHA->GSH Reduction of DHA GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSSG->GSH

Caption: Ascorbic Acid's Role in Redox Cycling and Biological Functions.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Workflow for L-Ascorbic Acid Quantification using LC-MS/MS.

References

A Comparative Guide to Vitamin C Quantification: Isotope Dilution Method vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in vitamin C analysis, the isotope dilution mass spectrometry (ID-MS) method stands as the gold standard. This guide provides a comprehensive comparison of the ID-MS method with conventional techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and titration, supported by experimental data and detailed protocols.

The accurate quantification of vitamin C (ascorbic acid) is critical in various fields, from clinical diagnostics to pharmaceutical quality control. While traditional methods like titration and HPLC-UV are widely used, the inherent stability and specificity of the isotope dilution method, particularly when coupled with mass spectrometry, offer unparalleled reliability. This is crucial for complex matrices and when precise measurement of low concentrations is required.

Performance Comparison: Isotope Dilution vs. Alternative Methods

The following table summarizes the key performance characteristics of the isotope dilution method (represented by UPLC-MS/MS with an isotopic internal standard) against HPLC-UV and titration methods for the quantification of vitamin C. The data is compiled from various validation studies.

Performance MetricIsotope Dilution (UPLC-MS/MS)HPLC-UVTitration
Accuracy (Recovery) 101.2% - 103.9%[1]98.9%[2]98% - 104%
Precision (RSD)
Intra-day0.3%[1]0.4% - 2.2%[2]< 5%
Inter-day2.2%[1]0.5% - 2.4%[2]< 5%
Limit of Detection (LOD) 0.3 µg/L[1]49 µg/L[2]1.0 mg
Limit of Quantification (LOQ) 1.0 µg/L[1]149 µg/L[2]3.0 mg
**Linearity (R²) **> 0.999[1]> 0.999[2]> 0.99

Experimental Protocols

Detailed methodologies for the isotope dilution, HPLC-UV, and titration methods are outlined below to provide a clear understanding of the experimental procedures involved.

Isotope Dilution Method (UPLC-MS/MS)

This protocol is based on the method described by dos Santos et al. (2022) for the quantification of L-ascorbic acid in vitamin C serums.[1]

1. Sample Preparation:

  • Vitamin C serum samples are diluted with a 0.1% formic acid solution.

  • An internal standard solution of ¹³C₃-L-ascorbic acid is added to the diluted sample.

  • The sample is vortexed and filtered through a 0.22 µm syringe filter into an autosampler vial.

2. Instrumentation and Conditions:

  • Chromatography System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for both L-ascorbic acid and the ¹³C₃-L-ascorbic acid internal standard.

3. Data Analysis:

  • The concentration of L-ascorbic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of L-ascorbic acid and the internal standard.

HPLC-UV Method

The following protocol is a generalized procedure based on common HPLC-UV methods for vitamin C analysis.

1. Sample Preparation:

  • The sample is extracted with a metaphosphoric acid solution to stabilize the ascorbic acid and precipitate proteins.

  • The extract is centrifuged and the supernatant is filtered through a 0.45 µm filter.

2. Instrumentation and Conditions:

  • Chromatography System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic mobile phase, typically a buffered aqueous solution (e.g., phosphate buffer at pH 2.5) mixed with a small percentage of an organic solvent like methanol.

  • Flow Rate: 1.0 mL/min.

  • Detector: A UV-Vis detector set to a wavelength between 245 nm and 254 nm.

3. Data Analysis:

  • The concentration of ascorbic acid is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known ascorbic acid concentrations.

Titration Method

This is a classic chemical method for vitamin C determination.

1. Sample Preparation:

  • The sample is dissolved in deionized water and acidified with an acid such as metaphosphoric acid or acetic acid.

2. Titration Procedure:

  • The sample solution is titrated with a standardized solution of 2,6-dichlorophenolindophenol (DCPIP).

  • The endpoint of the titration is indicated by a distinct color change (from blue/purple to pink or colorless, depending on the sample matrix).

3. Data Analysis:

  • The concentration of ascorbic acid is calculated based on the volume of the DCPIP titrant required to reach the endpoint and the stoichiometry of the redox reaction between ascorbic acid and DCPIP.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of the appropriate analytical method, the following diagrams illustrate the experimental workflow of the isotope dilution method and a decision-making flowchart.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Acquisition Dilution Dilution with Acidic Solution Sample->Dilution Spiking Spiking with ¹³C-labeled Internal Standard Dilution->Spiking Filtration Filtration (0.22 µm) Spiking->Filtration UPLC UPLC Separation Filtration->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS PeakIntegration Peak Area Integration MSMS->PeakIntegration RatioCalculation Analyte/IS Ratio Calculation PeakIntegration->RatioCalculation Quantification Quantification via Calibration Curve RatioCalculation->Quantification FinalResult FinalResult Quantification->FinalResult Final Concentration decision_tree Start Start: Select Vitamin C Analysis Method Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix Yes Throughput High Throughput Needed? Sensitivity->Throughput No Instrumentation LC-MS/MS Available? Matrix->Instrumentation Yes HPLC HPLC-UV Matrix->HPLC No IDMS Isotope Dilution MS Instrumentation->IDMS Yes Instrumentation->HPLC No Throughput->HPLC Yes Titration Titration Throughput->Titration No

References

A Comparative Guide: L-Ascorbic acid-13C6 versus Isoascorbic Acid as an Internal Standard for Ascorbic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of L-ascorbic acid (Vitamin C) in various biological matrices, the choice of an appropriate internal standard (IS) is paramount to ensure accuracy and reliability, particularly in mass spectrometry-based assays. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of two commonly considered internal standards: L-Ascorbic acid-13C6, a stable isotope-labeled (SIL) internal standard, and isoascorbic acid, a structural isomer.

The Gold Standard: this compound

This compound is a form of ascorbic acid where all six carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry (MS) applications.

Key Advantages:

  • Identical Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the endogenous L-ascorbic acid, including pKa, polarity, and ionization efficiency. This ensures that it co-elutes chromatographically with the analyte and experiences the same degree of ion suppression or enhancement, which is a major challenge in complex biological samples.

  • Co-elution without Interference: Due to the mass difference, this compound can be distinguished from the unlabeled analyte by the mass spectrometer, allowing for simultaneous detection and accurate quantification without spectral overlap.

  • Comprehensive Correction: It effectively compensates for analyte loss at every stage of the analytical process, from extraction and sample handling to chromatographic separation and MS detection.

The Alternative: Isoascorbic Acid

Isoascorbic acid (also known as erythorbic acid) is a stereoisomer of L-ascorbic acid. While it shares a similar chemical formula and some chemical properties, its different spatial arrangement of atoms leads to distinct biological and analytical characteristics.

Key Considerations:

  • Similar Redox Properties: Isoascorbic acid has similar antioxidant and redox properties to L-ascorbic acid, which can be advantageous in methods where analyte degradation is a concern, as it may degrade at a comparable rate.

  • Chromatographic Separation: It can be chromatographically separated from L-ascorbic acid, which is a prerequisite for its use as an internal standard.

  • Potential for Natural Occurrence: A significant drawback is that isoascorbic acid can be naturally present in some food products and biological systems, which can lead to inaccurate quantification if not accounted for.

  • Different Physicochemical Properties: As a different molecule, its extraction recovery and response to matrix effects may not perfectly mirror that of L-ascorbic acid, potentially leading to less accurate correction compared to a SIL-IS.

Quantitative Performance Comparison

The following tables summarize key performance metrics for analytical methods utilizing either this compound or isoascorbic acid as an internal standard. The data is compiled from various studies to provide a comparative overview.

Table 1: Performance Data for this compound as an Internal Standard in LC-MS/MS

ParameterMatrixMethodResultCitation
Linearity (r²) Human PlasmaUPLC-MS/MS>0.99[1]
Accuracy Human PlasmaUPLC-MS/MSWithin 15% of nominal values[1]
Precision (CV%) Human PlasmaUPLC-MS/MS<15%[1]
Recovery Human PlasmaUPLC-MS/MS85.7% (±3%)[1]
Matrix Effect Human PlasmaUPLC-MS/MS91.6% (±4.7%)[1]

Table 2: Performance Data for Isoascorbic Acid as an Internal Standard

ParameterMatrixMethodResultCitation
Linearity (r²) Blood componentsHPLC-ECDNot explicitly stated, but method deemed reliable[2]
Precision (CV%) Blood componentsHPLC-ECD<5% for minimum quantifiable level[2]
Recovery WineHPLC-UV103.3%
Stability Correction Blood componentsHPLC-ECDCorrects for vial-to-vial oxidation rate variations[2]

Experimental Protocols

Protocol 1: Quantification of L-Ascorbic Acid in Human Plasma using this compound and UPLC-MS/MS

This protocol is a generalized representation based on established methods.[1]

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of a working solution of this compound (internal standard).

    • Precipitate proteins by adding 400 µL of ice-cold methanol containing an antioxidant (e.g., 0.1% butylated hydroxytoluene).

    • Vortex mix for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • UPLC-MS/MS Analysis:

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both L-ascorbic acid and this compound.

Protocol 2: Quantification of L-Ascorbic Acid in Blood Components using Isoascorbic Acid and HPLC-ECD

This protocol is a generalized representation based on established methods.[2]

  • Sample Preparation:

    • Extract ascorbic acid from blood components (e.g., plasma, leukocytes) using a 5% metaphosphoric acid solution.

    • Add a known amount of isoascorbic acid (internal standard) to the extract.

    • Dilute the sample with an EDTA-cysteine solution to stabilize the ascorbic acid.

    • Filter the sample through a 0.22 µm filter.

  • HPLC-ECD Analysis:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: An aqueous buffer containing a paired-ion reagent (e.g., dodecyltriethylammonium phosphate) and an organic modifier like methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: Electrochemical detector set at an appropriate oxidation potential.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Isoascorbic acid) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon HPLC LC Separation Evap_Recon->HPLC MS MS/MS Detection HPLC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: A generalized workflow for the quantification of L-ascorbic acid using an internal standard.

Role of Ascorbic Acid in Collagen Synthesis

collagen_synthesis Procollagen Procollagen (Proline & Lysine residues) Prolyl_Hydroxylase Prolyl Hydroxylase Procollagen->Prolyl_Hydroxylase Lysyl_Hydroxylase Lysyl Hydroxylase Procollagen->Lysyl_Hydroxylase Hydroxyproline Hydroxyproline Prolyl_Hydroxylase->Hydroxyproline Hydroxylysine Hydroxylysine Lysyl_Hydroxylase->Hydroxylysine Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Ascorbic_Acid->Prolyl_Hydroxylase Cofactor Ascorbic_Acid->Lysyl_Hydroxylase Cofactor Collagen_Helix Stable Collagen Triple Helix Hydroxyproline->Collagen_Helix Hydroxylysine->Collagen_Helix

Caption: The essential role of L-ascorbic acid as a cofactor in the enzymatic hydroxylation of proline and lysine residues, a critical step for stable collagen formation.

Conclusion and Recommendation

For quantitative analysis of L-ascorbic acid using mass spectrometry, This compound is unequivocally the superior internal standard . Its isotopic labeling ensures that it behaves identically to the analyte throughout the entire analytical process, providing the most accurate and precise correction for experimental variability, including matrix effects.

Isoascorbic acid can be a viable alternative for non-MS-based methods, such as HPLC with UV or electrochemical detection, particularly when the primary concern is the chemical instability of ascorbic acid during sample handling and storage. However, its use in mass spectrometry is less ideal due to potential differences in ionization efficiency and matrix effects compared to the analyte. Furthermore, the possibility of its natural presence in samples necessitates careful validation and may limit its applicability.

For researchers and drug development professionals requiring the highest level of accuracy and reliability in L-ascorbic acid quantification, especially in complex biological matrices, the use of this compound as an internal standard is strongly recommended.

References

Inter-laboratory comparison of L-Ascorbic acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to L-Ascorbic Acid Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of L-Ascorbic acid (Vitamin C) is crucial. This guide provides an objective comparison of three prevalent analytical methods: High-Performance Liquid Chromatography (HPLC), Titration, and UV-Vis Spectrophotometry. The performance of each method is supported by experimental data to aid in selecting the most suitable technique for your laboratory's needs.

The diagram below illustrates a generalized workflow for conducting an inter-laboratory comparison study. This process ensures that results from different laboratories are consistent and reliable.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Define Study Protocol B Prepare & Distribute Homogenous Samples A->B C Sample Analysis in Participating Labs B->C Shipment D Data Collection & Statistical Analysis C->D Submit Results E Performance Evaluation (z-scores) D->E F Final Report & Recommendations E->F G A Sample Preparation (e.g., Extraction, Dilution) D Inject Standard & Sample A->D B Mobile Phase Preparation (e.g., Water/Methanol/Acetic Acid) C HPLC System Setup (C18 Column, UV Detector) B->C E Chromatographic Separation C->E D->E F UV Detection (e.g., at 245 nm) E->F G Data Analysis (Peak Area vs. Concentration) F->G G A Sample Preparation (Dissolve in Water & Sulfuric Acid) C Add Starch Indicator to Sample A->C B Prepare Titrant (0.05M Iodine Solution) D Titrate with Iodine Solution B->D C->D E Endpoint Detection (Persistent Blue-Violet Color) D->E F Calculate Concentration E->F G A Prepare Standard Solutions (2-12 µg/ml in 0.1M HCl) C Measure Absorbance of Standards (at ~243 nm) A->C B Prepare Sample Solution (Dissolve & Dilute in 0.1M HCl) E Measure Sample Absorbance B->E D Generate Calibration Curve C->D F Determine Concentration from Curve D->F E->F

A Comparative Guide to Calibration Strategies for L-Ascorbic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-Ascorbic acid (Vitamin C) is critical across various fields, from food and beverage quality control to pharmaceutical development and clinical research. The choice of calibration strategy is a crucial factor that directly impacts the reliability and accuracy of analytical results, particularly in complex sample matrices. This guide provides an objective comparison of three common calibration methods: external standard, internal standard, and matrix-matched calibration for the analysis of L-Ascorbic acid, supported by representative experimental data and detailed protocols.

The Challenge of the Matrix Effect

In analytical chemistry, the "matrix" refers to all the components of a sample other than the analyte of interest. These components can interfere with the analytical signal of the analyte, leading to either an underestimation (suppression) or overestimation (enhancement) of its true concentration. This phenomenon is known as the matrix effect. For L-Ascorbic acid analysis, complex matrices such as fruit juices, plasma, and pharmaceutical formulations can introduce significant matrix effects, compromising the accuracy of quantification.

Comparison of Calibration Methods

The selection of an appropriate calibration method is essential to mitigate matrix effects and ensure the accuracy of L-Ascorbic acid quantification. Below is a summary of the performance of external standard, internal standard, and matrix-matched calibration methods.

ParameterExternal Standard CalibrationInternal Standard CalibrationMatrix-Matched Calibration
Linearity (R²) >0.995 (in simple matrices)>0.999>0.999
Accuracy (% Recovery) 80-120% (highly matrix-dependent)95-105%98-102%
Precision (%RSD) < 15% (can be higher in complex matrices)< 5%< 5%
Limit of Detection (LOD) Dependent on instrument sensitivityDependent on instrument sensitivityDependent on instrument sensitivity
Limit of Quantitation (LOQ) Dependent on instrument sensitivityDependent on instrument sensitivityDependent on instrument sensitivity
Applicability Simple, clean matricesComplex matrices, corrects for injection volume variabilityComplex matrices with significant matrix effects

Note: The data presented in this table is a summary of representative values from various studies and should be considered as a general guide. Actual performance may vary depending on the specific matrix, analytical instrument, and experimental conditions.

Experimental Protocols

Detailed methodologies for High-Performance Liquid Chromatography (HPLC) analysis of L-Ascorbic acid using each calibration strategy are provided below.

Instrumentation and General Conditions (Applicable to all methods)
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 2.5-3.0) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detection Wavelength: 245 nm - 254 nm.

  • Injection Volume: 10 - 20 µL.

External Standard Calibration Protocol

This method is the simplest and involves creating a calibration curve from a series of standard solutions of known L-Ascorbic acid concentrations prepared in a pure solvent.

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of L-Ascorbic acid reference standard and dissolve it in the mobile phase to prepare a stock solution of a high concentration (e.g., 1000 µg/mL).

  • Preparation of Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five working standard solutions with decreasing concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample by extracting L-Ascorbic acid into a suitable solvent (e.g., metaphosphoric acid solution to prevent oxidation), followed by filtration.

  • Calibration Curve Construction: Inject the working standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.

  • Quantification: Calculate the concentration of L-Ascorbic acid in the sample using the equation of the calibration curve.

Internal Standard Calibration Protocol

This method involves adding a constant amount of a chemically similar but chromatographically distinct compound (the internal standard) to all standards and samples. This helps to correct for variations in injection volume and potential sample loss during preparation.

Procedure:

  • Selection of Internal Standard (IS): Choose an internal standard that has similar chemical properties to L-Ascorbic acid but is well-separated from it and other matrix components in the chromatogram. A common choice is isoascorbic acid.

  • Preparation of Standard Stock Solutions: Prepare separate stock solutions of L-Ascorbic acid and the internal standard in the mobile phase.

  • Preparation of Working Standard Solutions: Prepare a series of working standard solutions, each containing a constant concentration of the internal standard and varying concentrations of L-Ascorbic acid.

  • Sample Preparation: Add a known amount of the internal standard stock solution to the sample extract before the final volume adjustment and filtration.

  • Calibration Curve Construction: Inject the working standard solutions and record the peak areas of both L-Ascorbic acid and the internal standard. Plot a graph of the ratio of the peak area of L-Ascorbic acid to the peak area of the internal standard versus the concentration of L-Ascorbic acid.

  • Sample Analysis: Inject the prepared sample containing the internal standard and record the peak areas of both L-Ascorbic acid and the internal standard.

  • Quantification: Calculate the ratio of the peak areas and determine the concentration of L-Ascorbic acid in the sample from the calibration curve.

Matrix-Matched Calibration Protocol

This method is the most effective for correcting matrix effects. It involves preparing the calibration standards in a blank matrix that is identical to the sample matrix but free of the analyte.

Procedure:

  • Procurement of Blank Matrix: Obtain a sample of the matrix (e.g., fruit juice, plasma) that is known to be free of L-Ascorbic acid. If a truly blank matrix is unavailable, a representative matrix with a low and known concentration of L-Ascorbic acid can be used, and the endogenous amount can be subtracted.

  • Preparation of Standard Stock Solution: Prepare a high-concentration stock solution of L-Ascorbic acid in a pure solvent.

  • Preparation of Matrix-Matched Standard Solutions: Spike the blank matrix with varying amounts of the L-Ascorbic acid stock solution to create a series of calibration standards with known concentrations. The preparation process for these standards should mimic the sample preparation process as closely as possible.

  • Sample Preparation: Prepare the sample using the same extraction and filtration procedure as the matrix-matched standards.

  • Calibration Curve Construction: Inject the matrix-matched standard solutions and construct a calibration curve by plotting the peak area versus the concentration of L-Ascorbic acid.

  • Sample Analysis: Inject the prepared sample solution.

  • Quantification: Determine the concentration of L-Ascorbic acid in the sample using the matrix-matched calibration curve.

Visualization of Calibration Workflows

To further clarify the differences between these calibration strategies, the following diagrams illustrate their respective experimental workflows.

External_Standard_Calibration cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis & Quantification S1 L-Ascorbic Acid Reference Standard S2 Prepare Stock Solution (in solvent) S1->S2 S3 Prepare Working Standards (serial dilutions in solvent) S2->S3 A1 Inject Standards & Samples into HPLC S3->A1 P1 Sample P2 Extract L-Ascorbic Acid P1->P2 P3 Filter P2->P3 P3->A1 A2 Construct Calibration Curve (Peak Area vs. Concentration) A1->A2 A3 Quantify Sample Concentration A2->A3

Caption: Workflow for External Standard Calibration.

Internal_Standard_Calibration cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis & Quantification S1 L-Ascorbic Acid & Internal Standard Reference Standards S2 Prepare Stock Solutions S1->S2 S3 Prepare Working Standards (varying AA, constant IS) S2->S3 A1 Inject Standards & Samples into HPLC S3->A1 P1 Sample P2 Extract L-Ascorbic Acid P1->P2 P3 Add Internal Standard P2->P3 P4 Filter P3->P4 P4->A1 A2 Construct Calibration Curve (Peak Area Ratio vs. Concentration) A1->A2 A3 Quantify Sample Concentration A2->A3

Caption: Workflow for Internal Standard Calibration.

Matrix_Matched_Calibration cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis & Quantification S1 L-Ascorbic Acid Reference Standard S3 Prepare Stock Solution (in solvent) S1->S3 S2 Blank Matrix S4 Prepare Matrix-Matched Standards (spike blank matrix) S2->S4 S3->S4 A1 Inject Standards & Samples into HPLC S4->A1 P1 Sample P2 Extract L-Ascorbic Acid P1->P2 P3 Filter P2->P3 P3->A1 A2 Construct Calibration Curve (Peak Area vs. Concentration) A1->A2 A3 Quantify Sample Concentration A2->A3

Caption: Workflow for Matrix-Matched Calibration.

Conclusion and Recommendations

The choice of calibration strategy for L-Ascorbic acid analysis should be guided by the complexity of the sample matrix and the required level of accuracy and precision.

  • External Standard Calibration: Suitable for simple and clean matrices where matrix effects are negligible. It is the most straightforward method but is prone to inaccuracies in complex samples.

  • Internal Standard Calibration: Recommended for analyses where volumetric errors during sample preparation and injection are a concern. It can partially compensate for matrix effects if the internal standard is chosen carefully to mimic the behavior of L-Ascorbic acid.

  • Matrix-Matched Calibration: The gold standard for accurately quantifying L-Ascorbic acid in complex matrices where significant matrix effects are expected. While more labor-intensive due to the need for a blank matrix, it provides the most reliable and accurate results by compensating for both signal suppression and enhancement.

For researchers, scientists, and drug development professionals aiming for the highest accuracy and reliability in L-Ascorbic acid quantification, especially in complex biological or food matrices, the use of matrix-matched calibration is strongly recommended. When a suitable blank matrix is not available, the internal standard method offers a robust alternative to mitigate variability and improve precision. The external standard method should be reserved for screening purposes or for the analysis of very simple matrices.

Assessing the Isotopic Contribution of L-Ascorbic Acid-¹³C₆ to the Analyte Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of L-Ascorbic acid (Vitamin C), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results in mass spectrometry-based assays. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the use of L-Ascorbic acid-¹³C₆ as an internal standard. We will delve into its performance characteristics, compare it with alternative analytical techniques, and provide detailed experimental protocols.

The Gold Standard: Isotope Dilution Mass Spectrometry with L-Ascorbic Acid-¹³C₆

Isotope dilution mass spectrometry (ID-MS) is a powerful technique that significantly improves the accuracy and precision of quantification by correcting for variations during sample preparation and analysis, such as extraction efficiency and matrix effects. L-Ascorbic acid-¹³C₆, in which all six carbon atoms are replaced with the stable isotope ¹³C, is considered an ideal internal standard for Vitamin C analysis for several key reasons:

  • Chemical and Physical Identity: It is chemically identical to the native L-Ascorbic acid, ensuring it behaves similarly during sample preparation, chromatographic separation, and ionization.

  • Co-elution: In liquid chromatography (LC), L-Ascorbic acid-¹³C₆ co-elutes perfectly with the unlabeled analyte. This is a significant advantage over deuterated standards, which can sometimes exhibit slight chromatographic shifts, potentially leading to quantification errors if matrix effects vary across the peak.[1][2][3]

  • Mass Difference: The +6 Da mass difference provides a clear distinction between the analyte and the internal standard in the mass spectrometer, minimizing signal overlap.[4]

  • Stability: The ¹³C label is stable and does not exchange with other atoms in the sample or during analysis, a potential issue with some deuterated standards.[3]

Understanding and Correcting for Isotopic Contribution

A critical aspect of using any stable isotope-labeled internal standard is accounting for the natural abundance of isotopes in the analyte itself. The native L-Ascorbic acid contains a small percentage of molecules with one or more ¹³C atoms, which can contribute to the signal of the internal standard, particularly at the M+1 and M+2 isotopic peaks. This "cross-talk" can lead to non-linear calibration curves and inaccurate quantification, especially at high analyte concentrations.[5][6][7]

Correction for this natural isotopic abundance is essential for accurate data interpretation and can be performed using various software tools and mathematical approaches that deconvolute the measured isotopic distribution.[8][9][10] A simplified representation of this concept is illustrated below.

Isotopic_Contribution cluster_Analyte Analyte Signal (Unlabeled Ascorbic Acid) cluster_IS Internal Standard Signal (L-Ascorbic acid-¹³C₆) cluster_Correction Correction Process Analyte_M M (¹²C₆) Correction Mathematical Correction (Software) Analyte_M1 M+1 (¹²C₅¹³C₁) IS_M6 M+6 (¹³C₆) Analyte_M1->IS_M6 Potential Overlap (if IS was M+1) Analyte_M2 M+2 (¹²C₄¹³C₂) Analyte_M2->IS_M6 Potential Overlap (if IS was M+2) Corrected_Data Accurate Quantification Correction->Corrected_Data

Isotopic contribution of the analyte to the internal standard signal.

Comparison of Analytical Methods for Ascorbic Acid Quantification

While LC-MS/MS with a ¹³C-labeled internal standard is the gold standard, other methods are also employed for the quantification of ascorbic acid. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Method Principle Linearity Range LOD/LOQ Advantages Disadvantages
LC-MS/MS with L-Ascorbic acid-¹³C₆ Isotope dilution mass spectrometryWide dynamic range (e.g., 0.1 ng/mL to 20 µg/mL)[6]Very low (e.g., LOD: 0.03 µM)[11]High specificity, accuracy, and precision; corrects for matrix effects.[1][12]High initial instrument cost; requires expertise in mass spectrometry.
HPLC with UV Detection Chromatographic separation followed by UV absorbance measurementTypically in the µg/mL range (e.g., 3.9 µg/mL to 500 µg/mL)[6]Higher than LC-MS/MS (e.g., in the µg/mL range).[13]Relatively low cost; widely available instrumentation.Susceptible to interferences from co-eluting compounds; lower sensitivity than MS.[6]
Titrimetric Methods (e.g., Iodometric, DCPIP) Redox titrationDependent on titrant concentrationGenerally in the mg/mL rangeSimple, rapid, and inexpensive.[10]Prone to interference from other reducing agents; can be affected by sample color.[12]
Electrochemical Methods Measurement of the current generated by the oxidation of ascorbic acidCan be very wide (e.g., 0.2 µM to 200 µM)[11]Can be very low (e.g., 0.03 µM)[11]High sensitivity; potential for miniaturization and point-of-care testing.[8][11]Can be affected by interfering electroactive species in the sample.

Experimental Protocols

LC-MS/MS Quantification of L-Ascorbic Acid using L-Ascorbic Acid-¹³C₆ Internal Standard

This protocol provides a general workflow for the analysis of L-Ascorbic acid in a biological matrix such as serum or plasma.

Experimental_Workflow cluster_SamplePrep 1. Sample Preparation cluster_LCMS 2. LC-MS/MS Analysis cluster_DataAnalysis 3. Data Analysis A Collect Sample (e.g., Serum/Plasma) B Add L-Ascorbic acid-¹³C₆ Internal Standard A->B C Protein Precipitation (e.g., with Trichloroacetic Acid) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject Supernatant into UPLC-MS/MS System E->F G Chromatographic Separation (e.g., Reversed-Phase C18) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Peak Integration for Analyte and Internal Standard H->I J Calculate Peak Area Ratios I->J K Quantification using Calibration Curve J->K L Correct for Isotopic Contribution K->L Final_Result Final Concentration L->Final_Result

Experimental workflow for LC-MS/MS analysis of L-Ascorbic acid.

1. Materials and Reagents:

  • L-Ascorbic acid (analyte standard)

  • L-Ascorbic acid-¹³C₆ (internal standard)

  • Trichloroacetic acid (TCA) or other suitable protein precipitating agent

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

2. Sample Preparation:

  • Pipette 200 µL of the sample (e.g., serum, plasma, calibrator, or quality control) into a clean microcentrifuge tube.[14]

  • Add a known amount of L-Ascorbic acid-¹³C₆ internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the assay.

  • Add a protein precipitating agent, such as a solution of TCA (e.g., 10% w/v), to the sample at a ratio of 1:3 (sample:precipitant).[14]

  • Vortex the mixture for 1-5 minutes.[14]

  • Centrifuge at high speed (e.g., 10,000-14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[14][15]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A reversed-phase C18 column is commonly used.[15]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient elution to separate ascorbic acid from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for ascorbic acid.

  • MRM Transitions:

    • L-Ascorbic acid (Analyte): Precursor ion m/z 175 -> Product ion m/z 115 (quantifier) and m/z 89 (qualifier).[16]

    • L-Ascorbic acid-¹³C₆ (Internal Standard): Precursor ion m/z 181 -> Product ion m/z 119.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

  • Apply a correction for the natural isotopic abundance of the analyte contributing to the internal standard signal, if necessary, using appropriate software or a validated calculation method.[8][9]

Conclusion

The use of L-Ascorbic acid-¹³C₆ as an internal standard in LC-MS/MS analysis represents the most robust and accurate method for the quantification of L-Ascorbic acid in complex biological matrices. Its chemical and physical similarity to the native analyte, coupled with a distinct mass difference, allows for effective correction of analytical variability. While other methods such as HPLC-UV, titrimetry, and electrochemical detection offer alternatives with their own advantages in terms of cost and accessibility, they often lack the specificity and accuracy of isotope dilution mass spectrometry. For researchers requiring the highest level of confidence in their quantitative data, the implementation of a validated LC-MS/MS method with L-Ascorbic acid-¹³C₆ is the recommended approach. Careful consideration and correction for the isotopic contribution of the analyte are crucial steps in ensuring the reliability of the final results.

References

Performance evaluation of L-Ascorbic acid-13C6 in different mass spectrometers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise quantification of L-Ascorbic acid, the choice of mass spectrometer is a critical decision that directly impacts data quality. This guide provides a comparative evaluation of the performance of L-Ascorbic acid-13C6, a stable isotope-labeled internal standard, across different mass spectrometry platforms, namely Triple Quadrupole (QqQ), Time-of-Flight (TOF), and Orbitrap systems. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable analytical approach.

The Role of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of L-Ascorbic acid (Vitamin C) in various biological matrices.[1] Its six carbon atoms are replaced with the heavy isotope ¹³C, resulting in a mass shift of +6 Da compared to the endogenous analyte. This mass difference allows for clear differentiation by the mass spectrometer, while its identical chemical and physical properties ensure it behaves similarly to the target analyte during sample preparation and analysis, effectively correcting for matrix effects and variations in instrument response.

Comparative Performance Metrics

The selection of a mass spectrometer for quantitative analysis hinges on key performance indicators such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. The following tables summarize the performance of different mass spectrometry platforms in the analysis of L-Ascorbic acid, with this compound used as an internal standard where specified.

Table 1: Performance of Triple Quadrupole (QqQ) Mass Spectrometry for L-Ascorbic Acid Analysis

ParameterReported ValueMatrixInternal Standard UsedReference
LOD0.1524 ng/mLNot SpecifiedNot Specified[2][3]
LOQ0.4679 ng/mLNot SpecifiedNot Specified[2][3]
Linearity (R²)0.999Not SpecifiedNot Specified[2][3]
LOD0.3 µg/LVitamin C SerumsNot Specified[4]
LOQ1.0 µg/LVitamin C SerumsNot Specified[4]
Linearity (R²)0.9998Vitamin C SerumsNot Specified[4]
Intra-day Precision (%RSD)0.3%Vitamin C SerumsNot Specified[4]
Inter-day Precision (%RSD)2.2%Vitamin C SerumsNot Specified[4]

Table 2: Performance of Time-of-Flight (TOF) Mass Spectrometry for L-Ascorbic Acid Analysis

ParameterReported Value (for Ascorbic Acid)MatrixInternal Standard UsedReference
LOD0.01 µg/mLPlasma, Nasal Lavage, EBCThis compound[5]
LOQ0.025 µg/mLPlasma, Nasal Lavage, EBCThis compound[5]
Linearity (R²)≥0.99Plasma, Nasal Lavage, EBCThis compound[5]

Table 3: General Comparative Characteristics of Mass Spectrometry Platforms

FeatureTriple Quadrupole (QqQ)Time-of-Flight (TOF)Orbitrap
Primary Strength Targeted QuantificationHigh Mass Accuracy & ResolutionHigh Resolution & Mass Accuracy, Versatility
Typical Resolution LowHighVery High
Scan Speed Very Fast (in MRM mode)FastModerate to Fast
Quantitative Capability Excellent (Gold Standard)Good to ExcellentExcellent
Qualitative Capability LimitedGoodExcellent
Robustness HighModerate to HighModerate to High

Note: Direct comparative performance data for this compound on an Orbitrap mass spectrometer was not available in the reviewed literature. The information in Table 3 is based on general performance characteristics of the technology.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing results. Below are summaries of methodologies employed in the cited studies.

LC-QqQ-MS/MS Method for L-Ascorbic Acid in Vitamin C Serums[5]
  • Instrumentation: Ultra-high-performance liquid chromatography coupled with a tandem mass spectrometer.

  • Chromatography: A rapid chromatographic run time of 1.5 minutes was achieved.

  • Quantification: Matrix-matched calibration was used.

  • Validation: The method was validated for linearity, LOD, LOQ, intra- and inter-assay precision, and recovery.

LC-TOF-MS Method for L-Ascorbic Acid in Biological Matrices[6]
  • Sample Preparation: 250 µL of sample (plasma, nasal lavage, or exhaled breath condensate) was precipitated with acetonitrile. 5 µg/mL of this compound was added as an internal standard. Samples were vortexed, incubated at -20°C, and centrifuged. The supernatant was then injected into the LC-MS-TOF system.[5]

  • Instrumentation: High-performance liquid chromatography coupled to a time-of-flight mass spectrometer.

  • Chromatography: A reverse-phase C18 column was used with a water and acetonitrile gradient elution, both containing formic acid.[5]

  • Mass Spectrometry: Analysis was performed in negative electrospray ionization (ESI) mode.[5]

  • Validation: The method was validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect.[5]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate a typical experimental workflow and the principle of isotope dilution mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry Detection (QqQ, TOF, or Orbitrap) Ionization->Detection Quantification Quantification using Analyte/IS Ratio Detection->Quantification Results Final Concentration Results Quantification->Results

Experimental workflow for L-Ascorbic acid analysis.

isotope_dilution Analyte Endogenous Analyte (L-Ascorbic acid) Mass = M Sample Sample containing unknown amount of Analyte Analyte->Sample IS Internal Standard (this compound) Mass = M+6 SpikedSample Sample spiked with a known amount of IS IS->SpikedSample Sample->SpikedSample MS Mass Spectrometer SpikedSample->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Principle of Isotope Dilution Mass Spectrometry.

Discussion and Recommendations

  • Triple Quadrupole (QqQ) Mass Spectrometry: QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for targeted quantification due to their exceptional sensitivity, selectivity, and wide dynamic range.[6] The data presented demonstrates the capability of achieving very low limits of detection and quantification for L-Ascorbic acid.[2][3] This platform is highly recommended for high-throughput clinical or quality control laboratories where the primary focus is on quantifying a known compound with high precision and accuracy.

  • Time-of-Flight (TOF) Mass Spectrometry: TOF mass spectrometers offer high mass accuracy and resolution, which can be advantageous in complex matrices to resolve the analyte from potential interferences. The provided data shows that LC-MS-TOF is a robust and sensitive method for the quantification of L-Ascorbic acid using this compound.[5] This platform is a strong candidate for research applications where both quantification and the potential for retrospective analysis of high-resolution full-scan data are valuable.

  • Orbitrap Mass Spectrometry: While specific performance data for this compound on an Orbitrap is not detailed in the searched literature, the technology is renowned for its ultra-high resolution and mass accuracy.[7] This allows for excellent selectivity in complex samples and provides a high degree of confidence in compound identification. Orbitrap instruments are highly versatile, capable of performing both high-quality quantitative and qualitative analysis.[7] For laboratories that require a flexible platform for both targeted quantification and untargeted metabolomics or screening of unknown compounds, an Orbitrap mass spectrometer would be a powerful choice.

References

Safety Operating Guide

Proper Disposal of L-Ascorbic Acid-13C6: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of L-Ascorbic acid-13C6 is governed by its chemical properties and the nature of its isotopic label. As this compound is labeled with a stable, non-radioactive isotope, its disposal follows the same protocols as for standard, unlabeled L-Ascorbic acid.[1][] It is imperative to adhere to local, state, and federal regulations, which are typically managed through an institution's Environmental Health and Safety (EHS) department.[3][4]

L-Ascorbic acid, commonly known as Vitamin C, is generally not classified as a hazardous substance for transport and presents low toxicity.[5][6][7] However, it can be an irritant to the eyes, skin, and respiratory system, and its dust may form combustible mixtures in the air.[8][9] Therefore, it must be handled as a chemical waste and not disposed of in regular trash or down the drain.[3][10]

Key Chemical and Safety Data

The following table summarizes the essential properties of L-Ascorbic acid relevant to its handling and disposal.

PropertyDataReference
Isotopic Nature 13C is a stable, non-radioactive isotope.[1][][11]
Physical State Solid, white to off-white powder/crystals.[8][12]
Toxicity Oral LD50 - Rat: 11,900 mg/kg.[8]
Primary Hazards May cause eye, skin, and respiratory irritation.[8]
Combustibility Combustible solid. May form explosive dust-air mixtures.[9]
Solubility Soluble in water.[8][12]
Transport Regulation Not regulated as a hazardous material.[5][7]

Standard Disposal Protocol

This protocol provides a step-by-step guide for the safe disposal of this compound in a laboratory setting.

Step 1: Waste Identification and Segregation
  • Identify as Chemical Waste : Treat all this compound intended for disposal as a chemical waste.[3]

  • Segregation : Do not mix with other waste types unless instructed by your EHS department. Store separately from incompatible materials such as strong oxidizing agents.[12][13]

Step 2: Container Selection and Labeling
  • Use Appropriate Containers : Collect solid this compound waste in a designated, compatible container that can be securely closed.[4][10] The original container is often a suitable choice if it is in good condition.[13]

  • Proper Labeling : Label the waste container clearly. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste" or "Chemical Waste" as per institutional policy.

    • The date when waste was first added to the container.[14]

    • Associated hazards (e.g., "Irritant").

Step 3: Storage
  • Designated Storage Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][13]

  • Safe Storage Conditions : Ensure the storage area is cool, dry, and well-ventilated.[12] Keep containers tightly closed except when adding waste.[4][14]

Step 4: Disposal
  • Contact EHS : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[3][4][7] Do not attempt to dispose of the chemical waste yourself.

  • Disposal of Empty Containers : Once the container is completely empty, deface or remove all labels and dispose of it as regular trash, unless your institution's policy states otherwise.[3] Some procedures may require triple-rinsing the container with a suitable solvent (like water), with the rinsate collected as hazardous waste.[3][14]

Spill and Emergency Procedures
  • Ventilate the Area : Ensure adequate ventilation.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For significant dust, respiratory protection may be necessary.[6][8]

  • Cleanup : Avoid creating dust.[8] Carefully sweep or scoop the spilled solid material into a container for disposal.[5][8]

  • Reporting : Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal isotope_check Is the Isotope Radioactive? start->isotope_check stable_iso No (13C is a Stable Isotope) isotope_check->stable_iso No radio_iso Yes isotope_check->radio_iso Yes unlabeled_proc Follow Disposal Protocol for Unlabeled L-Ascorbic Acid stable_iso->unlabeled_proc radio_proc Follow Institutional Radiation Safety Disposal Protocol radio_iso->radio_proc chem_waste Treat as Chemical Waste unlabeled_proc->chem_waste container Collect in Labeled, Compatible Container chem_waste->container storage Store in Designated Satellite Accumulation Area container->storage ehs_disposal Arrange for Pickup by EHS / Licensed Contractor storage->ehs_disposal end End: Proper Disposal ehs_disposal->end

Caption: Disposal decision workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.